molecular formula C4H3ClN2O B050734 2-Chloro-4-hydroxypyrimidine CAS No. 55873-09-1

2-Chloro-4-hydroxypyrimidine

Cat. No.: B050734
CAS No.: 55873-09-1
M. Wt: 130.53 g/mol
InChI Key: FETSYNXZMUAONO-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxypyrimidine is a versatile and high-value pyrimidine derivative serving as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its dual functionality; the chloro group at the 2-position is a superior leaving group, enabling efficient nucleophilic aromatic substitution reactions with amines and thiols to create 2-aminopyrimidines and 2-thiopyrimidines, respectively. Concurrently, the 4-hydroxyl group (which can exist in the tautomeric 4-pyrimidinone form) offers a site for further derivatization or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, when properly functionalized.

Properties

IUPAC Name

2-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETSYNXZMUAONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546511
Record name 2-Chloropyrimidin-4(3H)-one
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Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55873-09-1
Record name 2-Chloropyrimidin-4(3H)-one
Source EPA DSSTox
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Record name 2-Chloro-3H-pyrimidin-4-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94XAS724K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxypyrimidine from Barbituric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxypyrimidine stands as a pivotal intermediate in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its synthesis from the readily available starting material, barbituric acid, is a multi-step process that requires a nuanced understanding of pyrimidine chemistry, particularly concerning the control of reactivity and selectivity. This guide provides a comprehensive exploration of a rational and field-proven synthetic pathway. We will dissect the transformation of barbituric acid into the key intermediate 2,4,6-trichloropyrimidine, address the complexities of selective dechlorination to yield 2,4-dichloropyrimidine, and culminate with the regioselective hydrolysis to the target molecule. Each stage is presented with mechanistic insights, explaining the causality behind procedural choices, and is accompanied by detailed experimental protocols and process diagrams to ensure both clarity and reproducibility.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocycle in drug discovery, forming the backbone of compounds ranging from antiviral agents to kinase inhibitors. The specific substitution pattern of this compound offers two distinct points for chemical diversification. The hydroxyl group can be manipulated, while the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This inherent versatility makes a robust and scalable synthesis from an inexpensive precursor like barbituric acid a highly valuable process for any drug development program.

The synthetic journey from barbituric acid is not a direct conversion but a strategic sequence of activation, selective reduction, and regiocontrolled substitution. This guide will illuminate this path.

Stage I: Aromaticity Quenching and Perchlorination of Barbituric Acid

The initial and most critical step is the conversion of the non-aromatic, tri-keto tautomer of barbituric acid into the aromatic, fully chlorinated 2,4,6-trichloropyrimidine. This transformation simultaneously introduces the necessary halogen handles for subsequent reactions and establishes the aromaticity of the pyrimidine ring.

Mechanistic Rationale and Causality

Barbituric acid exists predominantly in its triketo form, which lacks aromaticity. The reaction with a powerful chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is essential. The mechanism proceeds through the enol tautomers of barbituric acid.

  • Enolization: The acidic protons on the nitrogen atoms and the C5 methylene group allow for tautomerization to various enol forms, which are the reactive species.

  • O-Phosphorylation: The hydroxyl group of an enol tautomer attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This is an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, either from POCl₃ itself or from an additive like PCl₅, attacks the carbon atom, displacing the phosphate group and installing the first chlorine.

  • Repetition and Aromatization: This process repeats for all three keto/enol positions. The removal of the hydroxyl groups and the formation of double bonds within the ring result in the stable, aromatic 2,4,6-trichloropyrimidine.

The use of phosphorus pentachloride (PCl₅) or its in-situ generation from phosphorus trichloride (PCl₃) and chlorine gas can be crucial for driving the reaction to completion, ensuring all three positions are chlorinated.[1][2] Tertiary amine bases, such as N,N-dimethylaniline or quinoline, are often employed as catalysts to facilitate the reaction.[3][4]

Process Flow for Stage I Chlorination

G cluster_start Inputs cluster_process Reaction cluster_workup Workup & Isolation cluster_end Output Barbituric_Acid Barbituric Acid Reflux Heat under Reflux (e.g., 110-120°C) Barbituric_Acid->Reflux POCl3 POCl₃ (Reagent/Solvent) POCl3->Reflux Catalyst Catalyst (e.g., PCl₅, Amine) Catalyst->Reflux Quench Quench on Ice Water (Caution: Exothermic!) Reflux->Quench Extract Extract with Organic Solvent (e.g., Chloroform) Quench->Extract Purify Purify via Distillation Extract->Purify TCP 2,4,6-Trichloropyrimidine Purify->TCP

Caption: Workflow for the synthesis of 2,4,6-trichloropyrimidine.

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine
  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a well-ventilated fume hood. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reagent Charging: To the flask, add barbituric acid (1.0 mol). Carefully add phosphorus oxychloride (POCl₃, 5.0-7.0 mol), which serves as both reagent and solvent. Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 mol).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ by distillation under reduced pressure.

  • Workup (Caution): Very carefully and slowly pour the cooled, viscous residue onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as chloroform or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by vacuum distillation to yield 2,4,6-trichloropyrimidine.[3]

Stage II: The Challenge of Selective Dechlorination

With the fully chlorinated intermediate in hand, the next task is to selectively remove one chlorine atom to produce 2,4-dichloropyrimidine. This step is challenging as the chlorine atoms at the 4- and 6-positions are electronically equivalent. However, a controlled reduction can preferentially remove one of these over the more distinct C2 chlorine.

Mechanistic Rationale and Causality

Catalytic hydrogenation is a common method for dehalogenation.[5] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen (H₂ gas).[6]

  • Adsorption: Both the 2,4,6-trichloropyrimidine and hydrogen adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium catalyst inserts into one of the carbon-chlorine bonds, typically at the more accessible 4- or 6-position.

  • Reductive Elimination: The adsorbed hydrogen reacts with the complex, displacing the chlorine and reducing the carbon, thereby regenerating the catalyst.

A crucial component is a hydrogen chloride acceptor , such as magnesium oxide (MgO) or sodium acetate.[5] As the reaction proceeds, it liberates one equivalent of HCl for every chlorine removed. This acid can poison the catalyst and lead to unwanted side reactions. The base neutralizes the HCl, maintaining catalyst activity and promoting a clean reaction. Achieving mono-dechlorination requires careful control over reaction stoichiometry (limiting hydrogen) and conditions to prevent over-reduction to 2-chloropyrimidine or pyrimidine itself.[5]

Process Flow for Stage II Reduction

G cluster_start Inputs cluster_process Reaction cluster_workup Workup & Isolation cluster_end Output TCP 2,4,6-Trichloropyrimidine Hydrogenation Hydrogenation (H₂ gas) Controlled Stoichiometry TCP->Hydrogenation Catalyst Pd/C Catalyst Catalyst->Hydrogenation Base HCl Acceptor (e.g., MgO) Base->Hydrogenation Solvent Solvent (e.g., Ethanol) Solvent->Hydrogenation Filter Filter Catalyst Hydrogenation->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Crystallization/Distillation) Evaporate->Purify DCP 2,4-Dichloropyrimidine Purify->DCP

Caption: Workflow for the selective reduction to 2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine
  • Apparatus Setup: Equip a hydrogenation vessel with a gas inlet, pressure gauge, and magnetic stirring.

  • Reagent Charging: In the vessel, dissolve 2,4,6-trichloropyrimidine (1.0 mol) in a suitable solvent such as ethanol. Add the HCl acceptor, magnesium oxide (1.1 mol), and the palladium on carbon catalyst (5-10% Pd/C, 1-2 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂) to a slight positive pressure. Stir the reaction vigorously at room temperature. Monitor the uptake of hydrogen carefully. The reaction should be stopped after approximately one molar equivalent of hydrogen has been consumed.

  • Workup: Once the theoretical amount of hydrogen is consumed, purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and MgO.

  • Isolation: Wash the filter cake with the solvent. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization from a suitable solvent like isopentane.

Stage III: Regioselective Hydrolysis to the Final Product

The final step leverages the inherent electronic differences between the C2 and C4 positions on the 2,4-dichloropyrimidine ring. The chlorine atom at C4 is significantly more reactive towards nucleophiles than the one at C2, allowing for a highly regioselective hydrolysis.

Mechanistic Rationale and Causality

This transformation is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The rate and selectivity are governed by the stability of the intermediate Meisenheimer complex.

  • Nucleophilic Attack: A hydroxide ion (from NaOH or KOH) attacks the electron-deficient C4 position of the pyrimidine ring. This is the more electrophilic carbon due to the electron-withdrawing effects of both the adjacent ring nitrogen (N3) and the more distant N1. Attack at C4 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the adjacent N3 atom, which is highly stabilizing.

  • Intermediate Formation: A negatively charged intermediate (Meisenheimer complex) is formed.

  • Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride leaving group, yielding the 4-hydroxypyrimidine tautomer.

  • Tautomerization: The product will exist in equilibrium between the 4-hydroxy form and the more stable 4-pyrimidinone (keto) form.

By using controlled conditions—typically one equivalent of base at low to moderate temperatures—the reaction can be stopped cleanly after the more reactive C4 chlorine has been displaced, leaving the C2 chlorine intact.[7][8][9]

Process Flow for Stage III Hydrolysis

G cluster_start Inputs cluster_process Reaction cluster_workup Workup & Isolation cluster_end Output DCP 2,4-Dichloropyrimidine Hydrolysis Stir at Controlled Temperature (e.g., 40-50°C) DCP->Hydrolysis Base Aqueous Base (1 eq.) (e.g., NaOH) Base->Hydrolysis Solvent Solvent (e.g., Dioxane/Water) Solvent->Hydrolysis Acidify Acidify to pH ~5-6 Hydrolysis->Acidify Precipitate Cool to Induce Precipitation Acidify->Precipitate Isolate Filter & Dry Solid Precipitate->Isolate Product This compound Isolate->Product

Caption: Workflow for the selective hydrolysis to this compound.

Experimental Protocol: Synthesis of this compound
  • Reagent Charging: Dissolve 2,4-dichloropyrimidine (1.0 mol) in a suitable solvent like dioxane or THF. In a separate flask, prepare a solution of sodium hydroxide (1.0 mol) in water.

  • Reaction: Cool the pyrimidine solution in an ice bath. Slowly add the aqueous sodium hydroxide solution dropwise, maintaining the internal temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding an acid (e.g., acetic acid or dilute HCl) until the pH is approximately 5-6.

  • Isolation: The product will precipitate upon acidification and cooling. Collect the solid product by filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from water or an ethanol/water mixture to yield pure this compound.

Data Summary

StageStarting MaterialKey ReagentsIntermediate/ProductTypical YieldKey Control Parameters
I Barbituric AcidPOCl₃, PCl₅ (optional), Amine catalyst2,4,6-Trichloropyrimidine80-92%[4]Temperature, Reaction Time, Anhydrous Conditions
II 2,4,6-TrichloropyrimidineH₂, Pd/C, MgO2,4-DichloropyrimidineVariableH₂ Stoichiometry, Catalyst Loading, Pressure
III 2,4-DichloropyrimidineNaOH (1 eq.)This compoundHighStoichiometry of Base, Temperature

Conclusion

The synthesis of this compound from barbituric acid is a prime example of strategic heterocyclic chemistry. It transforms a simple, non-aromatic starting material into a highly valuable, functionalized building block through a sequence of chlorination, selective reduction, and regioselective substitution. While each step presents unique challenges—from the hazardous workup of the chlorination to the precise control required for the selective reduction—the underlying chemical principles are robust. Understanding the causality behind the reactivity patterns of the pyrimidine ring is paramount to achieving success. This guide provides the foundational knowledge and practical protocols for researchers to confidently execute this important synthesis, enabling the advancement of drug discovery and development programs.

References

  • Organic Syntheses Procedure. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 55(11-12), 1195-1201.
  • Hamilton, L. R. (1959). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Retrieved from [Link]

  • Google Patents. (1985). EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine atoms.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Retrieved from [Link]

  • Barbatu, A., Stancu, I. C., Mitran, R. A., & Tomas, Ș. (2015). REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]...

  • De, S. K. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 13(12), 3042–3049.
  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
  • American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (1997). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved from [Link]

  • Campbell, J. B., Whitehead, C. W., Kress, T. J., & Moore, L. L. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216–220.
  • Google Patents. (2009). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
  • Weidner, J., et al. (2018). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chemical Science, 9(43), 8259-8269.

Sources

An In-Depth Technical Guide to 2-Chloro-4-hydroxypyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrimidine ring system is of paramount importance, being a core constituent of nucleobases and numerous FDA-approved drugs. Its unique electronic properties and versatile functionalization potential make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative: 2-Chloro-4-hydroxypyrimidine (CAS No. 55873-09-1).

This molecule is not merely a static building block; it is a dynamic entity whose utility is dictated by a nuanced interplay of tautomerism and strategically placed reactive sites. For researchers, scientists, and drug development professionals, a deep understanding of its properties is essential for leveraging its full potential. This document provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its reactivity and application, grounded in field-proven insights and authoritative references.

Section 1: Physicochemical Properties & Structural Elucidation

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic routes. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 55873-09-1[1][2]
Molecular Formula C₄H₃ClN₂O[1]
Molecular Weight 130.53 g/mol [2]
Appearance Pale yellow powder/crystals[3]
Melting Point >300 °C (Decomposes)Literature consensus for similar hydroxypyrimidines
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO.[4]
Storage 2°C - 8°C, protect from light, store under inert gas.[2]
The Critical Role of Tautomerism

A defining feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the more stable pyrimidin-4-one (keto) form.[5][6] This equilibrium is not a mere academic curiosity; it dictates the molecule's hydrogen bonding capabilities, solubility, and reactivity.

Experimental and computational studies on 4-hydroxypyrimidine have shown that the keto tautomer (pyrimidin-4-one) is the dominant and more stable form in both the gas phase and in solution.[7][8][9] The introduction of the chloro-substituent at the 2-position does not significantly alter this fundamental equilibrium.[8] This means that for most practical purposes, the molecule behaves as 2-chloropyrimidin-4(1H)-one.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Signature

While a dedicated, published full spectrum for this specific compound is sparse, its spectroscopic characteristics can be reliably predicted based on analysis of closely related structures like 2-chloropyrimidine and other substituted pyrimidines.[10][11]

SpectroscopyExpected Features
¹H NMR Two signals in the aromatic region (δ 6.0-8.5 ppm), likely doublets, corresponding to the two protons on the pyrimidine ring. A broad singlet at lower field (>10 ppm) for the N-H proton of the dominant keto tautomer.
¹³C NMR Four distinct signals are expected. The carbonyl carbon (C4) would appear significantly downfield (~160-170 ppm). The carbon bearing the chlorine (C2) would also be downfield (~150-160 ppm), followed by the remaining two ring carbons.
IR Spectroscopy Strong C=O stretching absorption around 1650-1700 cm⁻¹ (confirming the keto form). N-H stretching as a broad band around 3100-3300 cm⁻¹. C-Cl stretching in the fingerprint region (~600-800 cm⁻¹).[12][13]
Mass Spec (EI) The molecular ion peak (M⁺) would be observed at m/z 130 and a characteristic M+2 peak at m/z 132 with ~1/3 the intensity, confirming the presence of a single chlorine atom.[14]

Section 2: Chemical Reactivity and Synthesis

The synthetic value of this compound stems from its defined points of reactivity, which can be selectively addressed to build molecular complexity.

Reactivity Profile: A Tale of Two Sites

The molecule's reactivity is dominated by two key positions:

  • C2-Position (Electrophilic Center): The chlorine atom at the C2 position is an excellent leaving group. The pyrimidine ring is inherently electron-deficient, a property exacerbated by the two electronegative nitrogen atoms. This makes the C2 carbon highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[15][16] This is the most common and synthetically valuable reaction for this class of compounds, allowing for the facile introduction of amine, ether, and thioether linkages.[17][18]

  • N1/O4-Position (Nucleophilic/Protonic Site): The N-H group of the pyrimidinone tautomer can be deprotonated by a suitable base, allowing for N-alkylation or other modifications. The carbonyl oxygen can also participate in hydrogen bonding or act as a Lewis base.

The SₙAr reaction at C2 is the workhorse transformation. The mechanism proceeds via a high-energy, anionic intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the heterocyclic ring.

snAr Reactants 2-Chloropyrimidin-4(1H)-one Nucleophile (Nu:⁻) TS1 Transition State Reactants->TS1 Intermediate Meisenheimer Complex | (Anionic Intermediate) TS1->Intermediate Attack at C2 TS2 Transition State Intermediate->TS2 Products 2-Substituted-pyrimidin-4(1H)-one Chloride (Cl⁻) TS2->Products Loss of Leaving Group

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Synthetic Pathways

The synthesis of this compound is typically achieved through the chlorination of its corresponding hydroxypyrimidine precursor, 4-hydroxypyrimidin-2(1H)-one (2,4-dihydroxypyrimidine). A potent chlorinating agent is required to convert the hydroxyl group (in its tautomeric keto form) at the 2-position into a chloro group.

Workflow: Synthesis via Chlorination This protocol outlines a general, reliable method for synthesizing the title compound.

synthesis_workflow Start Start: 2,4-Dihydroxypyrimidine Reaction Chlorination Reaction - Reagent: Phosphorus oxychloride (POCl₃) - Optional: Additive (e.g., DMF, tertiary amine) - Conditions: Reflux (Heat) Start->Reaction Workup Reaction Quench & Workup 1. Cool reaction mixture 2. Slowly pour onto crushed ice 3. Neutralize with base (e.g., NaOH, NaHCO₃) Reaction->Workup Isolation Product Isolation - Filter the precipitated solid - Wash with cold water Workup->Isolation Purification Purification - Recrystallization from a suitable solvent (e.g., Ethanol/Water) Isolation->Purification Final End: Pure this compound Purification->Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: To the flask, add 4-hydroxypyrimidin-2(1H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) portion-wise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that releases HCl gas.

  • Neutralization & Precipitation: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by adding solid sodium hydroxide pellets until the pH is approximately 7. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Section 3: Applications in Medicinal Chemistry and Drug Development

The strategic placement of a reactive handle (the C2-chloro group) on a biologically relevant scaffold (the pyrimidinone core) makes this compound a highly sought-after intermediate in drug discovery.

Case Study: Intermediate in the Synthesis of Pazopanib

A prominent example of its application is in the synthesis of Pazopanib (Votrient®) , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[19][20] While various synthetic routes exist, many involve the core intermediate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[21][22] This key intermediate is prepared by coupling 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine. This compound serves as a crucial precursor or is structurally related to key intermediates in these synthetic pathways, highlighting its direct relevance to the production of modern anticancer therapeutics.[23]

The final step in Pazopanib synthesis involves an SₙAr reaction where the C2-chloro group of the pyrimidine intermediate is displaced by the amino group of 5-amino-2-methylbenzenesulfonamide.[21] This demonstrates the quintessential utility of the C2-chloro group as a reliable electrophilic site for forging critical bonds in complex drug molecules.

pazopanib_synthesis cluster_reactants Key Intermediates Indazole N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Reaction + Indazole->Reaction Sulfonamide 5-amino-2-methylbenzenesulfonamide Sulfonamide->Reaction Product Pazopanib Reaction->Product SₙAr Reaction (Nucleophilic Substitution at C2)

Caption: Final coupling step in the synthesis of Pazopanib.

Section 4: Experimental Protocols & Safety

Protocol: Representative Nucleophilic Aromatic Substitution

This protocol provides a general method for the reaction of this compound with a primary or secondary amine, a common step in library synthesis for drug discovery.

  • Reagent Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP).

  • Addition of Amine: Add the desired amine nucleophile (1.1-1.5 eq).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction is typically complete within 2-12 hours. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water to precipitate the product. If the product is soluble, perform an extraction with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[24]

Hazard TypeGHS Classification & Statement
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[25]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[24]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[26]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[27]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex heterocyclic compounds. Its value lies not just in its structure, but in the predictable and selective reactivity afforded by the interplay between its tautomeric pyrimidinone core and the electrophilic C2-chloro position. A thorough grasp of its physicochemical properties, reactivity profile, and handling requirements enables chemists to strategically incorporate this scaffold into synthetic routes for novel therapeutic agents, as exemplified by its role in the development of drugs like Pazopanib. As the demand for new and diverse small molecule therapeutics continues, the strategic application of such versatile building blocks will remain critical to the advancement of medicinal chemistry.

References

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

  • American Chemical Society. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]

  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • iMedPub. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. [Link]

  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]

  • PubMed. (n.d.). Synthesis and characterization of four process impurities in pazopanib. [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • NIST. (n.d.). Pyrimidine, 2-chloro-. NIST Chemistry WebBook. [Link]

  • PubMed. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures...”. [Link]

  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Mass Spectrum (GC). [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Google Patents. (n.d.). CN104761505A - Preparation method for chloropyrimidine compound.
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 2. [Link]

  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link]

Sources

physical and chemical properties of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-hydroxypyrimidine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, heterocyclic compounds are indispensable scaffolds for the design of novel therapeutic agents. Among these, the pyrimidine core, a fundamental component of nucleic acids, holds a privileged position.[1][2][3] this compound (CAS No: 55873-09-1) emerges as a particularly valuable building block. Its strategic placement of a reactive chlorine atom and a hydroxyl group offers chemists a versatile platform for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4] This guide provides an in-depth examination of the physical, chemical, and spectroscopic properties of this compound, alongside practical protocols and field-proven insights for its application in research and drug discovery.

PART 1: Molecular Structure and Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct molecular architecture and resulting physicochemical properties.

Core Molecular Data

A summary of the fundamental properties of this compound is presented below. This data is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and safety assessments.

PropertyValueSource(s)
CAS Number 55873-09-1[5][6][7]
Molecular Formula C₄H₃ClN₂O[5][6][8]
Molecular Weight 130.53 g/mol [5][6][7]
Appearance White to pale yellow powder/crystals[9]
Melting Point 164-176 °C[9]
IUPAC Name 2-chloro-1H-pyrimidin-6-one[7]
Synonyms 2-Chloropyrimidin-4-ol, 2-Chloro-4(3H)-pyrimidinone[7]
Tautomerism: A Key Structural Feature

A critical aspect of 4-hydroxypyrimidine derivatives is their existence in a state of tautomeric equilibrium between the hydroxyl (enol) form and the more stable keto (amide) form.[10][11][12] In the solid state and in most solutions, this compound predominantly exists as the 2-chloropyrimidin-4(3H)-one tautomer. This preference is crucial as it influences the molecule's hydrogen bonding capabilities, solubility, and reactivity. Understanding this equilibrium is fundamental to predicting reaction outcomes and interpreting spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Computed Properties for Drug Design

Computational descriptors are vital in modern drug discovery for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion).

DescriptorValueSignificance in Drug DiscoverySource(s)
XLogP3 0.6 - 0.84Predicts lipophilicity and membrane permeability. Values < 5 are favorable.[6][7]
Topological Polar Surface Area (TPSA) 46.01 ŲEstimates transport properties. Values < 140 Ų are associated with good oral bioavailability.[6]
Hydrogen Bond Donors 1Influences solubility and receptor binding.[6][7]
Hydrogen Bond Acceptors 2 - 3Influences solubility and receptor binding.[6][7]
Rotatable Bonds 0A low count suggests conformational rigidity, which can be favorable for binding affinity.[6][7]

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the electrophilic nature of the carbon at the C2 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity involves the displacement of the C2-chloride by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4]

  • With Amines: Reaction with primary or secondary amines yields 2-amino-4-hydroxypyrimidine derivatives, a common scaffold in kinase inhibitors.

  • With Alcohols/Alkoxides: Reaction with alcohols or alkoxides produces 2-alkoxy-4-hydroxypyrimidines.

  • With Thiols/Thiolates: Reaction with thiols affords 2-thioether-substituted pyrimidines.

The causality behind this selective reactivity at the C2 position is the electron-withdrawing effect of the two ring nitrogen atoms, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.

SnAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Attack at C2 Product 2-Substituted-4-hydroxypyrimidine + Cl⁻ Intermediate->Product Loss of Cl⁻

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a self-validating system for synthesizing 2-substituted pyrimidine derivatives. The choice of base and solvent is critical and depends on the nucleophilicity of the amine and the desired reaction temperature.

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Amine: Add the desired amine (1.1-1.5 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0-3.0 eq.) to scavenge the HCl generated during the reaction. The choice of an appropriate base prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The elevated temperature is necessary to overcome the activation energy for the aromatic substitution.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like diethyl ether or hexane to remove residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

PART 3: Synthesis and Spectroscopic Characterization

Reliable synthesis and unambiguous characterization are paramount for ensuring the quality and consistency of experimental results.

Synthetic Protocol: Preparation from 2-Amino-4-chloropyrimidine

A common laboratory-scale synthesis involves the diazotization of an aminopyrimidine precursor followed by hydrolysis. This method is adapted from established procedures for analogous transformations.[13]

  • Pre-cooling: In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1.0 eq.) in an aqueous solution of a strong acid, such as 40% sulfuric acid. Cool the solution to 0 °C in an ice bath. The acidic medium is required for the formation of the nitrous acid in situ.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature at 0 °C. Vigorous stirring is essential. The slow addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt intermediate.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours (e.g., 12-24 hours). This step allows for the hydrolysis of the diazonium salt to the desired hydroxyl group.

  • Neutralization and Isolation: Carefully neutralize the reaction mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed to yield pure this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see two distinct signals in the aromatic region (typically δ 6.0-8.5 ppm) corresponding to the two non-equivalent protons on the pyrimidine ring. A broad singlet at a higher chemical shift (δ > 10 ppm) would correspond to the labile N-H proton of the major keto tautomer.

  • IR (Infrared) Spectroscopy: Key signals would include a broad absorption in the 3200-2800 cm⁻¹ region, characteristic of N-H stretching in the amide tautomer. A strong, sharp absorption around 1700-1650 cm⁻¹ is indicative of the C=O (amide carbonyl) stretch.

  • MS (Mass Spectrometry): In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 130. A characteristic isotopic pattern (M+2 peak) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

PART 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Information

The compound is classified with the following hazards. Always consult the most recent Safety Data Sheet (SDS) before handling.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[5]
Skin Corrosion/Irritation H315Causes skin irritation[5][14]
Serious Eye Damage/Irritation H319Causes serious eye irritation[5]
STOT - Single Exposure H335May cause respiratory irritation[5][14]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. Recommended storage temperature is often between 2°C and 8°C.[5][16]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate with a well-defined reactivity profile. Its ability to undergo efficient nucleophilic substitution at the C2 position makes it an essential tool for medicinal chemists in the synthesis of diverse heterocyclic compounds. A thorough understanding of its properties, particularly its tautomeric nature and reactivity, is key to leveraging its full potential in the rational design and development of next-generation therapeutics. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important molecular scaffold.

References

2-Chloro-4-hydroxypyrimidine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-hydroxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of pharmacologically active molecules. Its utility in drug discovery and development is intrinsically linked to its solubility, a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation design. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this guide delves into the fundamental principles governing its solubility, with a particular focus on the profound impact of tautomerism. It equips researchers and scientists with the theoretical knowledge to predict solubility trends and a detailed experimental protocol for accurate and reproducible solubility determination.

The Crucial Role of Solubility in the Application of this compound

This compound, with its reactive chloro and hydroxyl functionalities, is a key intermediate in the synthesis of a diverse range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The efficiency of synthetic transformations, the ease of purification through methods like recrystallization, and the ultimate bioavailability of the final active pharmaceutical ingredient (API) are all profoundly influenced by the solubility of this precursor. A thorough understanding of its solubility profile in various organic solvents is therefore not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and the development of robust and effective pharmaceutical products.

Theoretical Framework of Solubility: A Deep Dive

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, this is further complicated by its existence in tautomeric forms.

Molecular Structure and Physicochemical Properties

This compound (C₄H₃ClN₂O, Molar Mass: 130.53 g/mol ) is a substituted pyrimidine ring. The presence of an electronegative chlorine atom and a hydroxyl group, alongside the nitrogen atoms in the pyrimidine ring, imparts a significant degree of polarity to the molecule. These functional groups are capable of engaging in various intermolecular interactions, including dipole-dipole interactions and hydrogen bonding, which are central to its solubility behavior.

The Decisive Influence of Tautomerism

A critical aspect governing the solubility of this compound is its existence as a mixture of tautomers in equilibrium: the aromatic hydroxy form (this compound) and the non-aromatic keto form (2-chloro-pyrimidin-4(3H)-one).

tautomerism cluster_hydroxy Hydroxy Tautomer (Aromatic) cluster_keto Keto Tautomer (Non-Aromatic) Hydroxy This compound Keto 2-Chloro-pyrimidin-4(3H)-one Hydroxy->Keto Equilibrium

Figure 1: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the less polar hydroxy form may be favored, while polar solvents, particularly those capable of hydrogen bonding, can significantly stabilize the more polar keto tautomer. This shift in the predominant tautomeric form directly impacts the molecule's overall polarity and its ability to interact with solvent molecules, thus altering its solubility. For instance, the keto form, with its amide-like character, can act as a hydrogen bond donor and acceptor, potentially leading to higher solubility in protic solvents.

Fundamental Principles of Solvation

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of specific intermolecular forces:

  • Polarity: Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. The polarity of this compound, influenced by its tautomeric equilibrium, will dictate its affinity for different solvents.

  • Hydrogen Bonding: The ability of this compound (in both tautomeric forms) to act as a hydrogen bond donor and acceptor is a key determinant of its solubility in protic solvents like alcohols and water.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This endothermic dissolution process is a critical factor in techniques like recrystallization.

Anticipated Solubility Profile in Common Organic Solvents

Table 1: Predicted Solubility Trends of this compound in Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to HighThese solvents can engage in hydrogen bonding with both the keto and hydroxy tautomers. The stabilization of the more polar keto tautomer is expected to enhance solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents are polar and can engage in dipole-dipole interactions. Solvents like DMF and DMSO are excellent hydrogen bond acceptors and are expected to effectively solvate the compound.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateWhile possessing some polarity, the hydrogen bond accepting ability of ethers is less pronounced than in polar aprotic solvents, likely resulting in lower solubility.
Esters Ethyl acetateLow to ModerateEthyl acetate has moderate polarity and can act as a hydrogen bond acceptor, suggesting some degree of solubility.
Non-Polar Hexane, TolueneVery LowThe significant polarity of this compound makes it poorly compatible with non-polar solvents, leading to very low solubility.

A Robust Protocol for the Experimental Determination of Solubility

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-72 hours) C->D E Withdraw aliquot of supernatant D->E F Filter (e.g., 0.45 µm PTFE filter) E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility (e.g., mg/mL or mol/L) H->I

Figure 2: Experimental workflow for solubility determination.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Thermostatically controlled water bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sampling:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is essential for accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

    • To confirm that equilibrium has been reached, the solubility values determined at different time points (e.g., 24, 48, and 72 hours) should be consistent.

Critical Parameters in Solubility Measurement

The accuracy and reliability of solubility data are contingent upon careful control of several experimental variables:

  • Purity of Materials: The presence of impurities in either the this compound or the solvent can significantly alter the measured solubility. Therefore, the use of high-purity materials is paramount.

  • Temperature Control: As solubility is often temperature-dependent, maintaining a constant and accurately known temperature throughout the equilibration process is critical.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This should be empirically determined by measuring the concentration at different time points until a plateau is reached.

  • Solid Phase Characterization: It is good practice to analyze the solid phase after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Conclusion

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Huang, C., & Yao, G. (2023). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 389, 122788. [Link]

  • Leszczynski, J. (1994). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 98(24), 6143-6149. [Link]

  • Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4542-4545. [Link]

An In-Depth Technical Guide to the Tautomerism of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 2-chloro-4-hydroxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the fundamental principles of keto-enol and imine-enamine tautomerism, with a specific focus on how the electronic and steric characteristics of the pyrimidine ring and its substituents dictate the position of the tautomeric equilibrium. While direct experimental data for this compound is limited, this guide synthesizes information from closely related analogues and theoretical principles to provide a robust understanding of its likely tautomeric behavior. We will explore the profound influence of the 2-chloro substituent on the electronic landscape of the pyrimidine core and, consequently, on the relative stabilities of the possible tautomers. Furthermore, this guide details the key spectroscopic and computational methodologies employed to characterize and quantify tautomeric forms, offering practical insights for researchers in the field.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The specific tautomeric form of a molecule can dramatically influence its physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and metabolic stability. Consequently, understanding and controlling the tautomeric preferences of a drug candidate is a critical aspect of modern medicinal chemistry.

Heterocyclic compounds, such as pyrimidine derivatives, are particularly prone to tautomerism. For this compound, the potential for keto-enol and amino-imino type tautomerism presents a fascinating case study in the interplay of electronic and structural factors. The prevalence of a particular tautomer can dictate the molecule's ability to interact with its biological target, affecting its potency and selectivity. This guide aims to provide a detailed exploration of the tautomeric landscape of this compound, offering a valuable resource for scientists working on the design and synthesis of novel therapeutics.

Theoretical Framework: Understanding Tautomeric Equilibria in Pyrimidines

The tautomerism of this compound can be understood through the lens of two primary equilibria: keto-enol and amino-imino tautomerism.

Keto-Enol Tautomerism

The most significant tautomeric equilibrium for this compound involves the interconversion between the 4-hydroxy (enol-like) form and the 4-oxo (keto-like) forms. This equilibrium is influenced by factors such as the aromaticity of the ring, intramolecular hydrogen bonding, and the electronic nature of substituents.

Figure 1: Keto-enol tautomeric equilibrium of this compound.

Generally, for 4-hydroxypyrimidines, the keto form (pyrimidinone) is significantly favored in most solvents and in the solid state. This preference is largely attributed to the greater stability of the amide resonance within the pyrimidinone ring compared to the aromaticity of the hydroxypyrimidine form.

The Influence of the 2-Chloro Substituent

The presence of a chlorine atom at the 2-position of the pyrimidine ring is expected to have a significant impact on the tautomeric equilibrium. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the acidity of the N-H and O-H protons and the overall electron distribution in the ring.

The -I effect of the chlorine atom will increase the acidity of the ring protons, potentially shifting the equilibrium. Computational studies on related substituted pyrimidines have shown that electron-withdrawing groups can influence the relative stabilities of tautomers[1][2]. For this compound, the electron-withdrawing nature of the chlorine is likely to further favor the keto form by stabilizing the partial negative charge on the carbonyl oxygen through inductive effects.

Experimental and Computational Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric forms and the quantification of their equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

  • ¹H NMR: In the ¹H NMR spectrum, distinct signals are expected for the N-H proton of the keto form and the O-H proton of the enol form. The chemical shifts of the ring protons will also differ between the tautomers. For the keto form, the proton on the nitrogen will typically appear as a broad singlet, while the hydroxyl proton of the enol form will also be a singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The ¹³C NMR spectrum provides even clearer evidence. The carbon atom at the 4-position will exhibit a significant downfield shift in the keto form (C=O) compared to the enol form (C-OH).

Table 1: Predicted ¹³C NMR Chemical Shifts for Tautomers of this compound

Carbon AtomPredicted Chemical Shift (ppm) - Keto FormPredicted Chemical Shift (ppm) - Enol Form
C2~155~160
C4~170~165
C5~110~105
C6~150~155

Note: These are estimated values based on data from related pyrimidine derivatives. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria. The keto and enol forms will have different chromophores and thus different absorption maxima (λmax). The enol form, being more aromatic, is expected to absorb at a longer wavelength compared to the less conjugated keto form[3]. By measuring the absorbance at the respective λmax values, the ratio of the tautomers in solution can be determined.

X-ray Crystallography
Computational Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods can be used to calculate the energies of the different tautomers in the gas phase and in various solvents (using implicit or explicit solvent models)[5][6][7]. These calculations can provide valuable insights into the tautomeric equilibrium constant and the factors that govern it.

Figure 2: Workflow for the characterization of this compound tautomers.

Synthesis of this compound

The synthesis of this compound is a key step for its further study and application. Several synthetic routes have been reported, often starting from readily available pyrimidine precursors. A common method involves the chlorination of a corresponding hydroxypyrimidine. For instance, treatment of 2,4-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride can yield 2,4-dichloropyrimidine, which can then be selectively hydrolyzed to this compound. Another approach involves the diazotization of 2-amino-4-hydroxypyrimidine followed by a Sandmeyer-type reaction.

Protocol: Synthesis via Chlorination

  • Starting Material: 2,4-dihydroxypyrimidine (uracil).

  • Chlorination: Reflux the starting material with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Work-up: Carefully quench the reaction mixture with ice water.

  • Selective Hydrolysis: The resulting 2,4-dichloropyrimidine is then subjected to controlled hydrolysis, for example, by treatment with a mild base at a specific temperature, to selectively replace the more reactive chlorine at the 4-position with a hydroxyl group.

  • Purification: The product is then purified by recrystallization or column chromatography.

Implications for Drug Development

The predominance of the keto tautomer of this compound has significant implications for its use as a scaffold in drug design. The pyrimidinone moiety presents a distinct set of hydrogen bond donors and acceptors compared to the hydroxypyrimidine form. The N-H group of the pyrimidinone can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This hydrogen bonding pattern is crucial for the interaction of the molecule with its biological target.

Furthermore, the 2-chloro substituent serves as a versatile synthetic handle. It can be readily displaced by a variety of nucleophiles, allowing for the facile generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Understanding the tautomeric behavior of the core scaffold is essential for interpreting SAR data and for the rational design of more potent and selective drug candidates.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant consequences for its biological activity. While direct experimental data remains scarce, a comprehensive understanding can be constructed by drawing upon the well-established principles of tautomerism in related heterocyclic systems and through the application of modern computational techniques. The strong preference for the keto (pyrimidinone) form, further stabilized by the electron-withdrawing 2-chloro substituent, defines its key physicochemical and pharmacological properties. This guide provides a foundational understanding for researchers and drug development professionals, enabling a more informed approach to the utilization of this important heterocyclic scaffold in the pursuit of novel therapeutics.

References

  • Bruker. (2001). SADABS. Bruker AXS Inc.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Melandri, S., Evangelisti, L., Maris, A., Favero, L. B., Velino, B., & Caminati, W. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(22), 12516-12523.
  • Les, A., & Adamowicz, L. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(18), 7021–7029.
  • Bunker, K. D., Moore, C., Palmer, C. L., Rheingold, A. L., & Yanovsky, A. (2010). 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoro-meth-yl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1448.
  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Journal of the American Chemical Society, 112(23), 8193-8198.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Retrieved from [Link]

  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-Chloropyrimidine. Organic Syntheses, 35, 34.
  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4(1H)-pyrimidinone Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Alonso, J. L., López, J. C., Blanco, S., & Lesarri, A. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3584-3591.
  • Giuliano, G., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730.
  • Giuliano, G., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. Retrieved from [Link]

  • Vaz da Cruz, V., Büchner, R., Fondell, M., Pietzsch, A., Eckert, S., & Föhlisch, A. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2459–2466.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidin-4(3H)-one. Retrieved from [Link]

  • Szatylowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 15998-16007.
  • Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(20), 5347–5351.
  • Trans Tech Publications Ltd. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]

  • Abraham, R. J., Cooper, M. A., & Liu, X. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51(8), 1085-1096.
  • chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube. [Link]

  • ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Al-Sehemi, A. G., & El-Gogary, T. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1502.
  • Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(1), 171–179.

Sources

Foreword: The Analytical Imperative for a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4-hydroxypyrimidine

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the bedrock of innovation. Among these, this compound (CAS No: 55873-09-1) emerges as a pivotal building block.[1] Its unique bifunctional nature—a reactive chlorine atom at the 2-position and a hydroxyl group at the 4-position—renders it a highly versatile intermediate for the synthesis of a diverse array of more complex molecules. The pyrimidine core itself is a privileged scaffold, present in nucleobases and numerous therapeutic agents.

However, the utility of this compound is predicated on its unambiguous structural confirmation and purity assessment. Spectroscopic analysis is not merely a quality control checkpoint; it is the fundamental language through which we understand the molecule's identity, behavior, and potential. This guide provides an in-depth, field-proven perspective on the multi-faceted spectroscopic characterization of this compound, moving beyond mere data reporting to explain the causality behind the analytical choices. Our approach is rooted in the principle of a self-validating system, where data from orthogonal techniques converge to build an unshakeable structural assignment.

The Central Question: Unraveling Tautomeric Identity

A primary analytical challenge presented by 4-hydroxypyrimidines is the potential for keto-enol tautomerism. The molecule does not exist as a single, static entity but as an equilibrium between the aromatic 'hydroxy' form and the non-aromatic 'keto' (pyrimidinone) forms.[2][3][4] Understanding this equilibrium is critical, as the dominant tautomer dictates the molecule's reactivity and intermolecular interactions. Spectroscopic methods are the definitive tools for probing this dynamic state.

Caption: Tautomeric equilibrium of this compound.

Experimental and computational studies on related structures suggest that the keto forms are often more stable, and our spectroscopic investigation will seek to confirm the predominant species under typical laboratory conditions.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing an atomic-level map of the hydrogen and carbon framework.

Expertise in Action: Why NMR is First

We begin with NMR because it provides the most definitive information about the covalent structure and connectivity of the molecule. While other techniques identify fragments or properties, NMR constructs the molecular blueprint. For a molecule like this, ¹H NMR will confirm the number and environment of protons on the pyrimidine ring, while ¹³C NMR will verify the carbon skeleton.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, revealing two key signals for the protons on the pyrimidine ring. The chemical shifts are highly sensitive to the electron density of the ring, which is influenced by the chlorine and the keto/hydroxyl group.

  • Expected Signals:

    • H5 and H6 Protons: The two protons on the pyrimidine ring will appear as doublets due to coupling with each other. Their exact chemical shifts will help confirm the structure. For similar pyrimidine structures, these protons typically resonate in the aromatic region (δ 6.0-8.5 ppm).[6][7]

    • N-H or O-H Proton: A broad signal, typically in the δ 10-13 ppm range for an N-H proton in a pyrimidinone or a variable position for an O-H proton, can provide strong evidence for the dominant tautomer. Its broadness is due to chemical exchange and quadrupolar coupling with the adjacent nitrogen.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

  • Expected Signals: Four distinct signals are predicted for the four carbon atoms of the pyrimidine ring.

    • C=O Carbon: The presence of a signal in the δ 160-170 ppm range would be compelling evidence for the keto tautomer.

    • C-Cl Carbon: The carbon atom bonded to the electronegative chlorine atom will be shifted downfield.

    • Ring Carbons: The remaining two CH carbons will appear in the typical aromatic/olefinic region.

Table 1: Predicted NMR Spectral Data for the Pyrimidinone Tautomer

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H (H5)~6.5 - 7.5Doublet (d)Aromatic proton adjacent to H6.
¹H (H6)~7.5 - 8.5Doublet (d)Aromatic proton adjacent to H5, deshielded by adjacent nitrogen.
¹H (NH)~10.0 - 13.0Broad Singlet (s)Proton on nitrogen, characteristic of pyrimidinone tautomers.
¹³C (C2)~150 - 160SingletCarbon attached to chlorine and two nitrogens.
¹³C (C4)~160 - 170SingletCarbonyl carbon, strong indicator of the keto form.
¹³C (C5)~110 - 120SingletAromatic CH carbon.
¹³C (C6)~140 - 150SingletAromatic CH carbon deshielded by adjacent nitrogen.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen as it can solubilize both tautomers and its residual solvent peak does not interfere with key signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for good signal-to-noise (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Reference the resulting spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow Sample 1. Sample Prep (5-10 mg in DMSO-d6) Spectrometer 2. Spectrometer Setup (400 MHz) Sample->Spectrometer Acquisition 3. Data Acquisition (¹H and ¹³C Scans) Spectrometer->Acquisition Processing 4. Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis 5. Spectral Analysis (Structure Confirmation) Processing->Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally powerful for identifying the specific functional groups present, making it the ideal method to resolve the keto-enol tautomerism question.

Expertise in Action: The Decisive Tautomer Signature

The true diagnostic power of IR lies in its ability to distinguish between an O-H bond and a C=O bond. The presence or absence of a strong carbonyl (C=O) absorption is the single most decisive data point for confirming the dominant keto tautomer in the solid state (if using KBr/ATR) or in solution.

  • Keto (Pyrimidinone) Form Signatures:

    • C=O Stretch: A strong, sharp absorption band between 1650-1700 cm⁻¹ . This is a classic carbonyl stretch and its presence is strong evidence for the keto form.

    • N-H Stretch: A moderate absorption in the 3100-3300 cm⁻¹ region.

  • Hydroxy (Enol) Form Signatures:

    • O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region. The broadness is due to hydrogen bonding.

    • Absence of a strong C=O stretch in the 1650-1700 cm⁻¹ region.

Table 2: Key Diagnostic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensitySignificance
C=O Stretch1650 - 1700StrongConfirms Keto Tautomer
N-H Stretch3100 - 3300MediumConsistent with Keto Tautomer
C-H Stretch (Aromatic)3000 - 3100MediumConfirms aromatic C-H bonds
C=N, C=C Stretch1550 - 1650MediumRing vibrations
C-Cl Stretch600 - 800MediumConfirms presence of chloro-substituent
O-H Stretch3200 - 3600BroadConfirms Hydroxy Tautomer (if C=O is absent)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.[8]

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the key functional group frequencies as outlined in Table 2.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry provides the definitive molecular weight and, through isotopic pattern analysis, confirms the elemental composition.

Expertise in Action: The Chlorine Isotope Signature

A key self-validating feature in the mass spectrum of a chloro-compound is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. Observing this pattern for the molecular ion provides unambiguous evidence for the presence of a single chlorine atom.

  • Molecular Ion (M⁺): The molecular formula is C₄H₃ClN₂O.

    • Molecular Weight (using ³⁵Cl): 130.00 g/mol

    • Molecular Weight (using ³⁷Cl): 132.00 g/mol

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with a relative intensity of about one-third of the M⁺ peak.[9]

Table 3: Expected Mass Spectrometry Data

m/z ValueIon AssignmentExpected Relative IntensitySignificance
130[M]⁺ (³⁵Cl)100% (base peak)Molecular ion containing the ³⁵Cl isotope.
132[M+2]⁺ (³⁷Cl)~32%Molecular ion containing the ³⁷Cl isotope.
102[M-CO]⁺VariablePotential loss of carbon monoxide from the ring.
95[M-Cl]⁺VariableLoss of the chlorine atom.
Experimental Protocol: Electron Ionization (EI) GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC, it enters the Electron Ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: Examine the resulting mass spectrum for the molecular ion peak and its characteristic 3:1 isotopic pattern.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the pyrimidine ring.

Expertise in Action: Chromophore Analysis

Molecules with conjugated systems, like the pyrimidine ring, are called chromophores because they absorb light in the UV-Vis region.[10] The analysis involves identifying the wavelength of maximum absorbance (λmax), which corresponds to specific electronic transitions (e.g., π → π* and n → π*). The position of λmax is sensitive to the solvent environment and the molecule's tautomeric form, as this affects the extent of conjugation.

  • Expected Absorptions: Pyrimidine derivatives typically exhibit strong absorption bands in the 200-300 nm range, corresponding to π → π* transitions.[10][11] A weaker absorption at a longer wavelength, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen or oxygen atoms, may also be observed.[10]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or water) in which the compound is soluble.[11]

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Further dilute this solution to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.1 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").[12]

  • Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to generate the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Integrated Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies not in a single technique but in the convergence of all data points. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Integrated_Analysis center_node 2-Chloro-4- hydroxypyrimidine Structure & Purity NMR NMR (¹H, ¹³C) NMR->center_node C-H Framework Connectivity IR IR IR->center_node Functional Groups C=O, N-H (Keto Form) MS Mass Spec MS->center_node Molecular Weight Cl Isotope Pattern UV UV-Vis UV->center_node Conjugated System Electronic Transitions

Sources

1H NMR and 13C NMR data for 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4-hydroxypyrimidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS: 55873-09-1).[1][2][3][4] As a key heterocyclic building block in medicinal chemistry and drug development, a thorough understanding of its structural properties is paramount. This document delves into the critical role of tautomerism in interpreting the NMR data, provides detailed spectral assignments, and outlines a validated experimental protocol for data acquisition. The causality behind chemical shifts and coupling constants is explained, offering field-proven insights for researchers and scientists working with substituted pyrimidines.

Introduction: The Structural Challenge of Hydroxypyrimidines

This compound (C₄H₃ClN₂O) is a substituted pyrimidine of significant interest in synthetic chemistry.[1][2] Its structure, however, is not as straightforward as its name might suggest. Like many hydroxypyrimidines, it exists in a state of tautomeric equilibrium between the aromatic hydroxyl form and the non-aromatic keto (pyrimidinone) forms.[5][6] NMR spectroscopy is an indispensable tool for elucidating the predominant tautomeric form in solution, which is critical for understanding its reactivity and biological interactions.

The keto-enol tautomerism of 4-hydroxypyrimidines is well-documented, with the equilibrium heavily favoring the more stable lactam (keto) forms in solution.[7][8][9] This guide will demonstrate how ¹H and ¹³C NMR data conclusively support the pyrimidinone structure as the major species observed.

Tautomeric Equilibrium

This compound can theoretically exist as three tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity and hydrogen-bonding capability.[7] The predominant forms are the two keto tautomers, 2-chloro-1H-pyrimidin-4-one and 2-chloro-3H-pyrimidin-4-one, which are often in rapid exchange.

Caption: Tautomeric equilibrium of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characteristic of a disubstituted pyrimidine ring. The data strongly support the pyrimidinone tautomer, which features two olefinic protons and one exchangeable amide proton.

Causality and Assignments

The pyrimidine ring contains two nitrogen atoms which are strongly electronegative, causing a general deshielding (downfield shift) of the ring protons compared to benzene.[10] In the pyrimidinone form, the protons at positions 5 and 6 are adjacent to each other and will split each other into doublets (an AX spin system).

  • H-6: This proton is adjacent to a ring nitrogen (N1), resulting in significant deshielding. It is expected to appear at the lowest field of the two ring protons.

  • H-5: This proton is further from the direct influence of the nitrogens and is typically found at a higher field (more upfield) compared to H-6.[10]

  • N-H: The amide proton signal is often broad due to quadrupolar relaxation and its chemical shift is highly sensitive to solvent, concentration, and temperature. Its identity can be unequivocally confirmed via a D₂O exchange experiment, where the proton is replaced by deuterium, causing its signal to disappear.[10]

Summary of ¹H NMR Data

The following table summarizes the expected chemical shifts and coupling constants for this compound in a common NMR solvent like DMSO-d₆.

Proton AssignmentMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-6Doublet (d)8.0 - 8.4³JH6-H5 ≈ 7.0 - 8.0 Hz
H-5Doublet (d)6.2 - 6.6³JH5-H6 ≈ 7.0 - 8.0 Hz
N1-H / N3-HBroad Singlet (br s)12.0 - 13.0N/A

Note: These are approximate ranges. Actual values can vary based on experimental conditions.[10]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides four distinct signals, corresponding to the four carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Causality and Assignments

The chemical shifts in the ¹³C NMR spectrum are dictated by the hybridization and the electronegativity of neighboring atoms.

  • C4 (C=O): As a carbonyl carbon within a lactam ring, this carbon is highly deshielded and will appear at the furthest downfield position, typically >160 ppm.

  • C2 (C-Cl): This carbon is bonded to an electronegative chlorine atom and is positioned between two nitrogen atoms, leading to a significant downfield shift.

  • C6: This carbon is bonded to a proton and is adjacent to a nitrogen atom, placing its resonance downfield in the aromatic/olefinic region.

  • C5: Being the furthest from the strongly electron-withdrawing groups (Cl, C=O), this carbon is the most shielded of the ring carbons and will appear at the most upfield position.

Summary of ¹³C NMR Data

The table below outlines the expected chemical shifts for the carbon atoms of this compound.

Carbon AssignmentApprox. Chemical Shift (δ, ppm)
C4 (C=O)160 - 165
C2 (C-Cl)155 - 160
C6145 - 150
C5110 - 115

Note: These are approximate ranges based on typical values for substituted pyrimidines.[10]

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols are recommended. These represent a self-validating system for the structural confirmation of this compound.

Standard NMR Sample Preparation

workflow start Start: Purified Compound weigh 1. Weigh 5-10 mg of This compound start->weigh transfer 2. Transfer to a clean, dry vial weigh->transfer add_solvent 3. Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) transfer->add_solvent dissolve 4. Vortex or sonicate until fully dissolved add_solvent->dissolve transfer_tube 5. Transfer solution to a 5 mm NMR tube dissolve->transfer_tube acquire 6. Acquire NMR Spectra (¹H, ¹³C, etc.) transfer_tube->acquire end End: Spectral Data acquire->end

Caption: Standard workflow for NMR sample preparation.

Methodology:

  • Weigh Sample: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Addition: Transfer the solid to a clean vial and add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing labile N-H protons.[10]

  • Dissolution: Vortex or briefly sonicate the sample to ensure complete dissolution.

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[11]

D₂O Exchange Experiment for N-H Confirmation

This protocol is essential for validating the assignment of the N-H proton signal.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample as described in Protocol 4.1.

  • Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity in the second spectrum, confirming its assignment.[10]

Conclusion

The combined ¹H and ¹³C NMR data provide a definitive structural fingerprint for this compound. The analysis robustly confirms that the compound predominantly exists in its more stable pyrimidinone (keto) form in solution. The characteristic chemical shifts—a downfield carbonyl signal in the ¹³C spectrum and an AX pattern for the ring protons coupled with a labile N-H proton in the ¹H spectrum—are all consistent with this tautomeric form. The protocols and interpretive logic presented in this guide offer a reliable framework for researchers engaged in the synthesis and characterization of pyrimidine derivatives and other heterocyclic systems where tautomerism is a key structural feature.

References

  • ResearchGate. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloropyrimidin-4(3H)-one. Retrieved January 3, 2026, from [Link]

  • ACS Publications. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. Retrieved January 3, 2026, from [Link]

  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Retrieved January 3, 2026, from [Link]

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  • NIH National Center for Biotechnology Information. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved January 3, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved January 3, 2026, from [Link]

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The Synthesis of 2-Chloro-4-hydroxypyrimidine: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a versatile precursor for a multitude of pharmaceutical agents.[1] Its strategic placement of a reactive chlorine atom and a hydroxyl group allows for sequential and regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive exploration of the predominant synthetic routes to this compound, with a primary focus on the chlorination of uracil and its derivatives. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the critical parameters that govern the efficiency and selectivity of the synthesis.

Introduction: The Significance of this compound

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active molecules, including nucleobases and numerous therapeutic drugs.[1] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse substituents, have made it a cornerstone of modern drug discovery. This compound, in particular, offers chemists a gateway to a rich chemical space. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group at the 4-position can be further modified or utilized for its hydrogen bonding capabilities. This dual functionality is instrumental in the construction of targeted therapies in oncology, infectious diseases, and metabolic disorders.[1]

Core Synthetic Strategy: From Uracil to this compound

The most prevalent and economically viable pathway to this compound commences with the readily available starting material, uracil (2,4-dihydroxypyrimidine).[2] The synthesis can be conceptually divided into two main approaches: a direct, selective monochlorination or a two-step process involving the formation of an intermediate, 2,4-dichloropyrimidine, followed by selective hydrolysis.

The Two-Step Approach: Dichlorination Followed by Selective Hydrolysis

This is a widely employed and reliable method for the synthesis of this compound.

Step 1: Synthesis of 2,4-Dichloropyrimidine

The conversion of uracil to 2,4-dichloropyrimidine is typically achieved through the use of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[3][4]

Mechanism of Chlorination with POCl₃:

The reaction of uracil with phosphorus oxychloride is a robust and well-established procedure.[5][6] The mechanism proceeds through the activation of the hydroxyl groups of uracil by POCl₃. The presence of a base, such as pyridine or N,N-dimethylaniline, is often employed to neutralize the hydrogen chloride (HCl) gas evolved during the reaction, driving the equilibrium towards the product.

The reaction can be conceptualized as follows:

  • Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen atoms of the hydroxyl groups in uracil attack the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a dichlorophosphate ester intermediate and the release of HCl.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the dissociated HCl or from the POCl₃ itself, then acts as a nucleophile, attacking the carbon atom to which the activated oxygen is attached.

  • Elimination and Formation of the Chloro Group: This results in the displacement of the dichlorophosphate group and the formation of the C-Cl bond. This process occurs at both the 2 and 4 positions to yield 2,4-dichloropyrimidine.

G Uracil Uracil (2,4-Dihydroxypyrimidine) Intermediate1 Activated Intermediate (Dichlorophosphate Ester) Uracil->Intermediate1 + POCl₃ HCl HCl (gas) POCl3 POCl₃ Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate1->Dichloropyrimidine + Cl⁻ - [PO₂Cl₂]⁻ Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt + HCl

Figure 1: Simplified workflow for the synthesis of 2,4-dichloropyrimidine from uracil.

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine [3]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve uracil (1.0 eq) in phosphorus oxychloride (excess, often used as both reagent and solvent).

  • Reaction Conditions: The solution is heated to reflux with stirring for approximately 3.5 hours at 110°C (383 K).[3]

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The remaining oily residue is carefully poured onto crushed ice.

  • Extraction: The aqueous mixture is then extracted with an organic solvent such as chloroform.

  • Purification: The combined organic extracts are washed with a dilute sodium carbonate solution to neutralize any remaining acid and then dried over anhydrous sodium sulfate. Evaporation of the solvent yields the crude 2,4-dichloropyrimidine, which can be further purified by recrystallization or distillation.

Step 2: Selective Hydrolysis of 2,4-Dichloropyrimidine

The key to obtaining this compound lies in the differential reactivity of the two chlorine atoms in 2,4-dichloropyrimidine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the selective hydrolysis of the 4-chloro group.

Mechanism of Selective Hydrolysis:

The selective hydrolysis is typically carried out under controlled basic or neutral conditions. The hydroxide ion (OH⁻) or water acts as the nucleophile, attacking the more electrophilic C4 position. The greater reactivity at C4 can be attributed to the electronic effects of the ring nitrogen atoms.

G Dichloropyrimidine 2,4-Dichloropyrimidine Product This compound Dichloropyrimidine->Product + OH⁻ (controlled) Hydroxide OH⁻ (aq) Chloride Cl⁻

Figure 2: Selective hydrolysis of 2,4-dichloropyrimidine.

Experimental Protocol: Selective Hydrolysis

  • Reaction Setup: Dissolve 2,4-dichloropyrimidine in a suitable solvent, such as aqueous ethanol.

  • Reaction Conditions: Add a controlled amount of a base, such as sodium hydroxide or sodium carbonate, to the solution. The reaction is typically carried out at a moderate temperature, and the progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is acidified to precipitate the this compound.

  • Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Direct Selective Monochlorination of Uracil

While the two-step approach is common, direct and selective monochlorination of uracil at the 2-position is a more atom-economical strategy. This, however, presents a greater challenge in controlling the regioselectivity to avoid the formation of the undesired 4-chloro isomer and the dichlorinated product. Achieving this selectivity often requires careful selection of the chlorinating agent and precise control of reaction conditions.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: Milder chlorinating agents or stoichiometric amounts of stronger agents like POCl₃ are employed to favor monochlorination. The use of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ has also been reported, potentially altering the reactivity and selectivity of the chlorination.[7]

  • Temperature Control: Lower reaction temperatures generally favor kinetic control and can enhance the selectivity for the formation of a single isomer.

  • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Aprotic solvents are often preferred to avoid participation of the solvent in the reaction.

Alternative Synthetic Routes

While the chlorination of uracil is the dominant method, other synthetic strategies exist. For instance, 2-aminopyrimidine can be converted to 2-chloropyrimidine through a Sandmeyer-type reaction, which can then be hydroxylated at the 4-position.[7] However, these routes are often more complex and less economically viable for large-scale production.

Purification and Characterization

The purification of this compound is crucial for its use in subsequent synthetic steps. Common impurities include unreacted starting materials, the isomeric 4-chloro-2-hydroxypyrimidine, and 2,4-dichloropyrimidine.

Purification Techniques:

  • Recrystallization: This is a highly effective method for purifying the final product, often using solvents like ethanol or water.

  • Column Chromatography: For more challenging separations, silica gel chromatography can be employed. However, the acidic nature of silica gel may cause degradation of sensitive compounds, and deactivation with a base like triethylamine may be necessary.[8]

  • Distillation: For intermediates like 2,4-dichloropyrimidine, distillation under reduced pressure can be an effective purification method.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor reaction progress.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and the generation of corrosive byproducts.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Quenching of excess POCl₃ should be done with extreme caution, typically by slowly adding it to ice.[8]

  • Hydrogen Chloride (HCl): This corrosive gas is evolved during the chlorination step. The reaction setup should include a trap to neutralize the HCl gas.

  • Phosgene: In some alternative procedures, phosgene may be used as a chlorinating agent.[9] Phosgene is an extremely toxic gas, and its use requires specialized equipment and safety protocols.

Conclusion

The synthesis of this compound, primarily from uracil, is a cornerstone reaction for medicinal chemists and drug development professionals. A thorough understanding of the underlying mechanisms, particularly the chlorination with phosphorus oxychloride and the subsequent selective hydrolysis, is essential for optimizing reaction conditions and achieving high yields of the pure product. By carefully controlling parameters such as temperature, stoichiometry, and work-up procedures, researchers can reliably access this valuable intermediate, paving the way for the discovery and development of novel therapeutic agents.

References

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starting materials for 2-Chloro-4-hydroxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-hydroxypyrimidine

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of a multitude of biologically active molecules and pharmaceutical agents. Its unique structure, featuring a reactive chlorine atom and a hydroxyl group, allows for versatile functionalization, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and process optimization. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to assist researchers and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental structural motif in nature, forming the backbone of nucleobases such as uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, with applications ranging from anticancer and antiviral agents to antibacterial drugs.[1][2] this compound serves as a key precursor in this field, enabling the strategic introduction of various substituents at the 2- and 4-positions of the pyrimidine ring through nucleophilic substitution and other transformations. Understanding the efficient synthesis of this intermediate is therefore critical for the rapid development of novel therapeutics.

The core challenge in synthesizing this compound lies in the selective chlorination of a di-functionalized precursor. The most common and industrially viable starting material is uracil (2,4-dihydroxypyrimidine), where selective mono-chlorination must be achieved over the formation of the common byproduct, 2,4-dichloropyrimidine. This guide will primarily focus on this transformation, while also exploring alternative pathways from other precursors.

Primary Synthetic Pathway: Chlorination of Uracil and its Derivatives

The most direct and widely employed method for preparing this compound is the electrophilic substitution of a hydroxyl group on the uracil ring with a chlorine atom. This reaction is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base.

The Underlying Mechanism: Tautomerism and Electrophilic Attack

The reactivity of uracil and other hydroxypyrimidines is governed by lactam-lactim tautomerism. The 4-hydroxy group exists in equilibrium between the keto (lactam) and enol (lactim) forms. While the lactam form predominates in aqueous solution, the lactim tautomer, possessing an aromatic character, is crucial for the chlorination reaction.[3][4]

Phosphorus oxychloride acts as the chlorinating agent. The reaction is often facilitated by a tertiary amine base, such as N,N-dimethylaniline or pyridine, which can form a more reactive Vilsmeier-Haack type reagent with POCl₃. This complex then acts as a potent electrophile, reacting with the hydroxyl group of the lactim tautomer.

The general workflow for this synthesis is depicted below.

G cluster_0 Reaction Phase cluster_1 Workup & Quenching cluster_2 Isolation & Purification start Uracil or Derivative reaction Heat under Reflux (e.g., 110-160°C) start->reaction reagents POCl₃ (with or without base, e.g., Pyridine) reagents->reaction cool Cool Reaction Mixture reaction->cool quench Quench with Ice/Water (Caution: Exothermic!) cool->quench neutralize Adjust pH to 7-9 (e.g., with Na₂CO₃ or NaOH soln.) quench->neutralize filter Filter Precipitate neutralize->filter extract Optional: Extract with Organic Solvent (e.g., Ethyl Acetate) filter->extract dry Dry Product extract->dry purify Recrystallization or Column Chromatography dry->purify product product purify->product Final Product: This compound

General Experimental Workflow for Uracil Chlorination.
Key Starting Materials

The choice of starting material is dictated by availability, cost, and the desired substitution pattern on the final molecule.

  • Uracil (2,4-dihydroxypyrimidine): The most common and cost-effective starting material. The primary challenge is controlling the reaction to favor mono-chlorination at the 2-position. Over-chlorination leads to the formation of 2,4-dichloropyrimidine.[5]

  • 5-Fluorouracil: A biologically active derivative used in cancer therapy. Its chlorination follows a similar pathway to produce 2-chloro-5-fluoro-4-hydroxypyrimidine, an intermediate for other fluorinated drugs.[6] The presence of the electron-withdrawing fluorine atom at the 5-position can influence the reactivity of the ring.

  • Barbituric Acid (2,4,6-trihydroxypyrimidine): While a readily available pyrimidine, its use as a direct precursor is less common due to the presence of three hydroxyl groups, which complicates selective chlorination.[7][8] It is more frequently used as a building block in multi-component reactions to first construct a more complex pyrimidine scaffold, which may then be subjected to chlorination.[9]

Comparative Analysis of Chlorination Protocols

The outcome of the chlorination reaction is highly dependent on the conditions. The choice of solvent, base, temperature, and reaction time dictates the yield and selectivity.

Starting MaterialChlorinating AgentBase/AdditiveTemp. (°C)Time (h)YieldKey Observations & Notes
UracilPOCl₃ (excess)N,N-DimethylanilineReflux3~77% (for 2,4-dichloropyrimidine)This protocol favors the di-chlorinated product. Selective mono-chlorination is difficult under these conditions.[5]
4-HydroxypyrimidinePOCl₃ (equimolar)Pyridine140-1602GoodA solvent-free method in a sealed reactor. More environmentally friendly and efficient for large-scale preparations.[10]
5-FluorouracilPOCl₃ (4 eq.)Various Bases (e.g., Pyridine)RT to Reflux2-3~80% (for 2,4-dichloro-5-fluoropyrimidine)The reaction is exothermic and requires careful control. The base catalyst significantly impacts yield and reaction time.[6]
2-HydroxypyrimidinePOCl₃ / PCl₅NoneReflux-GoodClassic method for chlorinating the 2-position.[11]

Detailed Experimental Protocols

The following protocols are illustrative and should be performed by qualified personnel with appropriate safety precautions. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Protocol 1: Solvent-Free Chlorination of 4-Hydroxypyrimidine[10]

This method is adapted from a procedure for the efficient chlorination of various hydroxylated nitrogen-containing heterocycles.

  • Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add 4-hydroxypyrimidine (0.5 moles), phosphorus oxychloride (0.5 moles), and pyridine (0.3-0.5 moles).

  • Reaction: Seal the reactor and heat the reaction mixture to 140-160 °C for 2 hours.

  • Workup: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quenching: Cautiously pour the contents onto 100 mL of crushed ice (~0 °C). This step is highly exothermic and must be done slowly.

  • Neutralization: Adjust the pH of the resulting solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Alternative Synthetic Routes

While chlorination of uracil is dominant, other strategies exist for constructing the this compound scaffold.

Ring Construction Methods

It is possible to build the pyrimidine ring from acyclic precursors. These methods, often called multicomponent reactions, involve condensing a C3 synthon (like a β-ketoester) with an N-C-N fragment (like urea or guanidine).[12][13] While powerful for creating diverse pyrimidine libraries, designing a route that selectively installs a chloro group at the 2-position and a hydroxyl group at the 4-position from simple starting materials can be complex and less direct than the functionalization of a pre-existing uracil ring.

The diagram below illustrates the conceptual approach of building the pyrimidine ring, a strategy known as the Prinzbach synthesis.

Conceptual Diagram of Pyrimidine Ring Synthesis.
Modification of Other Pyrimidines

Syntheses can also start from other substituted pyrimidines. For instance, 2-aminopyrimidine can be converted to 2-hydroxypyrimidine via diazotization, which can then be chlorinated.[11] Similarly, 2-mercaptopyrimidines, synthesized from thiourea and a 1,3-dicarbonyl compound, can be converted to the target molecule, although this often involves multiple steps.[14] These routes are generally more circuitous and reserved for situations where the specific starting materials are more readily available than uracil.

Conclusion and Future Outlook

The synthesis of this compound is most efficiently and economically achieved through the direct chlorination of uracil or its derivatives. The key to a successful synthesis is the careful control of reaction conditions—particularly temperature, stoichiometry of the chlorinating agent, and the choice of base—to maximize the yield of the desired mono-chlorinated product while minimizing the formation of 2,4-dichloropyrimidine. Modern approaches favoring solvent-free conditions and equimolar reagents are paving the way for more sustainable and scalable manufacturing processes.[10] As the demand for novel pyrimidine-based pharmaceuticals grows, the development of even more selective, efficient, and green synthetic methodologies for key intermediates like this compound will remain an area of active research.

References

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A Technical Guide to the Theoretical Analysis of 2-Chloro-4-hydroxypyrimidine: Structure, Stability, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-4-hydroxypyrimidine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules, particularly in anticancer research.[1] Its utility is largely dictated by its molecular structure, electronic properties, and reactivity, which are profoundly influenced by tautomeric equilibria. This technical guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical methods. We will explore its structural isomers, delve into the computational protocols for determining their stability, and analyze electronic characteristics to predict reactivity, thereby offering a roadmap for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental motif in medicinal chemistry, found in nucleobases and numerous pharmaceuticals.[2] Molecules like this compound are valuable precursors because their strategically placed functional groups—a reactive chlorine atom and a hydroxyl group—offer multiple sites for chemical modification.[1][2] The chlorine at the C2 position acts as an excellent leaving group for nucleophilic substitution, while the hydroxyl group at C4 can participate in various reactions and influences the electronic nature of the ring.[1] A thorough theoretical understanding of this molecule's structure is essential for designing rational synthesis pathways and predicting its behavior in biological systems.

The Central Question: Tautomerism in this compound

A critical aspect of hydroxypyrimidines is their ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For this compound, two primary tautomers are of interest: the enol form (4-hydroxy) and the keto form (4-oxo or pyrimidin-4-one).

The relative stability of these tautomers can be influenced by factors such as solvent, temperature, and substitution on the ring.[3][4] Determining the predominant tautomer is crucial, as each form possesses distinct geometric and electronic properties, which in turn dictate its reactivity and intermolecular interactions. Computational chemistry provides a powerful toolkit to predict the most stable tautomer and quantify the energy differences between them.

Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Validation Input Build Initial Structures (Enol & Keto Tautomers) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Single Point Energy (Refined Energy) Freq->Energy Thermo Thermodynamic Analysis (Relative Stability, ΔG) Energy->Thermo Spectra Simulate Spectra (IR, NMR) Thermo->Spectra Electronic Electronic Properties (NBO, MEP, FMO) Spectra->Electronic Validation Compare with Experimental Data Spectra->Validation

Figure 2: Standard workflow for the theoretical analysis of molecular structures.

Protocol:

  • Structure Preparation: Construct the 3D coordinates for all relevant tautomers (e.g., 4-hydroxy, 4-oxo) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation (the most stable structure) for each isomer.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This step is crucial for two reasons:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for accurate thermodynamic analysis. The calculated frequencies can also be compared with experimental FT-IR spectra for validation. [5]4. Thermodynamic Analysis: Use the calculated Gibbs free energies (G) to determine the relative stability of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium.

Analysis of Structural and Electronic Properties

Once the most stable tautomer is identified, a deeper analysis of its properties can provide insights into its chemical behavior.

Geometric Parameters

A comparison of calculated bond lengths and angles with available experimental data (e.g., from X-ray crystallography of similar compounds) serves as a primary validation of the computational model. [6][7]

Parameter Bond Typical Calculated Value (Å)
Keto Tautomer C=O ~1.22-1.24
C-N ~1.37-1.39
C=C ~1.36-1.38
Enol Tautomer C-O ~1.33-1.35

| | C=N | ~1.31-1.33 |

Table 1: Representative calculated bond lengths for keto and enol tautomers of pyrimidine derivatives. Actual values must be computed for the specific molecule.

Spectroscopic Signature Validation

Comparing theoretical and experimental spectra is a powerful method for structural confirmation. [8]* FT-IR Spectroscopy: The calculated vibrational spectrum can be directly compared to an experimental FT-IR spectrum. Key vibrational modes, such as the C=O stretch in the keto form (typically a strong band around 1650-1700 cm⁻¹) versus the C-O stretch and O-H bend in the enol form, provide a clear fingerprint for distinguishing between tautomers. [5]* NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. These calculated shifts, when correlated with experimental data, provide definitive structural assignment. [5]

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. [9]For pyrimidine derivatives, this gap is crucial for predicting their interaction with biological targets. [9]

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting (e.g., around the nitrogen atoms and carbonyl oxygen).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack (e.g., around the hydrogen atoms).

The MEP map can guide the understanding of how the molecule will interact with a receptor pocket in a biological system.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule 2-Chloro-4-oxo-pyrimidine (Example Structure) Negative Negative Potential (Red) (e.g., Carbonyl Oxygen, Ring Nitrogens) Site for Electrophilic Attack Molecule->Negative Electron-Rich Positive Positive Potential (Blue) (e.g., N-H Proton) Site for Nucleophilic Attack Molecule->Positive Electron-Poor

Figure 3: Conceptual diagram of MEP analysis for predicting reactive sites.

Implications for Drug Development

A robust theoretical model of this compound provides actionable insights for drug development professionals:

  • Tautomer Identification: Knowing the dominant tautomer in physiological conditions is essential, as it is the form that will interact with the biological target.

  • Rational Drug Design: The MEP and FMO analyses identify the key sites for intermolecular interactions (hydrogen bonding, etc.) and covalent modification. This allows for the rational design of derivatives with improved binding affinity and specificity. [1]3. Predicting Metabolism: Understanding the molecule's electronic structure and reactivity can help predict potential sites of metabolic transformation.

  • SAR Studies: Theoretical calculations can be used to screen virtual libraries of derivatives, prioritizing the synthesis of compounds with the most promising electronic and structural properties for enhanced structure-activity relationships (SAR). [1]

Conclusion

The theoretical study of this compound, grounded in high-level DFT calculations, provides a detailed and predictive understanding of its structural and electronic properties. By elucidating the tautomeric equilibrium and mapping reactivity indicators, this computational approach serves as an indispensable tool for medicinal chemists. It accelerates the design and synthesis of novel pyrimidine-based therapeutic agents by replacing experimental trial-and-error with data-driven, rational design.

References

  • Benchchem. 2-Chloro-4-(2-hydroxyphenyl)pyrimidine|High-Quality Research Chemical.
  • World Journal of Advanced Research and Reviews. Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2.
  • Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis.
  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review.
  • Les, A., & Adamowicz, L. A theoretical study of tautomerism: 2- and 4-oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry, 27(S21), 649-659.
  • Muzomwe, M., Boeckx, B., Maes, G., & Kasende, O. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of Physical Chemistry A, 115(45), 12668-74.
  • RSC Publishing. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material.
  • Arabian Journal of Chemistry. Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation.
  • Les, A., & Adamowicz, L. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 98(49), 12945-12953.
  • Galvão, T. L. P., Rocha, I. M., da Silva, M. D. M. C. R., & da Silva, M. A. V. R. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Arjunan, V., Mohan, S., & Ravindran, P. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 621-633.
  • Thermo Fisher Scientific. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-4-hydroxypyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its prevalence in the essential biomolecules of DNA and RNA.[1] Among the vast landscape of pyrimidine-based intermediates, 2-chloro-4-hydroxypyrimidine and its derivatives represent a class of exceptionally versatile building blocks. Their strategic value lies in the differential reactivity of the C2 and C4 positions, allowing for sequential and regioselective functionalization. This characteristic makes them invaluable starting materials for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[2][3]

The chlorine atom at the C2 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the hydroxyl group at the C4 position can be either retained or further modified. This dual functionality provides a powerful platform for generating diverse chemical libraries to probe biological targets. This guide provides a detailed exploration of the synthetic routes to this compound derivatives, with an emphasis on the underlying chemical principles, practical experimental protocols, and insights gleaned from extensive laboratory experience.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound derivatives can be broadly categorized into two primary strategies:

  • Cyclization followed by Chlorination: This classic and widely employed approach involves first constructing the 4-hydroxypyrimidine ring system from acyclic precursors, followed by the selective chlorination of the C2 position.

  • Direct One-Pot Synthesis: More contemporary methods aim to construct the target molecule in a single, streamlined step from readily available starting materials, offering advantages in terms of efficiency and atom economy.

Strategy 1: Cyclization and Subsequent Chlorination

This robust strategy is the workhorse for synthesizing a wide array of substituted 2-chloro-4-hydroxypyrimidines. The general workflow is depicted below.

A Acyclic Precursors (e.g., β-keto esters, amidines) B Cyclization Reaction A->B Condensation C 4-Hydroxypyrimidine Intermediate B->C D Chlorination (e.g., POCl3) C->D Reagent Addition E This compound Derivative D->E

Caption: General workflow for the synthesis of this compound derivatives via cyclization and chlorination.

The formation of the pyrimidine ring is a foundational step, and various methods have been developed for this purpose.[4] A common and versatile method is the cyclocondensation of a β-ketoester with an amidine.[4] This reaction is highly adaptable and allows for the introduction of a wide range of substituents onto the pyrimidine ring.

Another well-established route starts from uracil (2,4-dihydroxypyrimidine), which is commercially available or can be synthesized from malic acid and urea.[5][6] Uracil and its derivatives serve as excellent precursors for the subsequent chlorination step.

The conversion of the hydroxyl group at the C2 position (in its tautomeric form) to a chlorine atom is most commonly achieved using phosphorus oxychloride (POCl₃).[5][7][8] This reaction is a cornerstone of pyrimidine chemistry and is applicable to a wide range of substrates.

Mechanism of Chlorination with POCl₃:

The chlorination of a hydroxypyrimidine with POCl₃ proceeds through a nucleophilic attack of the pyrimidine's hydroxyl group on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloropyrimidine derivative.[9]

The reaction is often carried out in excess POCl₃, which also serves as the solvent. However, for larger-scale syntheses, environmental and safety concerns have led to the development of more sustainable protocols using equimolar amounts of POCl₃, often in a sealed reactor under solvent-free conditions.[7][10] The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is frequently employed to neutralize the HCl generated during the reaction, which can improve yields and prevent unwanted side reactions.

Strategy 2: One-Pot Synthesis from 2-Aminoamides

A more recent and highly efficient approach involves the one-pot synthesis of this compound derivatives from readily available 2-aminoamides using thiophosgene.[11] This method is notable for its high yields and operational simplicity.

Proposed Mechanism:

The reaction is thought to proceed via an isothiocyanate intermediate, which then undergoes cyclization. A subsequent chemoselective reaction of thiophosgene on the resulting thiol intermediate leads to the final this compound product.[11]

A 2-Aminoamide C One-Pot Reaction A->C B Thiophosgene B->C D Isothiocyanate Intermediate C->D Step a E Cyclization D->E Step b F Thiol Intermediate E->F G Reaction with Thiophosgene F->G Step c H This compound Derivative G->H

Caption: Proposed reaction pathway for the one-pot synthesis of this compound derivatives using thiophosgene.

Experimental Protocols

Safety Precautions: Phosphorus oxychloride (POCl₃) and thiophosgene are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving POCl₃ can be exothermic, especially during quenching.[12]

Protocol 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine from Thymine (2,4-dihydroxy-5-methylpyrimidine)

This protocol is adapted from a large-scale, solvent-free method, demonstrating an environmentally conscious approach.[7][10]

Materials:

  • 2,4-dihydroxy-5-methylpyrimidine (Thymine)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Cold water

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxy-5-methylpyrimidine (37.8 g, 0.3 mol), pyridine (24.3 mL, 0.3 mol), and POCl₃ (27.9 mL, 0.3 mol).

  • Seal the reactor and heat the reaction mixture to 140 °C for 2 hours with stirring.

  • After cooling the reactor to room temperature, carefully open it in a fume hood.

  • Slowly and cautiously quench the reaction mixture by pouring it onto 200 mL of crushed ice/cold water with vigorous stirring. Caution: This quenching process is exothermic.

  • Neutralize the solution to a pH of 8-9 by the slow addition of a saturated Na₂CO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation (114–116 °C/1 mm Hg) to obtain 2,4-dichloro-5-methylpyrimidine as a clear liquid.[10]

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,4-dihydroxy-5-methylpyrimidinePOCl₃, Pyridine14028898[10]
Protocol 2: One-Pot Synthesis of a this compound Derivative from a 2-Aminoamide

This protocol is a general representation based on the novel one-pot synthesis using thiophosgene.[11]

Materials:

  • Substituted 2-aminoamide

  • Thiophosgene

  • Suitable solvent (e.g., a less polar solvent may be favored)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-aminoamide (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add thiophosgene (2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux (e.g., 105 °C) for 1-18 hours, monitoring the reaction progress by TLC or LCMS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Starting MaterialKey ReagentGeneral ConditionsTypical Yields (%)Reference
2-AminoamidesThiophosgeneReflux, 1-18 h82-94[11]

Characterization

The synthesized this compound derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solids): As an indicator of purity.

Conclusion and Future Outlook

The synthesis of this compound derivatives is a mature yet evolving field. While traditional methods involving cyclization and chlorination with POCl₃ remain highly reliable and versatile, modern approaches such as the one-pot synthesis with thiophosgene offer significant advantages in terms of efficiency and sustainability. The continued development of novel synthetic methodologies for these crucial intermediates will undoubtedly accelerate the discovery of new and improved therapeutics. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical tools to effectively synthesize and utilize these valuable chemical building blocks in their drug discovery endeavors.

References

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4742–4745.
  • Xinghui Pharmaceuticals. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The crafting of uracils with enhanced stacking potential. Retrieved from [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Retrieved from [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). CN107400113A - A kind of preparation method of 2- chloro-pyrimidine derivatives.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
  • ResearchGate. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Google Patents. (n.d.). EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil).
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxychlorination. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydroxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including anticancer agents and antivirals. The presence of a reactive chlorine atom at the 2-position and a hydroxyl group at the 4-position allows for selective functionalization through nucleophilic substitution reactions, providing a gateway to a diverse array of novel molecules.

This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing the underlying chemical principles, offering field-proven insights into experimental design, and presenting detailed protocols for key transformations.

Chemical Reactivity and Regioselectivity

The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the chlorine atom. Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for the displacement of the chloride.[1][2] The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

A crucial aspect of this compound's reactivity is its tautomeric nature. It exists in equilibrium with its pyrimidin-4(3H)-one form. This tautomerism has significant implications for reactions involving alkylating agents, leading to a competition between N-alkylation and O-alkylation.[5][6][7][8]

Factors Influencing Regioselectivity

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[9][10] However, this selectivity is not absolute and can be influenced by several factors:

  • Electronic Effects of Ring Substituents: Electron-donating groups at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups at the C5 position enhance the preference for C4 substitution.[9]

  • Nature of the Nucleophile: The type of nucleophile is critical. While many nucleophiles favor the C4 position, some, like tertiary amines, can exhibit selectivity for the C2 position, especially with an electron-withdrawing group at C5.[9][11]

  • Reaction Conditions: Solvent, base, and temperature play a crucial role in determining the outcome of the reaction.[3][9]

For this compound, the primary site of nucleophilic attack is the C2 position, leading to the displacement of the chlorine atom.

Reaction Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Start Start: this compound + Nucleophile Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Base (if required) Start->Setup 1. Reaction Reaction: - Stirring - Temperature Control (e.g., RT to reflux) Setup->Reaction 2. Monitoring Monitoring: - TLC - LC-MS Reaction->Monitoring 3. Monitoring->Reaction Continue Workup Aqueous Workup: - Quench Reaction - Extraction - Washing & Drying Monitoring->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification 4. Product Final Product Purification->Product 5.

Caption: General experimental workflow for SNAr reactions.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed, step-by-step methodologies for common nucleophilic substitution reactions of this compound.

Protocol 1: Amination with Primary and Secondary Amines

The reaction of this compound with amines is a fundamental transformation for the synthesis of 2-amino-4-hydroxypyrimidine derivatives, which are prevalent in medicinal chemistry.[12][13]

Rationale

The choice of solvent and base is critical for a successful amination. A polar aprotic solvent like DMF or DMSO is often used to facilitate the dissolution of the starting materials and to promote the SNAr reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is employed to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to dissolve the starting material. Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq or K₂CO₃, 2.0-3.0 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Reaction with Thiols

Thioethers are important functional groups in many pharmaceutical compounds. The reaction of this compound with thiols provides access to 2-(alkylthio)- or 2-(arylthio)-4-hydroxypyrimidines.[14][15]

Rationale

Thiols are excellent nucleophiles and readily undergo SNAr reactions.[16] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1-1.5 eq) and an anhydrous solvent (e.g., DMF, THF, or acetonitrile).

  • Base Addition: Add a suitable base (e.g., NaH, 1.2-1.6 eq or K₂CO₃, 2.0-3.0 eq) to the mixture and stir for 15-30 minutes at room temperature to generate the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: O-Alkylation

Alkylation of the hydroxyl group at the C4 position can be achieved under specific conditions, leading to the formation of 4-alkoxy-2-chloropyrimidines. This reaction is often in competition with N-alkylation of the pyrimidine ring.[5][7][8]

Rationale

To favor O-alkylation over N-alkylation, the choice of base and solvent is crucial. A strong base that can deprotonate the hydroxyl group, such as sodium hydride, is often used. The reaction is typically performed in a polar aprotic solvent.

Step-by-Step Methodology
  • Reaction Setup: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium salt.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Aqueous Workup: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions of this compound Analogs
EntryNucleophileProductTypical ConditionsYield (%)Reference
1Aniline2-Anilino-4-hydroxypyrimidineK₂CO₃, DMAc, rt-[17]
2Secondary Amine2-(Dialkylamino)-4-hydroxypyrimidineLiHMDS, THF, -20 °C-[17]
3Thiophenol4-Hydroxy-2-(phenylthio)pyrimidineNaH, DMF, rt-[14]
4Sodium Methoxide4-Hydroxy-2-methoxypyrimidineNaOMe, MeOH, reflux-[18]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualization of Reaction Mechanism

SNAr Mechanism with an Amine Nucleophile

Sources

Application Notes & Protocols: Leveraging 2-Chloro-4-hydroxypyrimidine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous purines and engage in specific, high-affinity interactions with biological targets.[1] Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-hydroxypyrimidine stands out as a particularly versatile and reactive intermediate.[2] Its strategic placement of a reactive chlorine atom and a hydroxyl group offers chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-value molecules, with a focus on kinase inhibitors and antiviral agents. We will delve into the underlying principles of its reactivity, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization, empowering researchers to effectively utilize this critical synthetic intermediate.

Introduction: The Strategic Advantage of this compound

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[3] Its value lies in its bifunctional nature: the electron-deficient pyrimidine ring is activated towards nucleophilic attack, and the chlorine atom at the 2-position serves as an excellent leaving group for substitution reactions.[4][5] The hydroxyl group at the 4-position can also be functionalized, although it often exists in its tautomeric keto form (pyrimidin-4-one), influencing the overall reactivity of the molecule. This unique combination of features makes it an ideal starting material for the synthesis of a diverse range of substituted pyrimidines, which are key components of many approved drugs.[6][7]

Structural Features and Reactivity

The core reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and the nature of its substituents. The two nitrogen atoms in the ring are electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack. This is the fundamental principle behind its utility in nucleophilic aromatic substitution (SNAr) reactions.

Caption: Key structural features of this compound.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and for ensuring laboratory safety.

PropertyValueReference
CAS Number 55873-09-1[2][8]
Molecular Formula C₄H₃ClN₂O[2][8]
Molecular Weight 130.53 g/mol [2][8]
Appearance White to off-white crystalline powder[3]
Melting Point >300 °C
Solubility Sparingly soluble in water, soluble in hot ethanol and other polar organic solvents.
Storage Store at 2-8°C, protected from light and moisture.[2]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • In case of contact: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically useful reaction involving this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism of SNAr
  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate (Meisenheimer complex).

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the reaction conditions (solvent, temperature, and presence of a base).

snar_workflow start This compound reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction nucleophile Nucleophile (e.g., R-NH2) nucleophile->reaction base Base (e.g., Et3N, K2CO3) base->reaction solvent Solvent (e.g., DMF, EtOH) solvent->reaction product 2-Substituted-4-hydroxypyrimidine reaction->product workup Work-up & Purification product->workup final_product Final Product workup->final_product

Caption: General workflow for SNAr reactions.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer.[9] Consequently, kinase inhibitors are a major class of anticancer drugs. The pyrimidine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site.[9][10]

Protocol: Synthesis of a 2-Anilino-4-hydroxypyrimidine Derivative

This protocol describes a general procedure for the synthesis of a 2-anilino-4-hydroxypyrimidine derivative, a common scaffold in many kinase inhibitors.[11]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).

  • Solvent and Base Addition: Add ethanol or DMF to the flask to dissolve the reactants. Then, add triethylamine or DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterization: Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Base: The use of a base like triethylamine or DIPEA is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like DMF or polar protic solvents like ethanol are typically used to ensure the solubility of the reactants and facilitate the reaction.

  • Temperature: Heating the reaction mixture increases the reaction rate, allowing the reaction to be completed in a reasonable timeframe.

Application in the Synthesis of Antiviral Agents

The pyrimidine nucleus is also a key structural motif in many antiviral drugs.[12][13] These compounds often act by inhibiting viral enzymes, such as polymerases or proteases, or by interfering with the viral replication cycle. This compound serves as a valuable starting material for the synthesis of novel antiviral agents.

Protocol: Synthesis of a 2-Thio-substituted-4-hydroxypyrimidine Derivative

This protocol outlines the synthesis of a 2-thio-substituted-4-hydroxypyrimidine, a class of compounds that has shown promising antiviral activity.

Materials:

  • This compound (1.0 eq)

  • Substituted thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)

  • Anhydrous DMF or Acetonitrile as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • TLC plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted thiol (1.1 eq) in anhydrous DMF or acetonitrile.

  • Base Addition: Add potassium carbonate or sodium hydride (1.2 eq) portion-wise to the solution at 0 °C. Stir the mixture for 30 minutes to form the thiolate.

  • Addition of Pyrimidine: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is important when working with strong bases like sodium hydride to prevent reactions with atmospheric moisture and oxygen.

  • Base: A base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which readily attacks the C2 position of the pyrimidine.

  • Anhydrous Solvents: Anhydrous solvents are necessary when using moisture-sensitive reagents like sodium hydride.

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low Yield Incomplete reaction, side reactions, or product loss during work-up/purification.Increase reaction time or temperature, use a stronger base or a more polar solvent, optimize work-up and purification procedures.
Formation of Byproducts Reaction at the C4-hydroxyl group, or multiple substitutions.Protect the hydroxyl group if necessary, use milder reaction conditions, or explore alternative synthetic routes.
Difficulty in Purification Product and starting material have similar polarities.Use a different eluent system for column chromatography, or try recrystallization from various solvents.
Reaction Not Starting Inactive reagents, insufficient temperature, or incorrect solvent.Check the purity of reagents, increase the reaction temperature, or screen different solvents.

Conclusion

This compound is a high-value synthetic intermediate that offers a reliable and versatile platform for the synthesis of a wide range of biologically active molecules. Its predictable reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient introduction of diverse functionalities at the 2-position. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to fully exploit the synthetic potential of this important building block in their quest for novel therapeutics.

References

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

  • Expert Insights. (n.d.). High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Retrieved from [Link]

  • Mlunias. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Role of Pyrimidine Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • American Journal of Pharmaceutical Education. (n.d.). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of Biologically Active Compounds from 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a privileged starting point for the design of novel therapeutics.[2] A multitude of approved drugs across various therapeutic areas, including anticancer, antiviral, and antibacterial agents, feature this heterocyclic motif.[3] Among the various functionalized pyrimidines, 2-chloro-4-hydroxypyrimidine is a particularly versatile and economically significant building block for the synthesis of a diverse array of biologically active molecules.[4] Its utility is amplified by the presence of two key reactive sites: a chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and a hydroxyl group at the 4-position, which can be alkylated or may influence the electronic properties of the ring.

A critical aspect of this compound's reactivity is its existence in tautomeric forms. It predominantly exists as 2-chloro-pyrimidin-4(3H)-one, where the pyrimidine ring has an amide-like character. This tautomerism influences the molecule's electronic properties and the regioselectivity of its reactions. Understanding this equilibrium is paramount for designing successful synthetic strategies.

This comprehensive guide provides detailed protocols and expert insights into the key transformations of this compound, enabling researchers in drug discovery and development to leverage this versatile scaffold for the synthesis of novel, biologically active compounds.

Core Synthetic Strategies: Functionalization of the Pyrimidine Ring

The journey from this compound to a complex, biologically active molecule typically involves one or more of the following key synthetic transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the 2-position by various nucleophiles, most notably amines. This is a fundamental method for installing side chains that can interact with biological targets.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Enables the formation of a carbon-carbon bond at the 2-position, allowing for the introduction of aryl or heteroaryl moieties.

    • Buchwald-Hartwig Amination: A powerful alternative to classical SNAr for the formation of carbon-nitrogen bonds, often with broader substrate scope and milder conditions.

  • N/O-Alkylation: The nitrogen and oxygen atoms of the pyrimidinone tautomer can be alkylated to introduce further diversity and modulate the physicochemical properties of the final compound. The chemoselectivity of this reaction is a key consideration.

The following sections will provide detailed, field-proven protocols for each of these transformations.

Section 1: C-N Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the 2-chloro substituent by an amine is one of the most straightforward and widely used methods for derivatizing the this compound core. The reaction is typically thermally promoted and can often be performed without a catalyst, although microwave assistance can dramatically reduce reaction times.[1]

Causality Behind Experimental Choices:
  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1-butanol is often used to ensure the reactants are soluble and to allow for heating to the required temperature for the reaction to proceed at a reasonable rate.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Temperature: Higher temperatures are generally required to overcome the activation energy for the SNAr reaction. Microwave irradiation provides efficient and rapid heating, often leading to cleaner reactions and higher yields in shorter times.[1]

Detailed Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine Derivatives

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2-1.5 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1-Butanol or N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add 1-butanol or DMF as the solvent (to a concentration of approximately 0.1-0.5 M).

  • Add triethylamine or DIPEA (2.0 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with a small amount of cold solvent or water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Section 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of 2-aryl-4-hydroxypyrimidines. These biaryl structures are common in many classes of biologically active compounds, including kinase inhibitors.[3][5]

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other catalyst systems like Pd₂(dba)₃ with a suitable phosphine ligand can also be effective.[3][6]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid.[7]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. Water is crucial for dissolving the base and facilitating the transmetalation step.[3]

  • Microwave Irradiation: As with SNAr, microwave heating can significantly accelerate the reaction, leading to higher yields in shorter times.[3][8]

Detailed Protocol: Synthesis of 2-Aryl-4-hydroxypyrimidine Derivatives

This protocol outlines a microwave-assisted Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).

  • Add a degassed 2:1 mixture of 1,4-dioxane and water as the solvent.

  • Seal the vial and purge with argon or nitrogen.

  • Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-30 minutes.[9] Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (0.5-5 mol%)Efficient and commercially available Pd(0) source.[3]
Base K₂CO₃ (2.0-3.0 eq)Activates the boronic acid for transmetalation.[7]
Solvent 1,4-Dioxane/Water (2:1)Optimal for dissolving both organic and inorganic reagents.[3]
Temperature 100-120 °C (Microwave)Accelerates the reaction, reducing time and side products.[9]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, arylboronic acid, K2CO3, and Pd(PPh3)4 to vial B Add degassed 1,4-dioxane/water A->B C Seal and purge with inert gas B->C D Microwave irradiation (100-120 °C, 15-30 min) C->D React E Cool and dilute with EtOAc D->E Process F Aqueous wash (Water, Brine) E->F G Dry, filter, and concentrate F->G H Column chromatography G->H I 2-Aryl-4-hydroxypyrimidine H->I Final Product

Figure 1: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Section 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[10] It often provides better yields and tolerates a wider range of functional groups compared to traditional SNAr reactions, especially with less nucleophilic amines.[11][12]

Causality Behind Experimental Choices:
  • Catalyst System: This reaction requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich ligands like Xantphos or BrettPhos are often crucial for achieving high catalytic activity.[13]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like potassium phosphate (K₃PO₄) can also be used.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

  • Inert Atmosphere: Strict exclusion of oxygen is critical as the Pd(0) catalyst is air-sensitive.

Detailed Protocol: Synthesis of 2-(Arylamino)-4-hydroxypyrimidine Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl amine (1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq), the aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), and Xantphos (2-4 mol%) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA [L2Pd(R)(Cl)] Pd0->OA ArCl R-Cl ArCl->OA Amine R'-NH2 TC [L2Pd(R)(NHR')] Amine->TC Base Base Base->TC Product R-NH-R' OA->TC RE TC->RE RE->Pd0 Regeneration RE->Product

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Section 4: N- versus O-Alkylation of the Pyrimidinone Ring

The tautomeric nature of this compound (as 2-chloro-pyrimidin-4(3H)-one) presents an opportunity for either N-alkylation or O-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions. Generally, O-alkylation is favored under conditions that generate the oxygen anion (hard nucleophile), while N-alkylation can be favored with softer electrophiles or under different conditions.

Protocol for Preferential O-Alkylation

Causality: Using a strong base like sodium hydride (NaH) will deprotonate the more acidic N-H proton, but the resulting anion has significant electron density on the oxygen atom. In polar aprotic solvents like DMF, reaction with a hard electrophile like an alkyl halide will favor attack by the harder oxygen nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to isolate the 2-chloro-4-alkoxypyrimidine.

Protocol for Preferential N-Alkylation

Causality: N-alkylation can sometimes be favored by using a weaker base, such as potassium carbonate, in a less polar solvent. The choice of alkylating agent can also influence the outcome.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (1.2 eq)

  • Anhydrous acetonitrile (MeCN) or acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography. Note that a mixture of N- and O-alkylated products is common, and careful purification is required.

Application Case Study: Synthesis of a CDK Inhibitor Scaffold

Many cyclin-dependent kinase (CDK) inhibitors, which are a major class of anticancer agents, are based on a 2-anilinopyrimidine scaffold.[2][14][15] The following workflow illustrates how the protocols described above can be combined to synthesize a core scaffold for a library of potential CDK inhibitors.

CDK_Inhibitor_Synthesis Start This compound Intermediate1 2-(Arylamino)-4-hydroxypyrimidine Start->Intermediate1 Buchwald-Hartwig Amination Step1_reagents Substituted Aniline, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene Step1_reagents->Intermediate1 Final_Product 2-(Arylamino)-4-aryl- (or heteroaryl)pyrimidine (CDK Inhibitor Scaffold) Intermediate1->Final_Product Suzuki Coupling (after OH activation) Step2_reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/Water (Microwave) Step2_reagents->Final_Product

Figure 3: Synthetic route to a CDK inhibitor scaffold. Note: The hydroxyl group in the intermediate would typically be converted to a better leaving group (e.g., chloride via POCl₃ or triflate) before the Suzuki coupling step.

This synthetic strategy first installs the crucial aniline moiety at the 2-position via a Buchwald-Hartwig amination. The resulting 2-(arylamino)-4-hydroxypyrimidine can then be further functionalized. For instance, the hydroxyl group can be converted to a chloride (using POCl₃) or a triflate, which can then undergo a Suzuki-Miyaura coupling to introduce another aryl or heteroaryl group at the 4-position, leading to a 2,4-disubstituted pyrimidine core common in many potent CDK inhibitors.[15]

Conclusion

This compound is a powerful and versatile starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its tautomeric nature and the application of modern synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are key to unlocking its full potential. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to efficiently construct libraries of novel pyrimidine-based compounds for drug discovery and development programs. Careful optimization of the described conditions for specific substrates will ensure the highest yields and purity of the target molecules.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed.
  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. (2018). PubMed.
  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.).
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.).
  • Buchwald–Hartwig amin
  • Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment. (n.d.).
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines. (n.d.). Benchchem.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023).
  • Buchwald-Hartwig Amin
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (n.d.). MDPI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Simon Fraser University.
  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central.
  • Amination of 2-halopyridines. (n.d.).
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
  • US5883254A - Process for making pyrimidine derivatives. (n.d.).
  • A Selective Process for N-alkylation in Competition with O-alkylation (Poster). (2018).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.).
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.).
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.).
  • SYNTHESIS AND SOME REACTIONS OF 2-MERCAITO-4-HYDROXYPYRIMIDINE [3,4-b]COUMARIN. (n.d.). Taylor & Francis Online.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.).
  • Application Notes and Protocols: Nucleophilic Substitution on Thienopyrimidines. (n.d.). Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Alkylation of 2-Amino-4-hydroxypyrimidines with Acrylonitrile and with Dimethyl Sulfate: Two Pyrimido[1,2-α]pyrimidinediones. (n.d.).
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Chloro-4-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from anticancer to antiviral and antibacterial treatments.[1] The 2-chloro-4-hydroxypyrimidine moiety, in particular, is a versatile intermediate, enabling further functionalization at the reactive chlorine-substituted position to generate diverse molecular libraries for biological screening.

Traditionally, the synthesis of such derivatives involves multi-step processes often requiring harsh conditions and extended reaction times.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and a significant reduction in reaction time from hours to mere minutes.[4] This efficiency is attributed to the unique heating mechanism of microwaves, which involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3]

This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of this compound derivatives, starting from the readily available precursor, uracil (2,4-dihydroxypyrimidine). The protocols are designed to be a practical resource for researchers aiming to leverage the benefits of microwave chemistry for the efficient synthesis of these valuable heterocyclic compounds.

Reaction Mechanism and Rationale

The synthesis of this compound from uracil is typically a two-step process:

  • Dichlorination of Uracil: The first step involves the conversion of the dihydroxy pyrimidine (uracil) into its dichloro analogue, 2,4-dichloropyrimidine. This is achieved using a dehydrative chlorination agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the enol form of the uracil tautomer. The hydroxyl groups are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions.[5]

  • Regioselective Hydrolysis: The second step is the selective hydrolysis of one of the chlorine atoms on the 2,4-dichloropyrimidine intermediate. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a known phenomenon in the chemistry of dichloropyrimidines and allows for the preferential formation of this compound.[6][7]

Microwave irradiation significantly accelerates both of these steps by providing rapid and efficient heating, which overcomes the activation energy barriers more effectively than conventional heating methods.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol describes the conversion of uracil to 2,4-dichloropyrimidine using phosphorus oxychloride under microwave irradiation.

Materials:

  • Uracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Microwave synthesis reactor with sealed vessel capability

  • Standard laboratory glassware and work-up reagents (ice, saturated sodium bicarbonate solution, dichloromethane)

Protocol:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add uracil (e.g., 1 mmol).

  • Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A small amount of DMF (catalytic) can be added to facilitate the reaction, creating Vilsmeier-Haack type conditions.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the reaction mixture under the conditions specified in the table below. The reaction should be monitored for completion by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature.

  • Caution: Quenching of POCl₃ is highly exothermic. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Microwave Reaction Parameters for Dichlorination of Uracil

ParameterValueRationale
Temperature120-150 °CProvides sufficient energy for the reaction while maintaining control.
Time10-30 minutesSignificantly reduced from conventional heating times of several hours.
Power100-300 W (dynamic)Power is adjusted to maintain the target temperature.
PressureMonitor (up to 20 bar)The reaction generates HCl gas, leading to a pressure increase.
Part 2: Microwave-Assisted Selective Hydrolysis of 2,4-Dichloropyrimidine

This protocol details the regioselective conversion of 2,4-dichloropyrimidine to this compound via microwave-assisted hydrolysis.

Materials:

  • 2,4-Dichloropyrimidine

  • Aqueous base (e.g., 1M Sodium Hydroxide) or water

  • Co-solvent (e.g., Dioxane or Acetonitrile)

  • Microwave synthesis reactor with sealed vessel capability

  • Standard laboratory glassware and work-up reagents (hydrochloric acid, ethyl acetate)

Protocol:

  • In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (e.g., 1 mmol) in a suitable co-solvent like dioxane or acetonitrile.

  • Add an aqueous solution of a base (e.g., 1.1 equivalents of 1M NaOH) or simply water for neutral hydrolysis.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture according to the parameters in the table below. Monitor the progress of the reaction by TLC or LC-MS to ensure the selective formation of the mono-hydrolyzed product.

  • Once the reaction is complete, cool the vessel to room temperature.

  • If a basic solution was used, acidify the reaction mixture to a pH of approximately 5-6 with dilute hydrochloric acid. This will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • If the product does not precipitate, extract the reaction mixture with ethyl acetate. The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Table 2: Recommended Microwave Reaction Parameters for Selective Hydrolysis

ParameterValueRationale
Temperature100-140 °CHigher temperatures accelerate the hydrolysis.
Time5-20 minutesAllows for rapid and controlled partial hydrolysis.
Power50-200 W (dynamic)To maintain the desired reaction temperature.
PressureMonitor (up to 15 bar)Monitor for safe operation.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams have been generated.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Hydrolysis Uracil Uracil Reagents1 POCl3 (Optional DMF) Uracil->Reagents1 Microwave1 Microwave Irradiation (120-150 °C, 10-30 min) Reagents1->Microwave1 Workup1 Quenching & Extraction Microwave1->Workup1 Dichloropyrimidine 2,4-Dichloropyrimidine Dichloropyrimidine_step2 2,4-Dichloropyrimidine Dichloropyrimidine->Dichloropyrimidine_step2 Workup1->Dichloropyrimidine Reagents2 H2O / aq. NaOH Dioxane Dichloropyrimidine_step2->Reagents2 Microwave2 Microwave Irradiation (100-140 °C, 5-20 min) Reagents2->Microwave2 Workup2 Acidification & Isolation Microwave2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Experimental Workflow for Microwave-Assisted Synthesis.

G cluster_0 Mechanism of Dichlorination cluster_1 Mechanism of Selective Hydrolysis Uracil Uracil (Di-enol form) Intermediate1 Phosphorylated Intermediate Uracil->Intermediate1 + 2 POCl3 Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate1->Dichloropyrimidine + 2 Cl- - 2 PO2Cl2- Dichloropyrimidine2 2,4-Dichloropyrimidine Meisenheimer Meisenheimer Complex (Attack at C4) Dichloropyrimidine2->Meisenheimer + OH- (faster at C4) FinalProduct This compound Meisenheimer->FinalProduct - Cl-

Caption: Simplified Reaction Mechanisms.

Conclusion and Outlook

The protocols outlined in this application note demonstrate the significant advantages of microwave-assisted synthesis for the preparation of this compound derivatives. By employing microwave technology, researchers can achieve substantial reductions in reaction times, often with improved yields and product purity compared to conventional methods. This approach not only accelerates the discovery and development of new chemical entities but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing solvent use. The provided protocols serve as a robust starting point for the synthesis of a key pyrimidine intermediate, which can be further elaborated to access a wide array of potentially bioactive molecules.

References

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Sahoo, B. M., Banik, B. K., Kumar, B. V. V. R., Panda, K. C., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029–1059. [Link]

  • Wang, H., Wen, K., Wang, B., Qing, J., Wang, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. (2018). International Journal of Management, Technology And Engineering, 8(X). [Link]

  • Youssef, A. M., Abdel-monem, M. I., El-Sherief, H. A., & Elgemeie, G. H. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Chemistry Central Journal, 12(1), 50. [Link]

  • Štefane, B., & Požgan, F. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5489. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved from [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(19), 4240–4243. [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). ResearchGate. Retrieved from [Link]

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]

  • Leonardi, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences. [Link]

  • U.S. Patent No. US5525724A. (1996). Process for the preparation of chloropyrimidines.
  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (2008). Practical Microwave Synthesis for Organic Chemists. Wiley-VCH. [Link]

  • Qureshi, F., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. [Link]

  • Bansal, S., Chaudhary, N., & Kothiyal, P. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Rishipathak, D., et al. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica, 10(8), 7-12. [Link]

Sources

Application Notes & Protocols: Strategic N-Arylation of 2-Chloro-4-hydroxypyrimidine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylated 4-hydroxypyrimidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The synthesis of these vital compounds, however, presents a significant regioselectivity challenge due to the ambident nucleophilic nature of the pyrimidinone ring. This guide provides a comprehensive analysis and detailed protocols for the selective N-arylation of 2-chloro-4-hydroxypyrimidine, a versatile building block. We will explore two primary catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling. The causality behind experimental choices, strategies to control regioselectivity (N1 vs. N3 arylation), and methods to mitigate common side reactions such as O-arylation are discussed in depth. This document is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the synthesis of N-aryl pyrimidinone derivatives.

The Synthetic Challenge: Understanding the Reactivity of this compound

The primary hurdle in the functionalization of this compound lies in its electronic structure and tautomerism. The molecule exists in equilibrium between the 4-hydroxy form and the more stable pyrimidin-4(3H)-one and pyrimidin-4(1H)-one tautomers. It is the pyrimidinone form that acts as the nucleophile in N-arylation reactions.

This tautomerism presents three potential sites for arylation: the N1 position, the N3 position, and the C4-oxygen. Furthermore, the chlorine atom at the C2 position adds another layer of complexity, influencing the electronic properties of the ring and presenting a potential site for undesired side reactions.

  • N1 vs. N3 Nucleophilicity: The N1 position is generally considered more nucleophilic and less sterically hindered than the N3 position, which is flanked by the carbonyl group at C4 and the chloro-substituent at C2. Consequently, N1-arylation is often the kinetically favored pathway, although this can be influenced by the reaction conditions.

  • Competing O-Arylation: The exocyclic oxygen of the carbonyl group can also act as a nucleophile, leading to the formation of a 4-aryloxy-2-chloropyrimidine byproduct. This pathway is a significant concern, particularly in copper-catalyzed systems.[2][3] The choice of base and solvent is critical to suppress this competing reaction.[4][5]

Controlling the reaction to selectively yield a single N-arylated isomer is paramount for its application in drug discovery and development.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds, renowned for its broad substrate scope and high functional group tolerance.[6][7][8] For substrates like this compound, palladium catalysis often provides superior selectivity for N-arylation over O-arylation compared to copper-based methods.

Catalytic Cycle and Mechanistic Insights

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The pyrimidinone nucleophile coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the pyrimidinone nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7][8][9]

Buchwald-Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ pd_oa L₂Pd(II)(Ar)(X) pd0->pd_oa Oxidative Addition + Ar-X pd_amido L₂Pd(II)(Ar)(Pyrimidinone) pd_oa->pd_amido Amine Coordination & Deprotonation + Pyrimidinone, - HX pd_amido->pd0 Reductive Elimination - N-Aryl Product caption Buchwald-Hartwig Catalytic Cycle Diagram

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol for Selective N1-Arylation

This protocol is designed to favor the kinetically preferred N1-arylation by utilizing a sterically demanding biarylphosphine ligand and a non-nucleophilic base to minimize O-arylation.

Table 1: Optimized Conditions for Palladium-Catalyzed N1-Arylation

ParameterRecommended ConditionRationale
Palladium Precatalyst [Pd₂(dba)₃] or XPhos Pd G3Provides a reliable source of active Pd(0). G3 precatalysts offer improved stability and ease of use.
Ligand XPhos or RuPhosBulky, electron-rich biarylmonophosphine ligands accelerate reductive elimination and enhance selectivity for the less-hindered N1 position.
Base K₃PO₄ or Cs₂CO₃Moderately weak, non-nucleophilic bases are effective in deprotonating the nitrogen without promoting significant O-arylation.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents are crucial to prevent catalyst deactivation and side reactions.
Temperature 80 - 110 °CSufficient to drive the reaction to completion without causing decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.1 - 1.2 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes by evacuating and backfilling the vessel three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Copper-Catalyzed N-Arylation: The Chan-Lam Approach

The copper-catalyzed N-arylation, particularly the Chan-Lam variant using boronic acids, offers a cost-effective and often milder alternative to palladium-based systems.[10][11] However, controlling the N- vs. O-arylation selectivity can be more challenging.

Catalytic Cycle and Mechanistic Insights

While the exact mechanism is still debated, a plausible catalytic cycle involves a Cu(I)/Cu(III) or a Cu(II)-mediated pathway. A generally accepted sequence is:

  • Ligand Exchange: The pyrimidinone displaces a ligand on the Cu(II) salt.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper(II)-pyrimidinone complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the cycle.

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle cu_ii L₂Cu(II)X₂ cu_amido L₂Cu(II)(Pyrimidinone)₂ cu_ii->cu_amido Ligand Exchange + Pyrimidinone, - 2HX cu_aryl L₂Cu(III)(Ar)(Pyrimidinone) cu_amido->cu_aryl Transmetalation + ArB(OH)₂ cu_aryl->cu_ii Reductive Elimination - N-Aryl Product caption Chan-Lam Catalytic Cycle Diagram

Caption: A proposed catalytic cycle for the Chan-Lam N-arylation.

Protocol for N-Arylation with Arylboronic Acids

This protocol aims to maximize N-arylation by using conditions that have been shown to be effective for similar heterocyclic systems.

Table 2: Optimized Conditions for Copper-Catalyzed N-Arylation

ParameterRecommended ConditionRationale
Copper Source Cu(OAc)₂ or CuICommon, effective, and readily available copper salts.
Arylating Agent Arylboronic AcidGenerally stable, commercially available, and highly effective in Chan-Lam couplings.
Ligand 1,10-Phenanthroline (optional)Can accelerate the reaction and improve yields, though ligand-free conditions are sometimes successful.
Base Triethylamine (Et₃N) or K₂CO₃A mild base is often sufficient. Pyridine can also be used as both a base and a ligand.
Solvent Dichloromethane (DCM) or DMFChoice of solvent can influence N/O selectivity. Less polar solvents often favor N-arylation.
Temperature Room Temperature to 80 °CMilder conditions are often possible compared to palladium catalysis.
Atmosphere Air (often tolerated)Many Chan-Lam reactions can be run open to the air, simplifying the setup.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), the copper salt (10-20 mol%), the optional ligand (20-40 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the solvent (e.g., DCM) to a concentration of 0.1-0.2 M.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or 50 °C). The reaction is often open to the atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, dilute the reaction mixture with ethyl acetate. If a copper-amine complex forms, wash the organic layer with an aqueous ammonia solution to remove the copper catalyst. Follow with water and brine washes.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

General Experimental Workflow and Troubleshooting

A successful N-arylation requires careful attention to detail, particularly when using air-sensitive palladium catalysts.

Experimental_Workflow start Start setup Assemble & Dry Glassware start->setup reagents Add Solid Reagents (Substrate, Catalyst, Ligand, Base) setup->reagents inert Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Cool & Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Sources

large-scale synthesis of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 2-Chloro-4-hydroxypyrimidine

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds. As a functionalized pyrimidine, its unique structure, featuring both a reactive chloro group and a nucleophilic hydroxyl group, makes it an essential building block in medicinal chemistry and agrochemical development. It serves as a precursor for numerous therapeutic agents, including antiviral and anticancer drugs, by enabling facile modifications at the C2 and C4 positions of the pyrimidine ring.

The industrial-scale production of this compound demands robust, scalable, and economically viable synthetic strategies. This guide provides a detailed exploration of the prevalent manufacturing routes, focusing on the underlying chemical principles, step-by-step protocols, and critical safety considerations tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies discussed are selected for their proven scalability and efficiency, primarily starting from readily available and cost-effective materials such as barbituric acid or uracil.

Core Synthetic Strategies: An Overview

The predominantly relies on the chlorination of accessible pyrimidine precursors. The two most industrially significant starting materials are barbituric acid and uracil (2,4-dihydroxypyrimidine). The fundamental transformation involves the conversion of a hydroxyl group (or its tautomeric keto form) into a chloro group using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).

The choice of starting material and specific reaction conditions is dictated by factors such as cost, availability, desired purity, and the ability to control selectivity in the chlorination process.

Synthetic_Overview cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Target Intermediate Barbituric_Acid Barbituric Acid Chlorination Chlorination (e.g., POCl₃) Barbituric_Acid->Chlorination Uracil Uracil (2,4-Dihydroxypyrimidine) Uracil->Chlorination Target This compound Chlorination->Target

Caption: High-level overview of primary synthetic routes.

Part I: Synthesis via Barbituric Acid

This route is a multi-step process that leverages the reactivity of barbituric acid to first generate a polychlorinated intermediate, which is then selectively converted to the desired product.

Principle and Mechanistic Insight

The synthesis begins with the reaction of barbituric acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline (DMA) or pyridine. This step converts all three hydroxyl groups (in the enol tautomer) to chloro groups, yielding 2,4,6-trichloropyrimidine.[1]

The core of this pathway lies in the subsequent selective reaction of 2,4,6-trichloropyrimidine. The chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic substitution than the chlorine at the C2 position. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), one can achieve selective hydrolysis or reduction at the 4- and 6-positions while leaving the 2-chloro group intact. A common approach involves a selective reduction using a reagent like zinc powder in an aqueous solvent system under alkaline conditions to remove the 4- and 6-chloro groups, followed by controlled hydrolysis.[1] A more direct approach involves controlled hydrolysis to replace one of the more reactive chloro groups with a hydroxyl group.

Experimental Protocol: Large-Scale Synthesis

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [1]

  • Reactor Setup: Charge a suitable glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. The reactor's off-gas line must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize the HCl gas evolved.

  • Reagent Charging: Under an inert nitrogen atmosphere, charge the reactor with phosphorus oxychloride (POCl₃, ~5-6 molar equivalents relative to barbituric acid). Begin agitation.

  • Catalyst Addition: Slowly add N,N-dimethylaniline (DMA, ~0.5-1.0 molar equivalents) to the POCl₃. An exotherm may be observed. Maintain the temperature below 40°C.

  • Substrate Addition: In portions, carefully add dry barbituric acid (1.0 molar equivalent) to the mixture. The rate of addition should be controlled to keep the reaction temperature between 40-50°C.[1]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (typically 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the barbituric acid is fully consumed.

  • Work-up: Cool the mixture to room temperature. Slowly and carefully quench the reaction mixture by pouring it onto crushed ice/water. This step is highly exothermic and releases significant amounts of HCl gas; ensure efficient cooling and scrubbing. The crude 2,4,6-trichloropyrimidine will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Step 2: Selective Hydrolysis to this compound

  • Reactor Setup: Use a similar reactor setup as in Step 1, without the need for a scrubber for the initial charging.

  • Reagent Charging: Charge the reactor with water and the crude 2,4,6-trichloropyrimidine from the previous step.

  • Hydrolysis: Add a base (e.g., sodium hydroxide solution) dropwise to control the pH and facilitate selective hydrolysis. The reaction is typically run at a controlled temperature (e.g., 50-70°C). The progress is monitored by HPLC to maximize the formation of the desired product and minimize di-hydrolysis byproducts.

  • Acidification & Isolation: Once the reaction is complete, cool the mixture and carefully acidify with a mineral acid like HCl to a pH of 2-3. The this compound will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity. Dry the final product under vacuum.

Data Presentation: Process Parameters

ParameterStep 1: ChlorinationStep 2: Hydrolysis
Key Reagents Barbituric Acid, POCl₃, DMA2,4,6-Trichloropyrimidine, NaOH
Molar Ratio 1 : 5-6 : 0.5-1Substrate dependent
Solvent Excess POCl₃ (acts as solvent)Water
Temperature 105-110°C (Reflux)50-70°C
Reaction Time 4-6 hours2-4 hours
Typical Yield >90% (crude intermediate)75-85% (after purification)

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Acidify [label="Precipitation:\nAcidify with HCl"];
Filter2 [label="Isolation:\nFilter & Wash Product"];
Purify [label="Purification:\nRecrystallize"];
End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Chlorination;
Chlorination -> Quench;
Quench -> Filter1;
Filter1 -> Intermediate;
Intermediate -> Hydrolysis;
Hydrolysis -> Acidify;
Acidify -> Filter2;
Filter2 -> Purify;
Purify -> End;

}

Caption: Workflow for synthesis from Barbituric Acid.

Part II: Synthesis via Uracil

This method offers a more direct route, potentially reducing the number of synthetic steps compared to the barbituric acid pathway.

Principle and Mechanistic Insight

Uracil (2,4-dihydroxypyrimidine) can be chlorinated to produce 2,4-dichloropyrimidine.[2] This reaction is also typically carried out using phosphorus oxychloride, often with a phase-transfer catalyst or a tertiary amine base. The resulting 2,4-dichloropyrimidine has chlorine atoms at positions 2 and 4 with differential reactivity. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.

Therefore, by treating 2,4-dichloropyrimidine with a stoichiometric amount of a hydroxide source (e.g., aqueous NaOH) under carefully controlled temperature conditions, it is possible to selectively hydrolyze the chloro group at the C4 position, yielding the desired this compound.

Experimental Protocol: Large-Scale Synthesis

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil [2]

  • Reactor Setup: Assemble a reactor system identical to that used for the barbituric acid chlorination, including the caustic scrubber.

  • Reagent Charging: Charge the reactor with phosphorus oxychloride (POCl₃, 4-5 molar equivalents) and a tertiary amine such as N,N-diethylaniline or pyridine (1.0-1.2 molar equivalents).

  • Substrate Addition: Add dry uracil (1.0 molar equivalent) portion-wise to the stirred solution, controlling the addition rate to manage the initial exotherm.

  • Reaction: Heat the mixture to reflux (105-110°C) and maintain for 3-5 hours, monitoring by HPLC for the disappearance of uracil.

  • Work-up and Isolation: Cool the reaction mixture. Remove the excess POCl₃ under reduced pressure. The remaining residue is then carefully quenched by adding it to ice water. The product is typically extracted into an organic solvent like dichloromethane or toluene. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4-dichloropyrimidine.

Step 2: Selective Hydrolysis to this compound

  • Reactor Setup: A standard glass-lined reactor with temperature control and stirring is sufficient.

  • Reagent Charging: Dissolve the crude 2,4-dichloropyrimidine in a suitable solvent like dioxane or THF. In a separate vessel, prepare a solution of sodium hydroxide (1.0-1.1 molar equivalents) in water.

  • Hydrolysis: Cool the solution of the dichloropyrimidine to 0-5°C. Slowly add the aqueous NaOH solution, maintaining the temperature strictly below 10°C.

  • Reaction Monitoring: Stir the reaction at low temperature for 1-2 hours. Monitor closely by HPLC to ensure the reaction stops after mono-hydrolysis. Over-reaction will lead to the formation of 2,4-dihydroxypyrimidine (uracil).

  • Isolation and Purification: Once the reaction is complete, neutralize the mixture and remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with HCl to precipitate the product. The solid is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield pure this compound.

Data Presentation: Process Parameters

ParameterStep 1: ChlorinationStep 2: Hydrolysis
Key Reagents Uracil, POCl₃, Tertiary Amine2,4-Dichloropyrimidine, NaOH
Molar Ratio 1 : 4-5 : 1.0-1.21 : 1.0-1.1
Solvent Excess POCl₃Dioxane/Water or THF/Water
Temperature 105-110°C (Reflux)0-10°C
Reaction Time 3-5 hours1-2 hours
Typical Yield >90% (crude intermediate)80-90% (after purification)

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Distill [label="Work-up:\nDistill excess POCl₃"];
QuenchExtract [label="Quench & Extract:\nAdd to Ice Water,\nExtract with Solvent"];
Intermediate [label="Intermediate:\n2,4-Dichloropyrimidine", shape=cylinder, fillcolor="#FBBC05"];
Hydrolysis [label="Selective Hydrolysis:\nAdd NaOH(aq) at 0-10°C"];
Acidify [label="Precipitation:\nNeutralize & Acidify"];
FilterPurify [label="Isolation & Purification:\nFilter, Wash, Recrystallize"];
End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Chlorination;
Chlorination -> Distill;
Distill -> QuenchExtract;
QuenchExtract -> Intermediate;
Intermediate -> Hydrolysis;
Hydrolysis -> Acidify;
Acidify -> FilterPurify;
FilterPurify -> End;

}

Caption: Workflow for synthesis from Uracil.

Environment, Health, and Safety (EHS) Considerations

Executing this synthesis on a large scale requires stringent adherence to safety protocols due to the hazardous nature of the chemicals involved.

Hazard Identification
  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic fumes and hydrogen chloride gas.[3] Causes severe skin burns and eye damage.

  • Barbituric Acid / Uracil: Generally considered low hazard, but dust inhalation should be avoided.

  • N,N-Dimethylaniline (DMA) / Pyridine: Toxic, flammable, and harmful if inhaled, swallowed, or absorbed through the skin.

  • Hydrogen Chloride (HCl): A corrosive gas that is evolved during the reaction and work-up. Causes severe respiratory irritation.[4]

  • Solvents (Dichloromethane, Toluene, etc.): Flammable and/or toxic. Handle with appropriate care.

Safety Protocols and Personal Protective Equipment (PPE)
  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a closed-system reactor.[4] An emergency shower and eyewash station must be readily accessible.[3][4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5]

    • Skin Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical-resistant apron or full-body suit.[4][5]

    • Respiratory Protection: When handling POCl₃ or in case of vapor/gas release, a NIOSH-approved respirator with an acid gas cartridge is required.[4]

Waste Management and Disposal
  • Quenching: Excess POCl₃ must be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide slurry).

  • Waste Streams: Acidic and basic aqueous waste streams must be neutralized before disposal.

  • Solvent Waste: Organic solvent waste must be collected in properly labeled containers for disposal according to local, state, and federal regulations.

  • Disposal: Dispose of all chemical waste through an approved hazardous waste disposal facility.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications for pharmaceutical or agrochemical applications, rigorous quality control is essential.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the final purity of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the final compound and identify any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The is a well-established process that can be achieved through multiple synthetic routes, most notably from barbituric acid or uracil. The choice of pathway depends on economic and logistical factors. Success on an industrial scale hinges on precise control over reaction parameters—especially temperature and stoichiometry—to ensure selectivity and maximize yield. Above all, a comprehensive and unwavering commitment to safety protocols is paramount due to the hazardous chemicals employed in the synthesis. By integrating robust process controls with stringent EHS practices, manufacturers can produce this vital chemical intermediate safely, efficiently, and to the high degree of purity required by the pharmaceutical and agrochemical industries.

References

  • Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Retrieved from [Link]

  • G, G. (1994). The crafting of uracils with enhanced stacking potential. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

  • Method of preparing 2,4-dihydroxypyrimidine. (1984). Google Patents.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014). Google Patents.
  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). Google Patents.
  • Method of preparing 2-chloropyrimidine. (2015). Google Patents.

Sources

Application Note: 2-Chloro-4-hydroxypyrimidine as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine heterocycle is a "privileged scaffold" in medicinal and agrochemical discovery, forming the core of numerous commercial products.[1][2] This application note provides a technical guide for researchers and synthetic chemists on the strategic use of 2-Chloro-4-hydroxypyrimidine (CAS: 55873-09-1) as a versatile building block for the synthesis of next-generation herbicides, fungicides, and insecticides. We detail the unique reactivity of this synthon, arising from its electronically distinct functional groups, and provide validated, step-by-step protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained to empower chemists to adapt and innovate upon these core methodologies.

Introduction: The Pyrimidine Core in Modern Crop Protection

The escalating challenges of climate change, population growth, and evolving pest resistance demand continuous innovation in agrochemical development.[1] Pyrimidine derivatives have consistently proven to be a rich source of biologically active compounds, leading to market-leading products across all major agrochemical categories.[1][2] Their success is rooted in their structural resemblance to endogenous nucleobases, allowing them to interact with a wide range of biological targets, and their synthetic tractability.

This compound (2,4-CHP) is a particularly valuable starting material. Its structure features two key points of reactivity: an electrophilic carbon at the C2 position, activated by a chloro leaving group, and a nucleophilic/acidic hydroxypyrimidine core. This electronic arrangement allows for selective, sequential functionalization, making it an ideal platform for building diverse chemical libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Core Reactivity

Understanding the inherent chemical nature of 2,4-CHP is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55873-09-1
Molecular Formula C₄H₃ClN₂O[3]
Molecular Weight 130.53 g/mol [3]
Appearance White to off-white crystalline solid[4]
Storage Store at 2°C - 8°C, protect from light[5]

The reactivity of 2,4-CHP is dominated by two features: the C2-chloro leaving group and the keto-enol tautomerism of the 4-hydroxy group. The chloro group at the C2 position is highly susceptible to displacement by nucleophiles (SNAr), while the 4-hydroxy group exists in equilibrium with its pyrimidin-4(3H)-one tautomer. This tautomerism influences the nucleophilicity of the ring nitrogens and the hydroxyl group itself, which can be exploited for N- or O-alkylation reactions.

G start This compound (2,4-CHP) step1 S N Ar Reaction (Protocol 1) start->step1 reagent1 Aryl Amine (Ar-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->step1 product 2-(Arylamino)-4-hydroxypyrimidine (Herbicide Intermediate) step1->product final Further Functionalization product->final

Caption: Workflow for synthesis of a herbicidal intermediate via SNAr.

Protocol 1: Synthesis of a 2-(Arylamino)-4-hydroxypyrimidine Intermediate

This protocol describes a general method for the SNAr reaction between 2,4-CHP and an aniline derivative, a common step in producing precursors for various herbicides.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Deionized water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours). Rationale: Heating is required to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HCl generated in situ, driving the reaction to completion.

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which will often precipitate the product. If an oil forms, proceed to extraction.

    • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x volumes).

    • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

B. Synthesis of Fungicidal Agents

Mechanistic Insight: The hydroxypyrimidine class of fungicides, including ethirimol and dimethirimol, are known to be highly effective against powdery mildews. [6]Their mode of action involves the inhibition of adenosine deaminase, a crucial enzyme in purine metabolism. [7]The synthesis of analogs often involves the displacement of the C2-chloride with alkylamines.

Protocol 2: Synthesis of a 2-(Alkylamino)-4-hydroxypyrimidine Fungicide Precursor

This procedure is analogous to Protocol 1 but uses an aliphatic amine, which is typically more nucleophilic and reactive than an aniline.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Alkylamine (e.g., n-butylamine) (1.2 eq)

    • Triethylamine (Et₃N) or DIPEA (2.5 eq)

    • Acetonitrile (ACN) or Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or ethanol.

    • Reagent Addition: Add the alkylamine (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq). Rationale: A stronger, non-nucleophilic organic base like triethylamine is used to scavenge the generated HCl without competing in the primary reaction. The reaction is often exothermic.

    • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) to accelerate the reaction. Monitor by TLC for the disappearance of the starting material (typically 2-6 hours).

    • Workup: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and a saturated NaHCO₃ solution.

    • Extraction: Separate the layers and extract the aqueous phase with additional dichloromethane (2x).

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography.

  • Characterization: Verify the product structure and purity using NMR, MS, and HPLC analysis.

C. Synthesis of Insecticidal Scaffolds via Cross-Coupling

Mechanistic Insight: Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the complex C-C and C-N bonds found in many modern insecticides. [8][9][10]The Suzuki-Miyaura coupling, in particular, is widely used to attach aryl or heteroaryl moieties to the pyrimidine core, which is a key feature in several classes of insecticides targeting insect nicotinic acetylcholine receptors or other neurological targets. [11][12]

G Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(L_n) ArPdCl->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination product Ar-Ar' (Coupled Product) ArPdAr->product start Ar-Cl (2,4-CHP) start->ArPdCl boronic Ar'B(OH)2 boronic->ArPdAr base Base base->ArPdAr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for C2-Arylation

This protocol provides a robust starting point for the C-C bond formation at the C2 position of 2,4-CHP. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DME)

  • Step-by-Step Procedure:

    • Inert Atmosphere: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

    • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 2-24 hours).

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the product structure via NMR and HRMS.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling Optimization

ParameterOptionsRationale/Comment
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Choice depends on substrate reactivity. Pd(PPh₃)₄ is a good starting point.
Ligand SPhos, XPhos, P(t-Bu)₃Used with Pd(OAc)₂. Bulky, electron-rich phosphines can improve catalytic activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is stronger and can be effective for challenging couplings. K₃PO₄ is often used for heteroaryl boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DME, 2-MeTHFThe aqueous component is crucial for activating the boronic acid.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel agrochemicals. Its well-defined and differential reactivity at the C2 and C4 positions allows for the application of robust synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols outlined in this note serve as a validated foundation for researchers to construct diverse libraries of pyrimidine derivatives, accelerating the discovery and development of more effective and sustainable crop protection solutions.

References

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: High-Purity 2-Chloro-4-hydroxypyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. Source: Not specified. URL: [Link]

  • Title: 2-Chloro-4,6-dimethoxypyrimidine: A Key Intermediate for Advanced Herbicide Synthesis. Source: Not specified. URL: [Link]

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. Source: PubMed. URL: [Link]

  • Title: A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. Source: PNAS. URL: [Link]

  • Title: (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Source: ResearchGate. URL: [Link]

  • Title: A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Source: Europe PMC. URL: [Link]

  • Title: Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Palladium-catalyzed cross-couplings in the synthesis of agrochemicals - FAO AGRIS. Source: FAO AGRIS. URL: [Link]

  • Title: CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. Source: Google Patents.
  • Title: (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. Source: PubMed. URL: [Link]

  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Source: NIH National Library of Medicine. URL: [Link]

  • Title: Target Sites of Hydroxypyrimidine Fungicides | 2 - Taylor & Francis eBooks. Source: Taylor & Francis Group. URL: [Link]

  • Title: New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects - PMC - PubMed Central. Source: NIH National Library of Medicine. URL: [Link]

  • Title: Brief Talk on the C-C Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents. Source: Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Chloro-4-hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a critical intermediate in the production of various pharmaceuticals, and achieving high yield and purity is paramount.

The most common and industrially relevant synthesis involves the chlorination of uracil using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides in-depth, experience-based insights to help you master this transformation.

Core Synthesis Protocol: Chlorination of Uracil

This section outlines a standard, validated protocol for the synthesis of this compound from uracil.

Reagents & Materials
ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
Uracil112.0910.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3360 mL~7.5
N,N-Dimethylaniline121.185 mL~0.46
Dichloromethane (DCM)84.93200 mL-
Ice Water18.02500 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add uracil (10.0 g). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

  • Reagent Addition: Carefully add phosphorus oxychloride (60 mL) to the flask. POCl₃ is corrosive and reacts violently with water; handle with extreme caution.[2]

  • Catalyst Addition: Slowly add N,N-dimethylaniline (5 mL) to the stirred suspension. This tertiary amine acts as a catalyst to facilitate the reaction.[2]

  • Heating & Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

    • Self-Validation Check: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the uracil spot is no longer visible.

  • POCl₃ Removal: After completion, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step is critical for a safe and manageable work-up.[3]

  • Quenching: Slowly and cautiously pour the concentrated reaction residue onto crushed ice or into vigorously stirred ice water (500 mL). This is a highly exothermic reaction; perform this step behind a blast shield.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Q1: My reaction is incomplete, and TLC analysis shows significant unreacted uracil even after extended refluxing. What went wrong?

Possible Causes & Solutions:

  • Insufficient Reagent: While POCl₃ is often used in excess as the solvent, insufficient amounts can lead to incomplete reactions. Ensure you are using a significant excess.

  • Moisture Contamination: Uracil and the reaction setup must be completely dry. Water reacts with POCl₃, inactivating it and generating acids that can interfere with the reaction. Dry all glassware in an oven and use anhydrous reagents.

  • Ineffective Heating: Ensure the reaction mixture is consistently at reflux temperature. Use a heating mantle with a temperature controller and ensure proper insulation of the flask.

  • Lack of Catalyst: The presence of a tertiary amine like N,N-dimethylaniline or pyridine can be crucial for driving the reaction to completion, particularly on a larger scale.[2]

Q2: During the aqueous work-up, my product seems to disappear or the yield is extremely low. Why is this happening?

Possible Causes & Solutions:

  • Product Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis back to a hydroxyl group (uracil) in aqueous conditions, especially if the solution is basic or heated.[3][4]

    • Solution: Perform the quench and extractions at low temperatures (0-5 °C) to minimize hydrolysis.[3] Avoid using strong bases for neutralization; a weak base like sodium bicarbonate is preferable.[3] Work quickly during the extraction phase.

  • Incomplete Extraction: this compound has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate to maximize recovery.

Q3: I am observing a significant amount of a major byproduct. What is it and how can I prevent its formation?

Possible Causes & Solutions:

  • Formation of 2,4-Dichloropyrimidine: The most common byproduct is the over-chlorination of uracil to form 2,4-dichloropyrimidine.[1][2] This occurs when both hydroxyl groups of the uracil tautomer are chlorinated.

    • Prevention: This side reaction is highly dependent on reaction time and temperature.

      • Strict Temperature Control: Avoid excessive temperatures above the reflux point of POCl₃.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed. Use TLC to determine the optimal endpoint.

      • Controlled Reagent Stoichiometry: While more advanced, modern methods are being developed that use equimolar amounts of POCl₃ in sealed reactors to improve selectivity and reduce waste.[2]

Q4: The quenching of excess POCl₃ is violent and difficult to control. Is there a safer way to perform this step?

Possible Causes & Solutions:

  • Rapid Addition to Water: The direct addition of a large volume of POCl₃ residue to water is inherently dangerous due to the rapid, exothermic hydrolysis.

    • Safer Protocol:

      • Evaporate Excess POCl₃: The most important step is to remove as much excess POCl₃ as possible via vacuum distillation or rotary evaporation before quenching.[3] This dramatically reduces the amount of reagent that needs to be hydrolyzed.

      • Reverse Addition: Add the cooled, concentrated residue slowly to a large volume of vigorously stirred ice. This allows for better heat dissipation.

      • Solvent Dilution: Before quenching, you can dilute the cooled residue with an inert, water-immiscible solvent like dichloromethane.[3] This can help moderate the reaction rate upon addition to water.

Visualizing the Process

To better understand the chemical transformation and troubleshooting logic, the following diagrams are provided.

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_products Products Uracil Uracil (Keto-Enol Tautomers) Activated Activated Intermediate (Phosphorylated Hydroxyl) Uracil->Activated + POCl₃ (Step 1) Product This compound Activated->Product Nucleophilic Attack by Cl⁻ Byproduct 2,4-Dichloropyrimidine (Over-chlorination) Activated->Byproduct Further Activation & Chlorination G Start Low Yield or Purity Issue? IncompleteRxn Incomplete Reaction? Start->IncompleteRxn Yes LowYieldWorkup Low Yield After Workup? Start->LowYieldWorkup No CheckMoisture Check for Moisture Dry Glassware/Reagents IncompleteRxn->CheckMoisture Yes PurityIssue Purity Issues? LowYieldWorkup->PurityIssue No CheckHydrolysis Product Hydrolysis? LowYieldWorkup->CheckHydrolysis Yes CheckByproduct 2,4-Dichloropyrimidine? PurityIssue->CheckByproduct Yes CheckTemp Verify Reflux Temp & Time CheckMoisture->CheckTemp CheckCatalyst Ensure Catalyst (e.g., Amine) is Used CheckTemp->CheckCatalyst CheckHydrolysis->PurityIssue No PerformColdWorkup Perform Quench/Extraction at 0-5 °C CheckHydrolysis->PerformColdWorkup Yes UseWeakBase Use Weak Base (NaHCO₃) for Neutralization PerformColdWorkup->UseWeakBase OptimizeTime Optimize Reaction Time (via TLC) CheckByproduct->OptimizeTime Yes Recrystallize Improve Purification (Recrystallization) CheckByproduct->Recrystallize No OptimizeTime->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • The crafting of uracils with enhanced stacking potential. Indian Academy of Sciences.
  • Synthesis of Uracil Derivatives and Some of Their Reactions. Oriental Journal of Chemistry.
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
  • Method of preparing 2,4-dihydroxypyrimidine. Google Patents.
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • Process for preparing 2,4-dihydroxypyrimidine (uracil). Google Patents.
  • Process for the production of 2-hydroxypyridine. Google Patents.
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • Preparation method of halogenated uracil compound. Google Patents.
  • How should I proceed in Chlorination using POCl3? ResearchGate.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Chloro-4-hydroxypyrimidine. This pyrimidine derivative is a critical heterocyclic building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide range of therapeutic agents.[1][2] Its value lies in the differential reactivity of its functional groups: the chlorine atom at the 2-position is an excellent leaving group for nucleophilic substitution, while the hydroxyl group at the 4-position offers sites for further modification.

This guide is designed for researchers, chemists, and drug development professionals. It provides an in-depth look at a common synthetic route, addresses the formation of frequent side products through a troubleshooting Q&A, and offers practical solutions and preventative measures based on established chemical principles.

Core Synthetic Strategy Overview

A prevalent and cost-effective method for synthesizing this compound begins with the condensation of diethyl malonate and urea to form barbituric acid.[3][4] This intermediate is then subjected to chlorination, typically with phosphorus oxychloride (POCl₃), to yield a di-chlorinated pyrimidine. The final step involves a selective hydrolysis reaction to replace one of the chlorine atoms with a hydroxyl group. Understanding the nuances of this final step is critical to maximizing yield and purity.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Hydrolysis Urea Urea Barbituric_Acid Barbituric_Acid Urea->Barbituric_Acid  NaOEt, EtOH  Reflux Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Barbituric_Acid 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Barbituric_Acid->2,4,6-Trichloropyrimidine  POCl₃  Heat This compound This compound 2,4,6-Trichloropyrimidine->this compound  Aq. Base (e.g., NaOH)  Controlled Temp.

Caption: General Synthetic Pathway to this compound.

Troubleshooting Guide: Common Side Products and Impurities

This section addresses specific issues encountered during the synthesis, focusing on the identification and mitigation of common side products.

Issue 1: Presence of a Dihydroxy Byproduct (Uracil or its Derivatives)

Question: My final product shows a significant contamination with a byproduct that appears to be a dihydroxy-pyrimidine, specifically 6-chlorouracil or uracil itself. What causes this, and how can I prevent it?

Plausible Cause(s): The most common cause of this impurity is over-hydrolysis . The intermediate, 2,4,6-trichloropyrimidine, has multiple reactive sites for nucleophilic attack by hydroxide ions. While the chlorine at the 4-position is generally more labile and hydrolyzes first under controlled conditions, prolonged reaction times, excessive base, or elevated temperatures can lead to a second hydrolysis event at the 2-position, yielding the undesired dihydroxy byproduct. The higher polarity of 4-pyridone-like structures can facilitate hydrolysis compared to 2-pyridone analogues, making this a thermodynamically favorable side reaction if not kinetically controlled.[5]

Proposed Solution & Prevention:

  • Strict Temperature Control: The hydrolysis step is highly temperature-sensitive. Maintain the reaction at the lowest effective temperature to favor mono-substitution. Start at a low temperature (e.g., 0-5 °C) during the addition of base and allow the reaction to warm slowly, monitoring its progress closely.

  • Stoichiometric Control of Base: Use a precise amount of the hydrolyzing agent (e.g., 1.0 to 1.1 equivalents of NaOH). Using a large excess of base dramatically increases the rate of the second hydrolysis.

  • Reaction Monitoring: Track the disappearance of the trichloro-intermediate and the formation of the desired product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material.

  • Purification: If the byproduct forms, it can often be separated from the desired product by recrystallization, exploiting differences in solubility, or by column chromatography.[6]

Side_Product_Formation cluster_desired Desired Pathway cluster_side Side Reaction Intermediate 2,4,6-Trichloropyrimidine Desired_Product This compound Intermediate->Desired_Product  Controlled Hydrolysis  (1 eq. OH⁻, low temp) Side_Product 6-Chloro-2,4-dihydroxypyrimidine (6-Chlorouracil) Intermediate->Side_Product  Excess OH⁻ / High Temp  (Over-hydrolysis)

Caption: Competing Hydrolysis Pathways.

Issue 2: Incomplete Chlorination and Residual Barbituric Acid

Question: My reaction seems to stall, and I have a significant amount of the starting barbituric acid or a mono-chloro intermediate in my crude product. Why is the chlorination incomplete?

Plausible Cause(s): This issue typically points to problems with the chlorinating agent or the reaction conditions.

  • Deactivated Chlorinating Agent: Phosphorus oxychloride (POCl₃) is hygroscopic and can be deactivated by moisture. Old or improperly stored POCl₃ will have reduced efficacy.

  • Insufficient Temperature or Reaction Time: The chlorination of the tautomeric hydroxyl groups of barbituric acid requires significant thermal energy. If the reaction temperature is too low or the heating time is too short, the reaction may not proceed to completion.

  • Use of Co-solvents: While sometimes used, certain co-solvents can interfere with the reaction or react with POCl₃, reducing its effective concentration. POCl₃ often serves as both the reagent and the solvent.

Proposed Solution & Prevention:

  • Use High-Quality Reagents: Always use fresh or properly stored, anhydrous phosphorus oxychloride.

  • Ensure Adequate Heating: The reaction typically requires refluxing in POCl₃ (boiling point ~105 °C). Ensure the reaction mixture reaches and maintains this temperature for a sufficient duration (often several hours).[7]

  • Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine (like N,N-dimethylaniline) can accelerate the chlorination process, though this can also introduce other potential side products.

Issue 3: Formation of Dimeric or Polymeric Byproducts

Question: I'm observing high molecular weight impurities in my mass spectrum analysis that don't correspond to other expected side products. Could these be dimers?

Plausible Cause(s): Pyrimidine rings can undergo dimerization or polymerization under certain conditions.[8][9] This is less common in this specific synthesis but can be triggered by:

  • Photochemical Reactions: Exposure of the pyrimidine intermediates or final product to UV light can sometimes induce the formation of cyclobutane pyrimidine dimers.[10]

  • Radical Reactions: The presence of radical initiators or certain metal contaminants could potentially lead to polymerization.

  • Intermolecular Condensation: Under harsh basic or acidic conditions, intermolecular condensation reactions between pyrimidine molecules can occur, although this is less likely than simple hydrolysis.

Proposed Solution & Prevention:

  • Protect from Light: Conduct the reaction and subsequent workup in flasks protected from direct light (e.g., wrapped in aluminum foil).

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions initiated by atmospheric oxygen.

  • Purification: These higher molecular weight species are typically much less soluble and have different chromatographic behavior than the monomeric product, allowing for separation by filtration, recrystallization, or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add POCl₃ to your reaction flask before applying heat, and be prepared to manage the HCl gas that evolves during the reaction and workup.

Q2: How can I best monitor the selective hydrolysis step? A2: Thin Layer Chromatography (TLC) is an effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the non-polar 2,4,6-trichloropyrimidine starting material, the moderately polar this compound product, and the highly polar dihydroxy byproduct. The product and byproduct can be visualized with a UV lamp. Spot the reaction mixture alongside standards of the starting material if available. The reaction is complete when the starting material spot has disappeared.

Q3: Is recrystallization or column chromatography better for final purification? A3: The choice depends on the impurity profile and scale.

  • Recrystallization is highly effective and efficient for removing small amounts of impurities, especially if the product is a stable, crystalline solid. It is often the preferred method for large-scale purification.

  • Column Chromatography is more powerful for separating mixtures with multiple components or impurities with polarities similar to the product.[6] It is ideal for smaller scales or when very high purity is required.

Data Summary Table: Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Analytical Notes
Barbituric AcidPyrimidine-2,4,6(1H,3H,5H)-trioneC₄H₄N₂O₃128.09Starting material for chlorination.
2,4,6-Trichloropyrimidine2,4,6-TrichloropyrimidineC₄HCl₃N₂183.42Key intermediate; non-polar on TLC.
This compound This compound C₄H₃ClN₂O 130.53 Desired product; moderately polar.
6-Chlorouracil6-Chloro-pyrimidine-2,4(1H,3H)-dioneC₄H₃ClN₂O₂146.53Over-hydrolysis side product; very polar.

Reference Protocol: Synthesis from Barbituric Acid

This protocol is a synthesized example based on established procedures and should be adapted and optimized for specific laboratory conditions.[7][11]

Step 1: Chlorination of Barbituric Acid

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with a sodium hydroxide solution).

  • Reagents: To the flask, add barbituric acid (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to serve as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. The reaction is typically complete in 3-5 hours. Monitor by TLC until the barbituric acid is consumed.

  • Workup: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker. This step is highly exothermic and releases HCl gas. The trichloropyrimidine product will often precipitate as a solid or oil. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4,6-trichloropyrimidine.

Step 2: Selective Hydrolysis

  • Setup: Dissolve the crude 2,4,6-trichloropyrimidine from Step 1 in a suitable solvent like dioxane or tetrahydrofuran (THF) in a flask placed in an ice-water bath.

  • Reagent Addition: Prepare a solution of sodium hydroxide (1.05 eq) in water. Add this solution dropwise to the stirred pyrimidine solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for 1-3 hours. Monitor the reaction closely by TLC.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with an acid (e.g., 1M HCl) to a slightly acidic pH. This will precipitate the this compound product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Technical Support Center: Purification of 2-Chloro-4-hydroxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2-Chloro-4-hydroxypyrimidine via recrystallization. As a Senior Application Scientist, my goal is to combine theoretical principles with field-tested insights to help you overcome common challenges and achieve high-purity crystalline products.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a key intermediate in the synthesis of various pharmaceuticals, achieving high purity is critical. This guide will walk you through troubleshooting common issues and answer frequently asked questions to streamline your purification process.

Physicochemical Properties Overview

A foundational understanding of the compound's properties is essential for successful recrystallization.

PropertyValueSource
Molecular Formula C₄H₃ClN₂O[1][2]
Molecular Weight 130.53 g/mol [1][2]
Appearance Off-white to brown solid[3]
Melting Point 145 - 151 °C (literature)

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: No Crystal Formation Upon Cooling

This is one of the most frequent challenges in recrystallization.

Possible Causes & Solutions:

  • The solution is not saturated (Too much solvent was used): This is the most common reason for crystallization failure.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[5][6] Allow the now more concentrated solution to cool slowly again.

  • The solution is supersaturated: The solution may contain more dissolved compound than it should at a given temperature, preventing nucleation.[4]

    • Solution 1 (Induce Crystallization): Scratch the inside of the flask with a glass rod just below the surface of the liquid.[7] The tiny scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seed Crystals): If available, add a single, pure "seed crystal" of this compound to the solution.[7] This provides a template for further crystal formation.

  • Cooling occurred too rapidly: Rapid cooling can sometimes inhibit the organized molecular arrangement required for crystal lattice formation.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[8] Insulating the flask can also promote slower cooling.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Instead of forming solid crystals, the compound separates as a liquid or an oily substance.

Possible Causes & Solutions:

  • The boiling point of the solvent is higher than the melting point of the compound: The compound dissolves in the hot solvent but melts and separates as a liquid upon cooling.

    • Solution 1 (Add More Solvent): Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[5] This may allow crystallization to occur at a temperature below the compound's melting point.

    • Solution 2 (Vigorous Stirring): As the oil begins to form, stir the solution vigorously. This can break the oil into smaller droplets, which may act as nuclei for crystal formation.[5]

    • Solution 3 (Change Solvent): Select a solvent with a lower boiling point.[5]

  • High concentration of impurities: Impurities can interfere with crystal lattice formation, leading to oiling out.

    • Solution: It may be necessary to pre-purify the crude material using another technique, such as column chromatography, before attempting recrystallization.

Issue 3: Premature Crystal Formation During Hot Filtration

Crystals form in the funnel or on the filter paper during the removal of insoluble impurities.

Possible Causes & Solutions:

  • The solution cools too quickly in the filtration apparatus. [9]

    • Solution 1 (Use Excess Hot Solvent): Dissolve the compound in a slightly larger volume of hot solvent than minimally required. The excess can be evaporated after filtration.[5]

    • Solution 2 (Pre-heat the Apparatus): Warm the funnel and receiving flask with hot solvent just before filtration to minimize the temperature drop.[5] Using a stemless funnel can also help by reducing the surface area for cooling and clogging.[9]

Issue 4: The Recrystallized Product is Still Impure

After completing the recrystallization, the final product does not meet the desired purity standards.

Possible Causes & Solutions:

  • Ineffective solvent choice: The chosen solvent may not adequately differentiate between the desired compound and the impurities.

    • Solution: Re-evaluate the solvent selection. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5]

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[8]

    • Solution: Repeat the recrystallization, ensuring the solution cools slowly and without disturbance to allow for the formation of a more ordered and pure crystal structure.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent should meet several criteria:

  • Solubility Profile: this compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[5][7]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[5]

  • Non-reactivity: The solvent must not react with this compound.[5]

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals.[5]

  • Safety: The solvent should be as non-toxic, non-flammable, and inexpensive as possible.[5]

For polar compounds like this compound, polar solvents are often a good starting point. Water can be a good choice for polar compounds as it can be heated to a high temperature.[10] A mixed solvent system, such as dichloromethane and hexanes, has also been reported for purification.[11]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is used when no single solvent meets all the criteria for a good recrystallization solvent. This technique involves a pair of miscible solvents: a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is insoluble.[5]

You should consider this method if you cannot find a single solvent that provides a good solubility differential between hot and cold temperatures.

Q3: My yield is very low. What are the common causes?

A3: A poor yield can result from several factors:

  • Using too much solvent during the initial dissolution step.[6][7]

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

  • Incomplete crystallization, with a significant amount of product remaining in the mother liquor.[6]

  • Washing the collected crystals with a solvent that is not ice-cold, causing some of the product to redissolve.[7]

Q4: What are the primary safety precautions when working with this compound?

A4: this compound is harmful if swallowed and causes serious eye irritation. It is essential to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[12][13]

  • Avoid creating dust.[12]

  • Wash hands thoroughly after handling.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.[3][12][13][14]

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator. Ensure the solid is dry by weighing it to a constant weight.[7]

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.[5]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), which indicates the onset of precipitation.[5]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visual Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Solid Dissolve Dissolve in Min. Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilter->Cool Collect Vacuum Filtration Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash MotherLiquor Mother Liquor (Impurities) Collect->MotherLiquor Filtrate Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for purification by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem Crystals Form? Cooling->Problem NoCrystals No Crystals Formed Too much solvent? Supersaturated? Cooled too fast? Problem->NoCrystals No OilingOut OilingOut Problem->OilingOut Oils Out Success Pure Crystals Obtained Problem->Success Yes Solution_Evap Evaporate Solvent NoCrystals:cause1->Solution_Evap Solution_Scratch Scratch Flask/ Add Seed Crystal NoCrystals:cause2->Solution_Scratch Solution_SlowCool Cool Slower NoCrystals:cause3->Solution_SlowCool Solution_ChangeSolvent Change Solvent/ Add More Solvent OilingOut->Solution_ChangeSolvent Solution_Evap->Cooling Solution_Scratch->Cooling Solution_SlowCool->Cooling Solution_ChangeSolvent->Start Restart

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization1. (n.d.).
  • recrystalliz
  • Quora. (2017, February 16).
  • Recrystalliz
  • ACS Publications. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2013, November 1).
  • Fisher Scientific. (2021, December 24).
  • Fisher Scientific. (2024, February 10).
  • CymitQuimica. (2024, December 19).
  • ChemScene. (n.d.). This compound.
  • EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. (n.d.).
  • PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine.
  • Biosynth. (n.d.). This compound.

Sources

Technical Support Center: Recrystallization of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-hydroxypyrimidine (CAS No. 55873-09-1)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this reactive heterocyclic compound[1]. Our goal is to equip you with the foundational principles and practical methodologies to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a recrystallization solvent for this compound?

A1: The most critical factor is the differential solubility of this compound at different temperatures. An ideal solvent will exhibit high solubility at its boiling point and low solubility at room temperature or below[3][4]. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling[3]. Given the polar nature of the pyrimidine ring and the presence of a hydroxyl group, which can participate in hydrogen bonding, and the chloro-substituent, a solvent of intermediate polarity is often a good starting point.

Q2: I cannot find a published recrystallization solvent for this compound. What should I do?

A2: It is common for specific recrystallization protocols to be unpublished for many compounds. The correct approach is to perform small-scale solubility tests to empirically determine the optimal solvent or solvent system. This involves testing the solubility of a small amount of your compound in various solvents at room temperature and at their boiling points. This methodical approach is a fundamental skill in synthetic chemistry and ensures the best solvent is chosen for your specific compound and impurity profile[5].

Q3: What are the key characteristics of a good recrystallization solvent?

A3: An ideal recrystallization solvent should meet several criteria:

  • Solubility Profile: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures[3].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration)[3].

  • Chemical Inertness: The solvent must not react with the compound being purified[6]. For this compound, this is particularly important as the chloro-group can be susceptible to nucleophilic substitution, for instance by reactive protic solvents at high temperatures.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process[7].

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Q4: Can I use a mixed-solvent system?

A4: Yes, a two-solvent system is an excellent alternative if no single solvent provides the desired solubility profile[7]. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly. The two solvents must be miscible with each other.

Experimental Protocol: Selecting a Recrystallization Solvent

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Objective: To determine an optimal single or mixed solvent system for the purification of this compound.

Materials:

  • Crude this compound

  • A selection of test solvents (see table below)

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent. Vortex the tubes for 30 seconds and observe. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

  • Hot Solvent Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point. Observe any changes in solubility. If the compound dissolves, it is a potential candidate for a single-solvent recrystallization.

  • Insoluble Compounds: If the compound remains insoluble even at the boiling point of the solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Soluble Compounds: If the compound is soluble at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a two-solvent system (as the "good" solvent).

  • Cooling Test: For promising solvents where the compound dissolved upon heating, allow the test tube to cool to room temperature, and then in an ice bath. Observe if crystals form. Abundant crystal formation indicates a good solvent.

  • Data Compilation: Record all observations in a table to systematically compare the solvents.

Data Recording Table:

SolventPolarity Index[8]Solubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation on CoolingNotes
Water1.000
Ethanol0.654Potential for reaction?
Methanol0.762Potential for reaction?
Acetone0.355
Ethyl Acetate0.228
Acetonitrile0.460
Toluene0.099
Dichloromethane0.309Low boiling point
Heptane~0.0

This table should be filled in by the researcher based on their experimental observations.

Workflow for Solvent System Selection

The following diagram illustrates the decision-making process for choosing a suitable recrystallization solvent system.

Solvent_Selection cluster_single Single Solvent System cluster_mixed Two-Solvent System start Start: Small-scale solubility test dissolves_rt Soluble at Room Temp? start->dissolves_rt dissolves_hot Soluble when Hot? dissolves_rt->dissolves_hot No good_for_mixed Candidate for 'Good' Solvent dissolves_rt->good_for_mixed Yes crystals_cool Crystals form on cooling? dissolves_hot->crystals_cool Yes bad_solvent_hot Unsuitable: Insoluble when hot dissolves_hot->bad_solvent_hot No good_solvent Good Single Solvent crystals_cool->good_solvent Yes find_poor Find miscible 'Poor' Solvent (insoluble at all temps) crystals_cool->find_poor good_for_mixed->find_poor good_mixed_system Good Two-Solvent System find_poor->good_mixed_system

Sources

Technical Support Center: HPLC Purification of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2-Chloro-4-hydroxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this important heterocyclic intermediate.

Introduction: Understanding the Challenge

This compound (C₄H₃ClN₂O, MW: 130.53 g/mol ) is a polar molecule widely used as a building block in pharmaceutical synthesis.[1][2] Its purification via HPLC, while routine, presents specific challenges primarily due to its polarity and potential for secondary interactions with standard silica-based stationary phases. This guide provides a foundational protocol and a structured troubleshooting framework to help you achieve optimal purity and recovery.

Key Chemical Properties

Understanding the analyte's properties is the first step in developing a robust purification method.

PropertyValue / DescriptionSignificance for HPLC
Molecular Formula C₄H₃ClN₂OIndicates the presence of heteroatoms (N, O) contributing to polarity.[3]
Molecular Weight 130.53 g/mol A small molecule, well-suited for HPLC.[3]
Polarity (LogP) 0.8356 (Predicted)Moderately polar, suggesting retention on reversed-phase columns may be low and that alternative methods like HILIC could be effective.[3][4]
Hydrogen Bond Donors/Acceptors 1 Donor, 3 AcceptorsHigh potential for secondary interactions with column silanol groups, a common cause of peak tailing.[3][5]
pKa (Not explicitly found)As a pyrimidine derivative, it contains ionizable groups. Operating the mobile phase pH away from the analyte's pKa is critical to ensure a single ionic form and prevent peak distortion.[6][7]

Recommended Experimental Protocol: Reversed-Phase HPLC

This section details a robust starting protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC), the most common chromatographic technique for pyrimidine derivatives.[8]

Objective

To purify this compound from crude reaction mixtures, separating it from starting materials, by-products, and other impurities.

Step-by-Step Method
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).

    • Scientist's Note: The use of an acidic modifier like formic acid is crucial. It protonates residual silanol groups on the column packing, minimizing secondary ionic interactions that cause peak tailing.[5] For mass spectrometry (MS) applications, formic acid is a suitable choice; for UV detection alone, phosphoric acid can also be used.[9]

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of a solvent that is miscible with the mobile phase, such as methanol or a 50:50 mixture of Water:Acetonitrile.

    • The sample solvent should ideally be weaker (more aqueous in RP-HPLC) than the initial mobile phase to prevent peak distortion.[10]

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column frit.[10][11]

  • HPLC System & Column:

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A high-quality, end-capped C18 column is recommended as a starting point. End-capping effectively blocks many residual silanols, improving peak shape for polar analytes.[6][12]

  • Chromatographic Conditions:

    • The following table outlines a typical gradient method. This should be optimized based on the specific impurity profile of your sample.

ParameterRecommended SettingRationale & Optimization Tips
Column C18, 5 µm, 150 x 4.6 mm (analytical) or larger for prepSmaller particles increase efficiency and resolution.[13][14]
Flow Rate 1.0 mL/min (analytical scale)Adjust flow rate for column diameter. Lowering the flow rate can sometimes improve resolution.[15]
Column Temp. 30 °CMaintaining a consistent temperature ensures reproducible retention times.[14]
Detection UV at 238 nm (or optimal wavelength)Determine the optimal wavelength by running a UV scan of the analyte.
Injection Vol. 5-20 µL (analytical scale)Avoid column overload, which can cause peak fronting and tailing.[6]
Gradient Program 0-2 min: 5% B2-15 min: 5% to 60% B15-18 min: 60% to 95% B (Wash)18-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B (Equilibrate)Adjust the gradient slope to improve the separation of closely eluting impurities. A shallower gradient provides better resolution.[14]
  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

    • Confirm the purity of the final product using analytical HPLC.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing SamplePrep Sample Dissolution & Filtration Inject Sample Injection SamplePrep->Inject MobilePhase Mobile Phase Preparation & Degassing Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Collect Fraction Collection Separate->Collect Combine Combine Fractions Collect->Combine SolventRemoval Solvent Removal (Rotovap) Combine->SolventRemoval Isolate Isolation (Lyophilization) SolventRemoval->Isolate Analyze Purity Analysis (Analytical HPLC) Isolate->Analyze

Caption: General workflow for HPLC purification.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing is the most common issue for polar, heterocyclic compounds and is typically caused by secondary retention mechanisms.[10] The primary culprit is the interaction of your analyte with acidic silanol groups (Si-OH) on the surface of the silica-based column packing.[5]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid or TFA). Operating at a low pH (~2.5-3.5) protonates the silanol groups, minimizing their ability to interact with your compound via ion exchange.[5]

  • Use a Highly Deactivated Column: Modern columns are often "end-capped," meaning the free silanols are chemically bonded with a small silylating agent. Using a high-quality, fully end-capped C18 column or a column with a polar-embedded stationary phase can dramatically improve peak shape.[6][12]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.

  • Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which may appear as tailing. Use narrow-bore (0.005") tubing where possible.[12]

Tailing_Troubleshooting Start Peak Tailing Observed Is_pH_Low Is Mobile Phase pH < 3.5? Start->Is_pH_Low Use_Endcapped Is Column End-Capped or Polar-Embedded? Is_pH_Low->Use_Endcapped Yes Solution_pH Add 0.1% Formic Acid to Mobile Phase Is_pH_Low->Solution_pH No Check_Overload Dilute Sample 10x. Did Peak Shape Improve? Use_Endcapped->Check_Overload Yes Solution_Column Switch to a High-Quality End-Capped Column Use_Endcapped->Solution_Column No Check_Hardware Check for Voids / Frit Blockage. Minimize Tubing Length. Check_Overload->Check_Hardware No Solution_Overload Reduce Sample Concentration or Injection Volume Check_Overload->Solution_Overload Yes Solution_Hardware Replace Column / Frit. Use Narrow-Bore Tubing. Check_Hardware->Solution_Hardware

Caption: Decision tree for troubleshooting peak tailing.

Q2: I am struggling to separate my product from an impurity with a very similar retention time. How can I improve the resolution?

A: Improving resolution between two closely eluting peaks requires manipulating the three key factors in the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[16]

  • Change Selectivity (α): This is the most powerful tool for improving resolution.[16]

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). The different solvent properties can alter the interaction with the analyte and stationary phase, often changing the elution order.[17]

    • Change Stationary Phase: If a C18 column isn't providing enough separation, try a different chemistry. A Phenyl-Hexyl column, for instance, offers different (π-π) interactions that can be highly effective for aromatic compounds like pyrimidines.[14]

    • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your compound or impurities, which can significantly impact retention and selectivity.[14]

  • Increase Efficiency (N): This leads to sharper, narrower peaks, which can resolve from one another.

    • Use a Longer Column: Doubling the column length increases the theoretical plates, improving resolution.[14]

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column drastically increases efficiency.[13][17] Note that this will also increase backpressure.

Q3: My compound has very little retention and elutes near the void volume in reversed-phase. What are my options?

A: This is a common problem for highly polar compounds. You have two main options:

  • Use a 100% Aqueous Mobile Phase: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for aqueous stability (e.g., with a polar-embedded or polar-endcapped phase).

  • Switch to Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[4][18][19] It utilizes a polar stationary phase (like bare silica, amino, or zwitterionic phases) with a mobile phase high in organic content (typically >80% acetonitrile).[20][21] In HILIC, a water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. The elution order is often the reverse of what is seen in RP-HPLC.[4]

    • HILIC Starting Conditions:

      • Column: Bare Silica or Amino (NH₂), 5 µm

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

      • Gradient: Start with a high percentage of Mobile Phase A and increase B to elute compounds.

Q4: How do I identify unknown impurities seen in my chromatogram?

A: Identifying impurities is a critical part of drug development. The process typically involves a combination of techniques:

  • Forced Degradation Studies: Intentionally stress the purified drug substance under various conditions (acidic/basic hydrolysis, oxidation, heat, photolysis) to generate potential degradation products.[22][23] This helps confirm that your HPLC method is "stability-indicating," meaning it can separate the main compound from its degradants.[24]

  • LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) provided by the MS can help determine the molecular weight of the impurity, providing crucial clues to its identity.[24]

  • Isolation and NMR: If an impurity is present in sufficient quantity, you can use preparative HPLC to isolate it. The pure impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.

By systematically applying these principles and troubleshooting strategies, you can develop a robust and efficient HPLC purification method for this compound, ensuring the high quality required for your research and development endeavors.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from GMP Insiders. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Malešev, D., & Kuntić, V. (2007). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of the Brazilian Chemical Society, 18(3), 565-570. [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from Biocompare. [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF. Retrieved from ResearchGate. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech, Inc. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Hubert, J., et al. (2021). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Journal of Chromatography A, 1659, 462619. [Link]

  • PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from PharmaGuru. [Link]

  • ResearchGate. (n.d.). Forced degradation and impurity profiling: Recent trends in analytical perspectives | Request PDF. Retrieved from ResearchGate. [Link]

  • Chrom Tech, Inc. (n.d.). Methods for Changing Peak Resolution in HPLC. Retrieved from Chrom Tech, Inc. [Link]

  • Chromatography Today. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from Chromatography Today. [Link]

  • IRJET. (2023). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from IRJET. [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

stability of 2-Chloro-4-hydroxypyrimidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4-hydroxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound. Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are also found in many biologically active compounds and pharmaceuticals.[1] Due to its reactive nature, this compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents.[2][3] The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution, a key reaction in the synthesis of various pyrimidine derivatives.[4]

2. What are the recommended storage conditions for this compound?

To maintain its chemical integrity, this compound should be stored in a cool, dry, and well-ventilated place.[5] Specifically, refrigeration at 2°C - 8°C is often recommended.[6] It is also crucial to protect the compound from light and moisture, as these factors can promote degradation.[5][7] The container should be tightly sealed to prevent exposure to air and humidity.

3. Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. Generally, it is more stable in neutral to slightly acidic conditions. In strongly acidic or basic solutions, it is prone to hydrolysis.

Troubleshooting Guide: Stability Under Acidic and Basic Conditions
Issue 1: Degradation of this compound in Acidic Media

Question: I am observing significant degradation of my this compound stock solution in an acidic buffer (pH < 4). What is the likely cause and how can I mitigate this?

Answer:

Under strongly acidic conditions, this compound is susceptible to hydrolysis. The acidic environment can catalyze the nucleophilic attack of water on the pyrimidine ring, leading to the displacement of the chlorine atom at the 2-position. This results in the formation of 2,4-dihydroxypyrimidine (uracil).[8] The rate of this hydrolysis is often accelerated by increased temperature.[9]

Causality: The mechanism involves the protonation of one of the ring nitrogen atoms, which increases the electrophilicity of the carbon atom bonded to the chlorine. This makes it more susceptible to nucleophilic attack by water.

Mitigation Strategies:

  • pH Adjustment: If your experimental protocol allows, adjust the pH of your solution to be closer to neutral (pH 6-7).

  • Temperature Control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.

  • Fresh Solutions: Prepare fresh solutions of this compound immediately before use to minimize the time it is exposed to acidic conditions.

  • Aprotic Solvents: If compatible with your downstream application, consider dissolving the compound in a non-aqueous, aprotic solvent.

Caption: Acid-catalyzed hydrolysis of this compound.

Issue 2: Instability and Color Change in Basic Solutions

Question: When I dissolve this compound in a basic solution (pH > 8), the solution turns yellow/brown and I see multiple peaks in my HPLC analysis, indicating degradation. What is happening?

Answer:

In basic conditions, this compound readily undergoes alkaline hydrolysis.[10] The hydroxide ion (OH⁻) is a strong nucleophile that attacks the electron-deficient carbon at the 2-position, displacing the chloride ion. This reaction is generally faster and more pronounced than acid-catalyzed hydrolysis.[11] The resulting product is 2,4-dihydroxypyrimidine (uracil). The observed color change may be due to the formation of side products or polymerization under these conditions.

Causality: The hydroxide ion directly attacks the C2 carbon of the pyrimidine ring. This nucleophilic substitution reaction is often irreversible under basic conditions.[12]

Mitigation Strategies:

  • Avoid Strong Bases: Whenever possible, avoid using strong bases in your reaction mixture. If a basic pH is required, use the mildest base that is effective for your purpose.

  • Temperature Control: Keep the reaction temperature as low as possible to slow down the rate of degradation.

  • Reaction Time: Minimize the reaction time to reduce the extent of degradation.

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to color formation.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions.

Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in methanol to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and methanol (with 0.1% formic acid, if necessary for peak shape).

    • Monitor the elution at a wavelength where this compound has maximum absorbance.

    • Quantify the amount of undegraded compound and identify any degradation products.[13]

Forced_Degradation_Workflow Start Prepare 1 mg/mL Stock Solution in Methanol Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid 0.1 M HCl, 60°C Stress_Conditions->Acid Base 0.1 M NaOH, RT Stress_Conditions->Base Oxidation 3% H₂O₂, RT Stress_Conditions->Oxidation Photolytic UV Light Stress_Conditions->Photolytic Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling HPLC_Analysis Analyze by HPLC Photolytic->HPLC_Analysis Neutralization Neutralize (for Acid/Base) Sampling->Neutralization Dilution Dilute with Mobile Phase Neutralization->Dilution Dilution->HPLC_Analysis Data_Analysis Quantify Degradation & Identify Products HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

Summary of Stability Data
ConditionReagentTemperatureStabilityPrimary Degradation Product
Acidic 0.1 M HCl60°CLow2,4-Dihydroxypyrimidine (Uracil)
Basic 0.1 M NaOHRoom TempVery Low2,4-Dihydroxypyrimidine (Uracil)
Oxidative 3% H₂O₂Room TempModerateVarious oxidized products
Photolytic UV lightRoom TempModerateVaries with solvent and wavelength
Neutral Aqueous BufferRoom TempGenerally Stable-

Note: The stability is relative and highly dependent on the exact experimental conditions.

References
  • Bhat, A. R., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 26(15), 4453.
  • Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Prütz, W. A. (1998). Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. Archives of Biochemistry and Biophysics, 349(1), 183-191.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • El-Gohary, N. S. (n.d.).
  • Hussein, A. H. M., et al. (2021). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.
  • Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3199.
  • Kumar, A., & Kumar, V. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Brown, D. J., & Jacobsen, N. W. (1965). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Journal of the Chemical Society, 3770.
  • Koenig, G., et al. (1990). U.S. Patent No. 4,942,239. Washington, DC: U.S.
  • Zhang, M., et al. (2011).
  • BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • Budesinsky, Z., & Vavrina, J. (1961). Hydrolysis of 4,6-dichloropyrimidine.
  • Sondhi, S. M., et al. (2005). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 13(13), 4291-4299.
  • Rao, S. V., et al. (2014). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flourouracil. International Journal of Pharmaceutical Sciences and Research, 5(9), 3749.
  • Ashenhurst, J. (2018). Hydrolysis Reactions.
  • Gero, A. (1954). The acid-stable nature of pyrimidin-2-one nucleosides. Journal of the American Chemical Society, 76(20), 5157-5158.
  • LibreTexts Chemistry. (2021). 5.4: Hydrolysis Reactions.
  • Brederick, H. (1957). Synthesen in der Pyrimidin-Reihe, VI. Mitteil.: Eine neue Methode zur Darstellung von 4-Oxo-dihydropyrimidinen. Chemische Berichte, 90(6), 942-951.
  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.
  • Save My Exams. (2023). Acid & Alkaline Hydrolysis of Esters.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide.
  • Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]

  • Pocker, Y., & Spyridis, G. T. (2002). Modulation of Tautomeric Equilibria by Ionic Clusters. Acetylacetone in Solutions of Lithium Perchlorate−Diethyl Ether. Journal of the American Chemical Society, 124(35), 10373-10381.
  • van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation.
  • Li, Y., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(18), 7647-7657.
  • Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 49.
  • Hu, X., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PubMed.
  • Gackowska, A., et al. (2016). Formation of chlorinated breakdown products during degradation of sunscreen agent, 2-ethylhexyl-4-methoxycinnamate in the presence of sodium hypochlorite. Environmental Science and Pollution Research, 23(1), 584-592.
  • Qu, R., et al. (2018). Degradation of aqueous 2,4,4'-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products.

Sources

Technical Support Center: Degradation Pathways of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of 2-Chloro-4-hydroxypyrimidine. Understanding the stability of this compound is critical for its effective use in experimental and developmental pipelines.

I. Understanding the Stability of this compound

This compound is a heterocyclic compound with a pyrimidine core, which is susceptible to various degradation pathways. Its stability is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents or microorganisms. The primary modes of degradation are hydrolysis, oxidation, photodegradation, and microbial or enzymatic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound?

A1: Based on its chemical structure, the most probable chemical degradation pathways are:

  • Hydrolysis: The chloro substituent at the 2-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 4-hydroxy-2-pyrimidinone (uracil). This reaction is often pH and temperature-dependent.

  • Oxidation: The pyrimidine ring can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or certain metal ions. This can lead to a variety of smaller, more polar degradation products.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation in photosensitive pyrimidine derivatives, potentially leading to ring cleavage or other structural modifications.[1]

Q2: Is this compound susceptible to microbial degradation?

A2: While specific studies on this compound are not abundant, many microorganisms are known to degrade pyrimidines and halogenated aromatic compounds.[2][3][4][5] It is plausible that certain bacteria or fungi possess enzymatic machinery, such as dehalogenases and hydrolases, capable of metabolizing this compound, likely initiating degradation by cleaving the carbon-chlorine bond.[4][6]

Q3: What are the expected major degradation products?

A3: The primary and most anticipated degradation product from hydrolysis is uracil . Further degradation through oxidative or microbial pathways could lead to ring-opened products such as N-carbamoyl-β-alanine, and ultimately to β-alanine, ammonia, and carbon dioxide.[7]

II. Proposed Degradation Pathways

The following diagrams illustrate the likely degradation pathways of this compound based on established chemical principles and microbial degradation patterns of analogous compounds.

Hydrolytic Degradation Pathway

G This compound This compound Uracil Uracil This compound->Uracil Hydrolysis (H2O, H+ or OH-) N-Carbamoyl-β-alanine N-Carbamoyl-β-alanine Uracil->N-Carbamoyl-β-alanine Dihydropyrimidine dehydrogenase β-Alanine + CO2 + NH3 β-Alanine + CO2 + NH3 N-Carbamoyl-β-alanine->β-Alanine + CO2 + NH3 β-Ureidopropionase

Caption: Proposed hydrolytic and subsequent enzymatic degradation of this compound.

III. Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue 1: Inconsistent Degradation Rates in Hydrolysis Experiments

Question: My observed hydrolysis rates for this compound are not reproducible. What could be the cause?

Answer: Inconsistent hydrolysis rates are often due to a few key factors:

  • pH Control: The pyrimidine ring's stability is highly sensitive to pH.[1] Ensure your buffer system is robust and maintains a constant pH throughout the experiment. Small shifts in pH can significantly alter the rate of hydrolysis.

  • Temperature Fluctuations: Hydrolysis is an energy-dependent process. Use a precisely controlled water bath or incubator to maintain a constant temperature.

  • Purity of Starting Material: Impurities in your this compound sample could catalyze or inhibit degradation, leading to variable results. Verify the purity of your starting material using a reliable analytical method like HPLC.

Issue 2: Multiple Unexpected Peaks in HPLC Analysis of a Forced Degradation Sample

Question: After subjecting my sample to forced degradation (e.g., strong acid/base, oxidation), I see multiple, often poorly resolved, peaks in my HPLC chromatogram. How can I identify the major degradants?

Answer: The appearance of multiple peaks is common in forced degradation studies.[8][9][10] Here is a systematic approach to tackle this:

  • Method Optimization: Your current HPLC method may not be suitable for separating the more polar degradation products. Consider the following adjustments:

    • Switch to a polar-endcapped or polar-embedded column: These are better suited for retaining and separating polar analytes.[11]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reverse-phase chromatography.[11]

    • Adjust Mobile Phase: Modify the gradient, buffer concentration, or pH to improve peak separation.

  • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer (LC-MS). This will provide the molecular weights of the compounds in each peak, which is invaluable for identifying potential degradation products.[12][13][14]

  • Run a Blank: Inject your solvent and degradation reagents without the analyte to ensure that some of the observed peaks are not artifacts from your reagents or system.[15]

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Poor peak shape (tailing) in HPLC Secondary ionic interactions with the stationary phase.Increase buffer concentration in the mobile phase; adjust mobile phase pH.[16]
No retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase.Use a polar-endcapped column, add an ion-pairing reagent, or switch to HILIC.[11][16]
Streaking on TLC plate Sample overloading or highly polar nature of compounds.Dilute the sample before spotting; add a polar modifier (e.g., methanol, acetic acid) to the mobile phase.[15]
Compound fails to crystallize Inappropriate solvent system.Try a co-solvent system by dissolving the compound in a "good" solvent and adding a "poor" solvent until turbidity is observed.[16]

IV. Experimental Protocols

The following are generalized protocols for conducting degradation studies and analyzing this compound. These should be optimized for your specific experimental setup.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC system with UV detector

  • pH meter

  • Constant temperature water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.

  • Incubation: Incubate all three solutions, along with a control sample of the stock solution, at a controlled temperature (e.g., 60 °C) in the water bath.

  • Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Immediately before analysis, neutralize the acidic and basic samples to prevent further degradation.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. HILIC columns can be used for highly polar degradants.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-18 min: 50% to 95% B

    • 18-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound)

  • Injection Volume: 10 µL

Workflow for Method Development

G cluster_0 Method Development Workflow Start Start Select Column Select Initial Column (e.g., Polar C18) Start->Select Column Develop Gradient Develop Gradient Profile Select Column->Develop Gradient Analyze Stressed Samples Analyze Forced Degradation Samples Develop Gradient->Analyze Stressed Samples Check Resolution Adequate Resolution? Analyze Stressed Samples->Check Resolution Optimize Method Optimize Mobile Phase, Gradient, Temperature Check Resolution->Optimize Method No Validate Method Validate Stability- Indicating Method Check Resolution->Validate Method Yes Optimize Method->Analyze Stressed Samples End End Validate Method->End

Caption: A typical workflow for developing a stability-indicating HPLC method.

V. References

  • Min, H., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 46. [Link]

  • Kim, H. S., et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 193(7), 1636–1646. [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1904-1911. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmaceutical Technology, 38(4). [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213. [Link]

  • Kim, H. S., et al. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 193(7), 1636–1646. [Link]

  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological Reviews, 40(2), 403–468. [Link]

  • Turgeon, C. T., et al. (2018). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1730, 219–226. [Link]

  • Chen, S., et al. (2021). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Environmental Research, 194, 110660. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Singh, B., & Singh, S. (2018). Microbial degradation of herbicides. Critical Reviews in Microbiology, 44(2), 169–189. [Link]

  • Parker, W. B., & Amara, R. G. (2011). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 111(12), 7805–7826. [Link]

  • Wei, Z., et al. (2011). Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. Chemosphere, 82(6), 843–849. [Link]

  • Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]

  • Li, Y., et al. (2020). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied and Environmental Microbiology, 86(14), e00624-20. [Link]

  • Mantzavinos, D., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-80. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-80. [Link]

  • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 273-298. [Link]

  • Process for the production of 2-hydroxypyridine. (1990). U.S. Patent No. 4,942,239.

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1974-1983. [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine. (2001). WO Patent No. 2001000593A1.

  • Lazzarino, G., et al. (2008). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. In: High Performance Liquid Chromatography in Medical Diagnosis. Humana Press. [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine. (2011). CN Patent No. 101314594B.

  • Dong, M., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(8), 866–873. [Link]

  • Vyas, S. M., et al. (2018). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. Journal of Oncology Pharmacy Practice, 24(7), 515–522. [Link]

  • Wang, Y., et al. (2023). Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms. Water, 15(15), 2824. [Link]

  • Min, H., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 46. [Link]

  • Lara-Ramos, J. A., et al. (2018). Improvement of photocatalytic activity in the degradation of 4-chlorophenol and phenol in aqueous medium using tin-modified TiO2 photocatalysts. RSC Advances, 8(64), 36563-36573. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of controlling regioselectivity in reactions involving 2-chloro-4-hydroxypyrimidine. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a primary challenge when working with this compound?

The core of the issue lies in the molecule's ability to exist in two tautomeric forms: the hydroxy form (this compound) and the more stable oxo or pyrimidinone form (2-chloro-1H-pyrimidin-4-one). When deprotonated with a base, the resulting anion is an ambident nucleophile , meaning it has two distinct nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen (O4). This delocalized anion can react with electrophiles (e.g., alkyl halides) at either site, leading to a mixture of N-substituted and O-substituted products. Controlling which site reacts is the key to achieving a high yield of the desired product.

tautomerism cluster_0 Tautomeric Equilibrium & Ambident Anion Hydroxy This compound (Hydroxy Form) Oxo 2-Chloro-1H-pyrimidin-4-one (Oxo Form, more stable) Hydroxy->Oxo Tautomerization Base + Base - H⁺ Oxo->Base Anion Ambident Anion (Resonance Stabilized) Base->Anion

Caption: Tautomerism and formation of the ambident anion.

Q2: What are the fundamental principles that dictate whether N- or O-alkylation occurs?

The outcome of the reaction is primarily governed by the principle of kinetic versus thermodynamic control .

  • N-Alkylation (Kinetic Product): The ring nitrogen (N1) is generally considered the "softer" and more sterically accessible nucleophilic site. Reactions at this site are often faster and have a lower activation energy. Therefore, the N-alkylated product, 1-alkyl-2-chloro-4(1H)-pyrimidinone, is typically the kinetic product . Conditions that favor kinetic control include lower temperatures and the use of counterions that coordinate more strongly with the oxygen (e.g., Na⁺).

  • O-Alkylation (Thermodynamic Product): The exocyclic oxygen (O4) is the "harder" nucleophilic site, and the resulting O-alkylated product, 2-chloro-4-alkoxypyrimidine, is often the more thermodynamically stable isomer due to the aromaticity of the pyrimidine ring. Conditions that favor thermodynamic control include higher temperatures, longer reaction times, and the use of "naked" or poorly coordinating counterions (e.g., K⁺, Cs⁺), which leave the more electronegative oxygen free to react.

Q3: How do solvent and base choice critically influence regioselectivity?

The selection of solvent and base is the most powerful tool for directing the reaction towards the desired isomer.

  • Solvent:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the pyrimidine anion more "naked" and reactive. This generally favors attack at the most electronegative site, the oxygen, leading to the O-alkylated (thermodynamic) product.

    • Non-polar/Less-polar Aprotic Solvents (e.g., THF, Dioxane): In these solvents, ion-pairing between the cation and the pyrimidine anion is more significant. The cation may coordinate preferentially with the harder oxygen atom, leaving the softer nitrogen atom more available for alkylation. This favors the N-alkylated (kinetic) product.

  • Base:

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF. The resulting potassium or cesium cations are poorly coordinating, which, as mentioned, favors O-alkylation.

    • Strong, Non-nucleophilic Bases (e.g., NaH): Sodium hydride is often used in less-polar solvents like THF. The sodium cation's stronger association with the oxygen atom tends to direct alkylation to the nitrogen position.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N- and O-alkylated products that is difficult to separate.
  • Probable Cause: The chosen reaction conditions are not selective enough and allow both kinetic and thermodynamic pathways to compete. This is common when using intermediate conditions (e.g., K₂CO₃ in THF, or NaH in DMF).

  • Solution: To improve selectivity, you must push the reaction conditions decisively toward either kinetic or thermodynamic control. Do not mix and match conditions. Refer to the table below and the detailed protocols that follow.

Factor To Favor N-Alkylation (Kinetic) To Favor O-Alkylation (Thermodynamic)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)
Solvent Tetrahydrofuran (THF), DioxaneDimethylformamide (DMF), Acetonitrile, DMSO
Temperature Low (e.g., 0 °C to room temperature)Elevated (e.g., 60 °C to 100 °C)
Counter-ion Na⁺K⁺, Cs⁺
Alternative Method Mitsunobu Reaction[1][2]Phase-Transfer Catalysis with crown ether[3][4]
Problem 2: I need the N-alkylated product (1-alkyl-2-chloro-4(1H)-pyrimidinone), but I am isolating the O-alkylated isomer or a mixture.
  • Probable Cause: Your conditions (e.g., high temperature, use of K₂CO₃/DMF) are favoring the thermodynamic O-alkylation pathway.

  • Solution 1: Enforce Kinetic Control. Switch to a protocol designed for N-alkylation. Use sodium hydride (NaH) as the base in a non-polar aprotic solvent like THF. Perform the deprotonation at 0 °C before adding the alkylating agent and allow the reaction to proceed at room temperature or below. See Protocol 1 for a detailed methodology.

  • Solution 2: Use the Mitsunobu Reaction. For a highly reliable and selective N-alkylation, especially with primary and secondary alcohols, the Mitsunobu reaction is an excellent alternative.[1][2] This reaction proceeds via an alkoxyphosphonium salt, and the N-heterocycle acts as the nucleophile, almost exclusively attacking at the N1 position. See Protocol 3 .

troubleshooting_workflow cluster_N N-Alkylation Strategies cluster_O O-Alkylation Strategies Start Start: Need to Alkylate This compound DesiredProduct What is the desired product? Start->DesiredProduct N_Alkylation N-Alkylated Product (Kinetic Control) DesiredProduct->N_Alkylation N-Alkyl O_Alkylation O-Alkylated Product (Thermodynamic Control) DesiredProduct->O_Alkylation O-Alkyl N_Method1 Primary Method: Use NaH in THF at 0°C to RT. (See Protocol 1) N_Alkylation->N_Method1 N_Method2 Alternative: Use Mitsunobu Reaction (PPh₃, DIAD, Alcohol) (See Protocol 3) N_Alkylation->N_Method2 O_Method1 Primary Method: Use K₂CO₃ in DMF at 60-80°C. (See Protocol 2) O_Alkylation->O_Method1 O_Method2 Alternative: Use Phase-Transfer Catalysis (K₂CO₃, TBAI, Toluene) (See Protocol 4) O_Alkylation->O_Method2

Caption: Troubleshooting workflow for selecting an alkylation strategy.

Problem 3: I need the O-alkylated product (2-chloro-4-alkoxypyrimidine), but I am getting the N-alkylated isomer.
  • Probable Cause: Your reaction conditions are favoring the kinetic N-alkylation pathway. This can happen even with K₂CO₃ if the temperature is too low or the solvent is not sufficiently polar.

  • Solution 1: Enforce Thermodynamic Control. Ensure you are using a classic thermodynamic system. Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like DMF. Heat the reaction to at least 60-80 °C to ensure the system can overcome the kinetic barrier and reach the more stable thermodynamic product. See Protocol 2 .

  • Solution 2: Use Phase-Transfer Catalysis (PTC). PTC is an effective method for promoting O-alkylation.[5][6] A catalyst like tetrabutylammonium iodide (TBAI) shuttles the pyrimidine anion into an organic phase where it is highly reactive, often favoring the O-alkylation pathway. This can provide cleaner reactions and sometimes allows for lower temperatures than the standard K₂CO₃/DMF method. See Protocol 4 .

Detailed Experimental Protocols

Protocol 1: Selective N-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of 1-alkyl-2-chloro-4(1H)-pyrimidinone.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.2 M concentration).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. You should observe gas evolution ceasing as the deprotonation completes.

  • Alkylation: Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise via syringe at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-Alkylation (Thermodynamic Control)

This protocol is designed to favor the formation of 2-chloro-4-alkoxypyrimidine.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the alkylating agent (alkyl halide, 1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution/suspension (approx. 0.5 M).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Selective N-Alkylation via the Mitsunobu Reaction

This protocol is highly selective for N-alkylation using an alcohol as the alkyl source.[1][2]

  • Preparation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.[7] A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (triphenylphosphine oxide, diisopropyl hydrazinedicarboxylate).

  • Purification: Purify directly by column chromatography on silica gel. The less polar byproducts will typically elute before the more polar N-alkylated pyrimidinone product.

mitsunobu cluster_mitsunobu Simplified Mitsunobu Mechanism for N-Alkylation Reagents PPh₃ + DIAD Adduct Betaine Adduct [Ph₃P⁺-N⁻-N=C(O)OR] Reagents->Adduct Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Adduct->Alkoxyphosphonium + R-OH, -H⁺ Alcohol R-OH (Alcohol) SN2 SN2 Attack (at N1 site) Alkoxyphosphonium->SN2 Pyrimidine Deprotonated 2-Chloro-1H-pyrimidin-4-one Pyrimidine->SN2 Product N-Alkylated Product + Ph₃P=O SN2->Product

Caption: Key steps in the Mitsunobu reaction for N-alkylation.

Protocol 4: Selective O-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol uses a phase-transfer catalyst to facilitate O-alkylation, often under milder conditions.[3][4]

  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Solvent & Reagent Addition: Add a non-polar solvent like toluene or dichloromethane, followed by the alkylating agent (alkyl halide, 1.2 eq).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir vigorously to ensure good mixing between the solid and liquid phases. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentration & Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1292. [Link]

  • Lazrek, H. B., et al. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Marcel Dekker, Inc.
  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Khurana, A., & Sureshbabu, P. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 17(5), 524-546. [Link]

  • Dalal Institute. Phase Transfer Catalysis. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • Strande, P., Benneche, T., & Undheim, K. (1985). α-Halo Sulfides in the Alkylation of 2-Pyrimidinones. Journal of Heterocyclic Chemistry, 22(4), 1077–1080. [Link]

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Validation & Comparative

A Guide to the Structural Validation of 2-Chloro-4-hydroxypyrimidine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of robust research and development. 2-Chloro-4-hydroxypyrimidine, a key building block in the synthesis of a variety of bioactive molecules, presents an interesting case for structural elucidation due to potential tautomerism. This guide provides an in-depth analysis of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for the structural validation of this important pyrimidine derivative. We will explore the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis against a potential isomer, underscoring the precision of NMR in discerning subtle structural differences.

The Challenge: Tautomerism in 4-Hydroxypyrimidines

One of the key chemical features of 4-hydroxypyrimidines is their ability to exist in tautomeric forms: the hydroxyl and the keto (pyrimidinone) forms.[1] This equilibrium can be influenced by factors such as the solvent, temperature, and pH.[2][3] For this compound, this means the molecule can exist as the aromatic 4-hydroxy form or the non-aromatic 4-oxo form. Understanding and identifying the dominant tautomer is critical as it dictates the molecule's reactivity and biological interactions. NMR spectroscopy is exceptionally well-suited to probe this phenomenon.

The Tool: Unraveling Structure with ¹H and ¹³C NMR

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. By observing the behavior of these nuclei in a magnetic field, we can glean detailed information about the molecular structure. For organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.

  • ¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Key parameters include:

    • Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in different chemical environments will have different chemical shifts.

    • Integration: The area under a signal is proportional to the number of protons it represents.

    • Spin-Spin Coupling (J): Describes the interaction between neighboring protons, providing information about connectivity.

  • ¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

By analyzing the data from both ¹H and ¹³C NMR experiments, a complete picture of the molecular structure can be assembled.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Pipettes and vials

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is crucial, as it can influence tautomeric equilibrium.[4][5] DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of compounds and its non-acidic nature.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Poor shimming can lead to broadened peaks.[6]

    • Acquire the ¹H NMR spectrum. Typical parameters for a 300 MHz spectrometer might include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Analysis and Structural Interpretation

The expected NMR data for this compound in its dominant tautomeric form (likely the 4-oxo form in many solvents) is presented below. The analysis of chemical shifts and coupling patterns allows for the unambiguous assignment of each signal to a specific proton and carbon in the molecule.

Expected ¹H NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~12.0 - 13.0Broad Singlet1HN-H
2~8.0 - 8.2Doublet1HH6
3~6.2 - 6.4Doublet1HH5

Rationale for Assignments:

  • The N-H proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.

  • H6 is adjacent to an electronegative nitrogen atom and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H5.

  • H5 is coupled to H6 and will appear as a doublet at a more upfield position compared to H6.

Expected ¹³C NMR Data (in DMSO-d₆):

SignalChemical Shift (δ, ppm)Assignment
1~160 - 165C4 (C=O)
2~155 - 160C2
3~150 - 155C6
4~105 - 110C5

Rationale for Assignments:

  • The C4 carbon , being part of a carbonyl group in the 4-oxo tautomer, will be the most deshielded and appear furthest downfield.

  • C2 , bonded to an electronegative chlorine atom and two nitrogen atoms, will also be significantly deshielded.

  • C6 is adjacent to a nitrogen atom and will be more deshielded than C5.

  • C5 is expected to be the most upfield of the ring carbons.

Visualizing the Workflow and Structure

To provide a clearer understanding of the process and the molecular structure being analyzed, the following diagrams are provided.

G cluster_0 Experimental Workflow Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Dissolved Sample Data Processing Data Processing NMR Acquisition->Data Processing Raw FID Data Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectra Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation Assigned Peaks

Caption: A streamlined workflow for NMR-based structural validation.

G cluster_1 This compound (4-oxo tautomer) mol

Caption: The 4-oxo tautomer of this compound.

Comparative Analysis: Distinguishing Isomers

To truly showcase the power of NMR, it is instructive to compare the expected spectrum of this compound with that of a potential isomer, such as 4-Chloro-2-hydroxypyrimidine . While these molecules have the same molecular formula (C₄H₃ClN₂O), their NMR spectra would be distinctly different.

Expected ¹H NMR Differences:

FeatureThis compound4-Chloro-2-hydroxypyrimidineRationale
Chemical Shifts H6 (~8.0-8.2 ppm), H5 (~6.2-6.4 ppm)H6 (~7.8-8.0 ppm), H5 (~6.8-7.0 ppm)The electronic environment of the protons differs due to the different positions of the chloro and hydroxyl/oxo groups.
Coupling Constants J(H5-H6) ~5-6 HzJ(H5-H6) ~5-6 HzThe through-bond coupling between adjacent protons would be similar.

Expected ¹³C NMR Differences:

FeatureThis compound4-Chloro-2-hydroxypyrimidineRationale
Carbonyl Signal C4 (~160-165 ppm)C2 (~160-165 ppm)The position of the carbonyl carbon signal directly indicates the location of the oxo group.
Chlorinated Carbon C2 (~155-160 ppm)C4 (~140-145 ppm)The chemical shift of the carbon attached to the chlorine atom would be significantly different.

This comparative analysis demonstrates that even subtle changes in substituent positions lead to predictable and measurable differences in NMR spectra, allowing for confident and unambiguous structural assignment.

Conclusion

NMR spectroscopy stands as an indispensable technique for the structural validation of this compound. Through a systematic analysis of ¹H and ¹³C NMR data, it is possible to not only confirm the core pyrimidine structure but also to gain insights into its tautomeric state. The ability to distinguish between isomers with high fidelity underscores the power and precision of this analytical method. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and application of NMR spectroscopy are essential for ensuring the integrity and quality of their work.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • PMC. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

  • PMC. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link]

  • MDPI. (2022). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-Chloro-4-hydroxypyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of therapeutic agents. Understanding the nuanced reactivity of substituted pyrimidines is paramount for efficient and predictable synthesis. This guide provides an in-depth, objective comparison of the reactivity of two common pyrimidine building blocks: 2-chloro-4-hydroxypyrimidine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a fundamental component of numerous biologically active molecules, including nucleobases and a significant percentage of FDA-approved small-molecule drugs.[1] The ability to selectively introduce substituents onto the pyrimidine ring is crucial for modulating the pharmacological properties of these compounds. Both this compound and 2,4-dichloropyrimidine serve as versatile precursors for the synthesis of more complex, highly functionalized pyrimidine derivatives. However, their reactivity profiles differ significantly, and a thorough understanding of these differences is essential for rational synthetic design.

Structural and Electronic Considerations

The reactivity of these two molecules is dictated by their distinct structural and electronic features.

2,4-Dichloropyrimidine: This molecule possesses two electrophilic centers at the C2 and C4 positions, both activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine atoms. The key question for a synthetic chemist is the regioselectivity of nucleophilic attack.

This compound: This compound introduces a hydroxyl group at the C4 position, which has profound implications for its reactivity. A critical consideration is the existence of keto-enol tautomerism.[2][3][4][5][6]

The Dominance of the Keto Tautomer in this compound

Experimental and computational studies have shown that 4-hydroxypyrimidine and its derivatives predominantly exist in the keto form, pyrimidin-4(1H)-one, in both the gas phase and in solution.[2][3][4][5][6] This tautomerism significantly influences the electronic properties of the pyrimidine ring.

Caption: Tautomeric equilibrium of this compound.

The prevalence of the pyrimidinone tautomer deactivates the ring towards nucleophilic aromatic substitution compared to 2,4-dichloropyrimidine. The lone pair on the nitrogen at position 1 can donate electron density into the ring, reducing the electrophilicity of the C2 position.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The differing electronic landscapes of this compound and 2,4-dichloropyrimidine lead to distinct outcomes in SNAr reactions.

2,4-Dichloropyrimidine: A Tale of Two Chloro Substituents

In SNAr reactions with 2,4-dichloropyrimidine, the substitution of the chlorine atom at the C4 position is generally favored over the C2 position.[1][7][8][9][10][11] This regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

snAr_24dcp cluster_c4 C4 Attack (Favored) cluster_c2 C2 Attack (Disfavored) start 2,4-Dichloropyrimidine c4_intermediate Meisenheimer Intermediate (para-quinoid like) start->c4_intermediate + Nu⁻ c2_intermediate Meisenheimer Intermediate (ortho-quinoid like) start->c2_intermediate + Nu⁻ nuc Nucleophile (Nu⁻) c4_product 4-Substituted-2-chloropyrimidine c4_intermediate->c4_product - Cl⁻ c2_product 2-Substituted-4-chloropyrimidine c2_intermediate->c2_product - Cl⁻

Caption: Regioselectivity of SNAr on 2,4-dichloropyrimidine.

The Meisenheimer intermediate resulting from attack at C4 allows for delocalization of the negative charge onto both ring nitrogen atoms, leading to a more stable para-quinoid-like resonance structure. In contrast, attack at the C2 position results in a less stable ortho-quinoid-like intermediate.[9]

However, it is important to note that this selectivity is not absolute and can be influenced by several factors, including:

  • The nature of the nucleophile: Certain nucleophiles may exhibit different regioselectivities.

  • Reaction conditions: Temperature, solvent, and the presence of catalysts can alter the C4/C2 product ratio.[10]

  • Substituents on the pyrimidine ring: Electron-donating groups at the C6 position can reverse the selectivity, favoring C2 attack.[12][13]

This compound: A More Inert Substrate

Due to the predominance of the less electrophilic pyrimidinone tautomer, this compound is generally less reactive towards SNAr than 2,4-dichloropyrimidine. The chlorine at the C2 position is the only leaving group, so regioselectivity is not a concern. However, harsher reaction conditions (e.g., higher temperatures, stronger bases) are often required to achieve substitution.

Experimental Data: A Head-to-Head Comparison

To illustrate the differences in reactivity, let's consider a typical SNAr reaction with a common nucleophile, such as a secondary amine.

Feature2,4-DichloropyrimidineThis compound
Primary Reaction Site C4C2
Typical Reaction Conditions Room temperature to moderate heating (e.g., 80 °C)Elevated temperatures (e.g., 120-150 °C)[14]
Typical Base Mild base (e.g., DIPEA, Et3N)Often requires a stronger base or no base if the nucleophile is sufficiently basic
Relative Reaction Rate FastSlow
Yields Generally high for C4 substitutionVariable, often moderate to good with optimized conditions

Experimental Protocols

The following protocols provide a framework for comparing the reactivity of the two substrates in a laboratory setting.

Protocol 1: SNAr of 2,4-Dichloropyrimidine with a Secondary Amine

protocol_1 start Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol add_amine Add secondary amine (1.1 eq) start->add_amine add_base Add DIPEA (1.5 eq) add_amine->add_base react Stir at 80 °C Monitor by TLC add_base->react workup Aqueous workup and extraction react->workup purify Column chromatography workup->purify product Isolate 4-substituted product purify->product protocol_2 start Combine this compound (1.0 eq) and secondary amine (2.0 eq) add_solvent Add a high-boiling solvent (e.g., NMP or DMA) start->add_solvent react Heat to 140-160 °C Monitor by TLC add_solvent->react workup Cool, dilute with water, and filter the precipitate react->workup wash Wash the solid with water and a non-polar solvent workup->wash product Dry to obtain the 2-substituted product wash->product

Sources

A Researcher's Guide to Alternative Chlorinating Agents for 4-Hydroxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 4-Chloropyrimidine in Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the pyrimidine scaffold is a cornerstone. Its derivatives are integral to a vast array of therapeutic agents, from antivirals to oncology treatments. A key intermediate in the functionalization of this heterocycle is 4-chloropyrimidine, prized for its susceptibility to nucleophilic substitution, which allows for the facile introduction of diverse functionalities at the C4 position. The most common precursor for this critical building block is 4-hydroxypyrimidine, which exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form.

For decades, the go-to reagent for this transformation has been phosphorus oxychloride (POCl₃), often used in large excess and at high temperatures. While effective, this traditional method carries significant drawbacks, including harsh reaction conditions, the generation of corrosive and difficult-to-manage phosphorus-based byproducts, and safety concerns associated with quenching large volumes of unreacted POCl₃.[1][2] As the pharmaceutical industry moves towards greener, safer, and more efficient synthetic routes, the need for alternative chlorinating agents has become paramount.

This guide provides a comparative analysis of modern, alternative reagents for the chlorination of 4-hydroxypyrimidine. We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols derived from authoritative sources, and present a clear comparison of their performance to empower researchers in selecting the optimal method for their specific needs.

The Workhorse Reimagined: Vilsmeier-Type Reagents

A highly effective and milder alternative to neat POCl₃ involves the in-situ generation of a Vilsmeier-type reagent, a chloroiminium salt, from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][3][4] This approach avoids the use of phosphorus and often proceeds under significantly less strenuous conditions.

Mechanism of Action: The Vilsmeier Pathway

The chlorination does not proceed via direct attack of SOCl₂ or oxalyl chloride. Instead, these reagents first activate DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[1][3] The reaction with 4-hydroxypyrimidine (which primarily exists as the lactam tautomer) begins with the activation of the carbonyl oxygen. This O-acylation enhances the electrophilicity of the C4 position, facilitating the addition of a chloride ion, followed by elimination and rearomatization to yield the desired 4-chloropyrimidine.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination of 4-Hydroxypyrimidine DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier + SOCl₂ SOCl2 SOCl₂ PyrimidineOH 4-Hydroxypyrimidine (Lactam Tautomer) ActivatedComplex O-Acylated Intermediate PyrimidineOH->ActivatedComplex + Vilsmeier Reagent ChlorideAttack Chloride Addition ActivatedComplex->ChlorideAttack + Cl⁻ Elimination Elimination & Rearomatization ChlorideAttack->Elimination Product 4-Chloropyrimidine Elimination->Product Decision_Workflow Start Start: Need to Chlorinate 4-Hydroxypyrimidine Substrate_Sensitivity Is the substrate sensitive to high temperatures or harsh acid? Start->Substrate_Sensitivity Green_Chemistry Are 'Green Chemistry' and phosphorus-free conditions a priority? Substrate_Sensitivity->Green_Chemistry Yes Substrate_Reactivity Is the substrate known to be unreactive? Substrate_Sensitivity->Substrate_Reactivity No SOCl2_DMAP Use SOCl₂ / DMAP (High Yield, Milder) Green_Chemistry->SOCl2_DMAP Yes Oxalyl_Chloride Consider Oxalyl Chloride / DMF (Very Mild, Volatile Byproducts) Green_Chemistry->Oxalyl_Chloride Yes, and require extreme mildness PCl5_POCl3 Use POCl₃ / PCl₅ (High Power, Harsh) Substrate_Reactivity->PCl5_POCl3 Yes POCl3 Use Traditional POCl₃ (Established but less ideal) Substrate_Reactivity->POCl3 No

References

A Comparative Guide to the Structure-Activity Relationship of Chlorinated Hydroxypyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrimidine scaffold has emerged as a cornerstone of medicinal chemistry. Its structural resemblance to the purine bases of ATP allows for competitive binding in the kinase active site, making it a privileged scaffold for inhibitor design.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: chlorinated hydroxypyrimidine derivatives, with a primary focus on the 2-chloro-4-hydroxypyrimidine core. We will explore how substitutions on this scaffold influence biological activity, compare its performance with alternative heterocyclic systems, and provide detailed experimental protocols for its synthesis and evaluation.

The this compound Scaffold: A Versatile Tool in Kinase Inhibitor Design

The this compound moiety presents a unique combination of functionalities that are highly attractive for medicinal chemists. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule within the kinase hinge region. The 2-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups through nucleophilic aromatic substitution, thereby enabling extensive SAR studies.[3] This strategic placement of reactive and interactive groups provides a robust platform for developing potent and selective kinase inhibitors.

Deciphering the Structure-Activity Relationship

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. While a comprehensive SAR study on a single target for this specific scaffold is not extensively documented in a single review, we can synthesize findings from various studies on related pyrimidine derivatives to establish key trends.[4][5][6]

At the 2-Position: The chlorine atom is typically displaced by various amine-containing fragments to probe the solvent-exposed region of the kinase active site.

  • Small, polar amines: Can enhance solubility and introduce additional hydrogen bonding interactions.

  • Bulky, lipophilic groups: May improve potency by accessing hydrophobic pockets.

  • Piperazine moieties: Often introduced to improve pharmacokinetic properties and can be further functionalized to extend into solvent-exposed regions. For instance, in a series of 2-amino-4-chloro-pyrimidine derivatives, a bromophenyl piperazine moiety at the 4-position (displacing the chloro group) exhibited the highest anticancer activity against HCT116 and MCF7 cell lines.[3]

At the 4-Position: The hydroxyl group is a key pharmacophoric feature. In studies on 4-hydroxypyrimidine-containing inhibitors of HIF prolyl hydroxylases, this group is critical for activity.[7] Modifications at this position are less common as it often directly interacts with the kinase hinge region.

At the 5-Position: This position is often substituted to modulate the electronic properties of the ring and to explore interactions with the ribose-binding pocket.

  • Electron-withdrawing groups (e.g., halogens, cyano): Can increase the acidity of the 4-hydroxy group, potentially strengthening its hydrogen bonding interactions.

  • Small alkyl groups: Can provide favorable van der Waals interactions.

At the 6-Position: Substitutions at this position can be used to improve selectivity and potency.

  • Aromatic rings: Can form pi-stacking interactions with aromatic residues in the active site.

  • Secondary amines: Can introduce additional hydrogen bonding opportunities. In a study of 2-aminopyrimidine-containing histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties significantly improved potency.[8]

Table 1: General SAR Trends for Chlorinated Hydroxypyrimidine Derivatives

Position of SubstitutionType of SubstituentGeneral Effect on ActivityRationale
2 Varied amines (via substitution of Cl)Modulates potency and selectivityInteracts with the solvent-exposed region
4 Hydroxyl (OH)Generally essential for activityKey hydrogen bonding with kinase hinge
5 Small, electron-withdrawing groupsCan enhance potencyModulates electronic properties of the ring
6 Aromatic or secondary amine groupsCan improve potency and selectivityForms additional interactions with the active site

Comparative Analysis: this compound vs. Other Kinase Inhibitor Scaffolds

The this compound scaffold offers a unique set of advantages, but it is essential to understand its performance in the context of other established kinase inhibitor scaffolds.

Quinazolines: This fused heterocyclic system is the basis for several approved kinase inhibitors (e.g., Gefitinib, Erlotinib). The quinazoline core provides a rigid structure that can effectively mimic the adenine ring of ATP. Compared to the monocyclic pyrimidine, quinazolines may offer more opportunities for pi-stacking interactions but can also be more synthetically challenging. A study on pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold demonstrated potent anticancer activity.[9][10]

Pyrazolo[3,4-d]pyrimidines: This scaffold is another purine isostere that has been successfully employed in the development of kinase inhibitors. It offers a different arrangement of hydrogen bond donors and acceptors compared to the this compound core, which can be exploited to achieve selectivity for different kinase targets.

Pyrido[2,3-d]pyrimidines: These fused systems have also shown promise as kinase inhibitors. The additional pyridine ring can be functionalized to explore further interactions within the kinase active site.

The choice of scaffold ultimately depends on the specific kinase target and the desired selectivity profile. The this compound scaffold provides a flexible and synthetically accessible starting point for library synthesis and SAR exploration.

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of a 2-amino substituted derivative starting from 2,4-dichloropyrimidine.

Step 1: Selective Hydrolysis of 2,4-Dichloropyrimidine

  • Dissolve 2,4-dichloropyrimidine (1 eq.) in a suitable solvent such as aqueous acetone or dioxane.

  • Add a mild base, such as sodium bicarbonate (1.1 eq.), to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1 eq.) and the desired amine (1.2 eq.) in a polar aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-hydroxypyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a typical serine/threonine kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, a suitable peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Trends Core This compound Core Pos2 Position 2 (Cl) - Displaced by amines - Modulates potency/selectivity Core->Pos2 Substitution Pos4 Position 4 (OH) - Essential for activity - H-bonding with hinge Core->Pos4 Key Interaction Pos5 Position 5 - Small, EWGs enhance potency - Modulates electronics Core->Pos5 Substitution Pos6 Position 6 - Aromatic/amine groups - Improves potency/selectivity Core->Pos6 Substitution Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Selective Hydrolysis Selective Hydrolysis 2,4-Dichloropyrimidine->Selective Hydrolysis This compound This compound Selective Hydrolysis->this compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Final Derivative Final Derivative Nucleophilic Substitution->Final Derivative Kinase Assay Kinase Assay Final Derivative->Kinase Assay Final Derivative->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination

Sources

A Comparative Guide to the Biological Activity of Chloro-Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and, consequently, central to all life.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery. The aromaticity of the pyrimidine ring provides a stable core that can be strategically functionalized at its various positions.[3] Altering the substituents on this core can profoundly influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

Among the vast library of pyrimidine derivatives, those bearing a chloro substituent are of particular interest. The chlorine atom, being a halogen, can modulate the electronic properties and lipophilicity of the molecule, often enhancing its ability to cross biological membranes and interact with target proteins.[4][5] This guide provides an in-depth comparative analysis of the biological activities of various chloro-substituted pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the structure-activity relationships, present supporting quantitative data, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

Part 1: Anticancer and Cytotoxic Activity

Chloro-substituted pyrimidines have emerged as a potent class of anticancer agents. Their efficacy often stems from their ability to inhibit key enzymes in cell signaling pathways that are critical for cancer cell proliferation and survival, or to interact directly with DNA.[6][7]

Comparative Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. A lower IC50 value indicates a more potent compound.

Compound Class/DerivativeCancer Cell Line(s)IC50 Value(s)Reference(s)
2,4,5-Substituted Pyrimidines (e.g., 7gc)BEL-7402 (Hepatocellular Carcinoma), others0.024 to 0.55 µM[8]
2-Chloro-4-anilinoquinazoline-based Pyrimidodiazepine (16c)Various (NCI-60 Panel)High cytostatic (TGI) and cytotoxic (LC50) activity[7][9]
Thiazolo[4,5-d]pyrimidine derivative (3b)Leukemia (CCRF-CEM, HL-60(TB)), Melanoma (C32)Highly active, reduces viability to 20% at 50 µM[10]
2-Sulfonylpyrimidine (PK11007)p53-mutant cancer cells (NUGC-3, HUH-7)Selective viability reduction[11]
2-amino-4-aryl-5-chloropyrimidinesVarious tumor cell linesPotent inhibition of cell proliferation[12]
Pyrido[2,3-d]pyrimidine derivativesVariousPotent inhibitors of PIM-1 kinase[6]
Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer effects of chloropyrimidines are exerted through diverse mechanisms:

  • Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by kinases. Certain chloro-substituted pyrimidines have been identified as potent inhibitors of these enzymes. For instance, some 2,4-diaryl pyrimidine derivatives selectively inhibit the Epidermal Growth Factor Receptor (EGFR), while others target PIM-1 kinase, leading to cell cycle arrest and apoptosis.[6] A series of 2-amino-4-aryl-5-chloropyrimidines were found to be potent dual inhibitors of VEGFR-2 and CDK1.[12]

  • Covalent Inhibition: A novel series of 2,5-dichloropyrimidines were identified as covalent inhibitors of the MSK1 kinase. They act via an SNAr reaction where a cysteine residue in the enzyme displaces a chloro group on the pyrimidine ring, leading to irreversible inhibition.[13]

  • DNA Binding: Some complex derivatives, such as pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline, are believed to exert their anticancer effects by interacting with DNA, potentially through intercalation or groove binding, similar to established chemotherapeutic agents.[7][9]

The diagram below illustrates a simplified model of how a chloropyrimidine derivative can inhibit a kinase (like EGFR or PIM-1) that is part of a pro-survival signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Activates TF Transcription Factor Kinase_Cascade->TF Activates Inhibitor Chloropyrimidine Inhibitor Inhibitor->Kinase_Cascade INHIBITS Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes

Caption: Inhibition of a kinase cascade by a chloropyrimidine derivative, blocking signals for cell proliferation.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a reliable indicator of cell viability and cytotoxicity.[6]

Objective: To determine the IC50 value of a test compound.

Methodology:

  • Cell Culture & Seeding:

    • Maintain the desired human cancer cell lines (e.g., A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest cells and perform a viability count using trypan blue.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Compound Exposure:

    • Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent like DMSO.

    • Perform serial dilutions to create a range of concentrations.

    • Treat the cells in the 96-well plates with these varying concentrations. Include a vehicle control (DMSO only) and a negative control (untreated cells).

    • Incubate the plates for 48-72 hours.[6]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition & Analysis:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

    • Measure the absorbance of the resulting colored solution using a microplate reader at approximately 570 nm.

    • Calculate cell viability as a percentage relative to the control group.

    • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Part 2: Antimicrobial Activity

Substituted pyrimidines are well-established antimicrobial agents.[3][15] The finding that 2,4-diaminopyrimidines interfere with folic acid utilization in microorganisms led to the development of successful drugs like trimethoprim.[15] Chlorinated pyrimidines have also demonstrated significant activity against a range of pathogenic bacteria and fungi.[16]

Comparative Antimicrobial Efficacy

The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

Compound Class/DerivativeTested Organism(s)MIC Value(s)Reference(s)
2,4-Dichloro and p-Chloro substituted amino-pyrimidinesE. coli (Gram-negative)Improved activity[15][17]
2,6-disubstituted-4-chloropyrimidines (3c, 3h, 3i, 3o)Mycobacterium tuberculosis0.75 µg/mL[16]
2,6-disubstituted-4-chloropyrimidines (3a, 3b)Pseudomonas aeruginosa, E. coli12.5 µg/mL[16]
2,4,6-Trisubstituted PyrimidinesBacillus pumilis, E. coliSignificant activity[2]
Pyrimidine derivatives (general)S. aureus, B. cereus, E. coli, K. pneumoniaActive[2]

Key Insight: Structure-activity relationship studies show that the position of the chloro-substituent matters. For instance, m-bromo substitution on an amino-pyrimidine derivative showed higher antibacterial potential compared to p-bromo substitution.[15][17] This highlights the importance of isomeric positioning in modulating biological activity.

Experimental Protocol: Broth Dilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a chloropyrimidine derivative that inhibits the growth of a specific bacterium or fungus.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution:

    • Dispense the broth into a series of sterile tubes or a 96-well microtiter plate.

    • Perform a two-fold serial dilution of the test compound across the tubes/wells.

    • Leave one tube/well as a positive control (broth + inoculum, no compound) and another as a negative control (broth only).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to all wells except the negative control.

    • Incubate the tubes/plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading the Results:

    • Visually inspect the tubes/wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Antimicrobial_Screening_Workflow start Start: Synthesized Chloropyrimidine Compound prep Prepare Compound Stock Solution start->prep mic_assay Perform MIC Assay (Broth Dilution) prep->mic_assay culture Culture Target Microorganisms (Bacteria/Fungi) culture->mic_assay incubation Incubate (18-24h) mic_assay->incubation read_results Read Results: Determine MIC incubation->read_results end End: Identify Potent Antimicrobial Leads read_results->end

Caption: A typical workflow for screening chloropyrimidine compounds for antimicrobial activity.

Part 3: Enzyme Inhibition

Beyond kinases involved in cancer, chloropyrimidines can inhibit a variety of other enzymes, making them versatile therapeutic candidates. The potency of an enzyme inhibitor is often expressed as an IC50 value or as the inhibition constant (Ki).[18]

Comparative Enzyme Inhibition
Compound Class/DerivativeTarget EnzymePotency (IC50)Reference(s)
4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideSTAT6 (Signal Transducer and Activator of Transcription 6)21 nM[19]
2,5-dichloropyrimidine derivative (14)MSK1 C-terminal kinase domain (CTKD)pIC50 6.1[13]
2-amino-4-aryl-5-chloropyrimidinesVEGFR-2 and CDK1Potent[12]
Modes of Enzyme Inhibition

Enzyme inhibitors can act through several mechanisms, which can be elucidated through kinetic studies.[20][21]

  • Competitive Inhibition: The inhibitor resembles the substrate and competes for the enzyme's active site. This can be overcome by increasing the substrate concentration.[22]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's shape and reducing its activity. This is not affected by substrate concentration.[22]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[20]

  • Covalent Inhibition: The inhibitor forms a permanent covalent bond with the enzyme, leading to irreversible inactivation.[13]

Enzyme_Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme S1 Substrate E1->S1 Binds to Active Site I1 Inhibitor E1->I1 Competes for Active Site E2 Enzyme S2 Substrate E2->S2 Binds to Active Site AS Allosteric Site E2->AS I2 Inhibitor AS->I2 Binds Here

Caption: A simplified representation of competitive versus non-competitive enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring the inhibition of a specific enzyme by a test compound.[20][23]

Objective: To determine the IC50 and mode of inhibition of a chloropyrimidine derivative against a target enzyme.

Methodology:

  • Prepare Reagents:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare solutions of the purified enzyme, the specific substrate, and the test inhibitor at various concentrations.

  • Pre-incubation:

    • In a microplate or cuvette, mix the enzyme with different concentrations of the inhibitor.

    • Allow this mixture to pre-incubate for a set period to allow for binding.[23]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitor Reaction:

    • Monitor the rate of the reaction over time by measuring the appearance of a product or the disappearance of the substrate. This is often done using a spectrophotometer or fluorometer that detects a change in absorbance or fluorescence.[23]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition, repeat the experiment with varying substrate concentrations and analyze the data using kinetic models (e.g., Lineweaver-Burk plots).

Conclusion

The strategic incorporation of a chlorine atom onto the pyrimidine scaffold yields a versatile class of compounds with significant and diverse biological activities. As demonstrated, these derivatives function as potent anticancer, antimicrobial, and enzyme-inhibiting agents. The comparative data clearly indicate that the specific positioning of the chloro group and other substituents is critical in determining the potency and selectivity of these molecules. The experimental protocols provided herein offer a validated framework for researchers to evaluate novel chloropyrimidine derivatives, facilitating the advancement of new therapeutic leads from the laboratory to clinical development.

References

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH) PMC.
  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.
  • ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. National Institutes of Health (NIH) PMC.
  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Assay Genie.
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH).
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central (PMC).
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. PubMed.
  • Chloropyrimidines as a new class of antimicrobial agents. PubMed.
  • Small Molecule Inhibitors Selection Guide. Biomol GmbH.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central (PMC).
  • A Comparative Guide to the Biological Activity of Pyrimidine Derivatives from Different Synthetic Routes. Benchchem.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
  • A REVIEW ON ANTICANCER ACTIVITIES OF NOVEL DIHYDRO PYRIMIDINONES / THIONES DERIVATIVES. YMER.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
  • 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS.
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A Researcher's Guide to the Kinetic Analysis of 2-Chloro-4-hydroxypyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine derivatives stand as a cornerstone, forming the structural basis of a vast array of therapeutic agents. Among these, 2-chloro-4-hydroxypyrimidine is a pivotal intermediate, its utility defined by the reactivity of the C2-chlorine atom towards nucleophilic aromatic substitution (SNAr). A thorough understanding of the kinetics of these substitution reactions is paramount for optimizing synthetic routes, predicting reaction outcomes, and ultimately accelerating the development of novel drug candidates.

This guide provides an in-depth technical comparison of the kinetic analysis of this compound substitution reactions. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for conducting these critical kinetic studies. Our focus is on delivering not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their synthetic endeavors.

The Mechanistic Landscape: Unraveling the SNAr Pathway

The substitution of the chlorine atom in this compound by a nucleophile predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Caption: Tautomeric equilibrium of this compound.

The pyrimidinone tautomer, with its amide-like character, is generally the predominant species in solution. [1]The electron-withdrawing nature of the carbonyl group in the pyrimidinone form is expected to enhance the electrophilicity of the C2 position, thereby increasing the rate of nucleophilic attack compared to a simple hydroxypyrimidine. Computational studies have explored the energetics of this tautomeric equilibrium, providing a theoretical framework for understanding its influence on reactivity. [2]

Comparative Kinetic Analysis: Benchmarking Reactivity

To provide a clear perspective on the reactivity of this compound, it is essential to compare its kinetic parameters with those of related compounds. While specific kinetic data for this compound is not extensively available in the literature, we can draw valuable insights from studies on analogous systems.

Comparison with 2-Chloropyrimidine

The parent compound, 2-chloropyrimidine, serves as a fundamental benchmark. Kinetic studies on the reactions of 2-chloropyrimidine with various nucleophiles have been reported. [3]The presence of the 4-hydroxy (or more accurately, 4-oxo) group in our target molecule is anticipated to have a significant electronic effect.

SubstrateNucleophileSolventk (L mol⁻¹ s⁻¹)Temperature (°C)
2-ChloropyrimidinePiperidineEthanol1.90 x 10⁻³50
2-ChloropyrimidineHydroxide100% Ethanol9.64 x 10⁻³50
2-ChloropyrimidineHydroxide30% aq. Ethanol7.70 x 10⁻⁴40

Table 1: Second-order rate constants for the reaction of 2-chloropyrimidine with nucleophiles. [3] The electron-withdrawing character of the 4-oxo group in the pyrimidone tautomer of this compound is expected to lead to a faster reaction rate compared to 2-chloropyrimidine under similar conditions.

Comparison with Other Substituted Chloropyrimidines

The influence of other substituents on the pyrimidine ring can be dramatic. For instance, the presence of additional electron-withdrawing groups, such as a nitro group, significantly enhances the reactivity towards SNAr. Conversely, electron-donating groups can decrease the reaction rate.

Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards nucleophilic attack than the C2 position. [4][5]However, the presence of other substituents can alter this regioselectivity.

Experimental Protocol for Kinetic Analysis

A robust and reproducible experimental protocol is the cornerstone of reliable kinetic data. The following is a detailed, step-by-step methodology for the kinetic analysis of the reaction of this compound with an amine nucleophile.

Materials and Instrumentation
  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and equipment

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 1 mM).

    • Prepare a series of stock solutions of the amine nucleophile in the same solvent at various known concentrations (e.g., 10 mM, 20 mM, 30 mM, etc.). It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product (2-amino-4-hydroxypyrimidine) to identify a wavelength where the product has a significant absorbance and the starting material has minimal absorbance. This will be the analytical wavelength for monitoring the reaction.

  • Kinetic Run:

    • Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • Place a quartz cuvette containing a known volume of the this compound stock solution into the spectrophotometer.

    • Initiate the reaction by injecting a known volume of the amine nucleophile stock solution into the cuvette.

    • Immediately start monitoring the change in absorbance at the predetermined analytical wavelength over time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of nucleophile), the reaction will follow first-order kinetics with respect to the this compound.

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

    • Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

  • Determination of the Second-Order Rate Constant (k2):

    • Repeat the kinetic runs with different concentrations of the amine nucleophile.

    • The observed rate constant (kobs) is related to the second-order rate constant (k2) and the concentration of the nucleophile ([Nu]) by the equation: kobs = k2[Nu].

    • A plot of kobs versus [Nu] should give a straight line passing through the origin, with the slope equal to the second-order rate constant, k2.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution lambda_max Determine λmax prep_substrate->lambda_max prep_nucleophile Prepare Nucleophile Stock Solutions kinetic_run Perform Kinetic Run in Spectrophotometer prep_nucleophile->kinetic_run lambda_max->kinetic_run calc_kobs Calculate k_obs (Pseudo-first-order rate constant) kinetic_run->calc_kobs repeat_exp Repeat with different [Nucleophile] calc_kobs->repeat_exp repeat_exp->kinetic_run plot_kobs Plot k_obs vs. [Nucleophile] repeat_exp->plot_kobs calc_k2 Determine k₂ (Second-order rate constant) from slope plot_kobs->calc_k2

Caption: Experimental workflow for the kinetic analysis of this compound substitution.

Conclusion and Future Directions

The kinetic analysis of this compound substitution reactions is a critical endeavor for any researcher working with this versatile building block. By understanding the underlying SNAr mechanism, the influential role of tautomerism, and by employing robust experimental protocols, one can gain predictive power over these synthetic transformations.

While this guide provides a comprehensive framework, there remains a need for more extensive, publicly available kinetic data for the reactions of this compound with a wider range of nucleophiles and under various solvent and temperature conditions. Such data would be invaluable for building quantitative structure-activity relationships (QSAR) and for the in-silico modeling of reaction kinetics. Future research should also focus on elucidating the precise quantitative effect of the 4-oxo/4-hydroxy tautomerism on the reaction rates through a combination of experimental and computational approaches. This deeper understanding will undoubtedly pave the way for more efficient and predictable syntheses of novel pyrimidine-based molecules with significant therapeutic potential.

References

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(3), 1532-1538.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Tanaka, F., et al. (2004). Antibody-catalyzed aminolysis of a chloropyrimidine derivative.
  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2119-2122.
  • Ramesh, A., et al. (1995). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Zenodo. [Link]

  • Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1889-1891.
  • Ahmad, S., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.
  • Olsen, G., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. PMC.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • Arantz, B. W., & Brown, D. J. (1971). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic.
  • Request PDF. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil.
  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Synfacts. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Imperial Chemical Industries Ltd. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. U.S.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • University of Pretoria. (n.d.).
  • Request PDF. (2025).
  • Sigarra - Universidade do Porto. (2025). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-hydroxypyrimidine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its strategic functionalization, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable building block in drug discovery and development. The economic viability and efficiency of synthesizing this key intermediate are, therefore, of paramount importance to researchers and chemical production managers. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this compound, offering a detailed comparison of their respective yields, costs, safety profiles, and environmental impacts.

Core Synthetic Routes: A Detailed Examination

Two primary synthetic pathways dominate the landscape for the preparation of this compound: the chlorination of uracil and the chlorination of barbituric acid. Both methods typically employ phosphorus oxychloride (POCl₃) as the chlorinating agent, often in the presence of a tertiary amine base.

Route 1: Synthesis from Uracil

This widely utilized method involves the direct chlorination of uracil. The reaction proceeds by the conversion of the hydroxyl groups of the tautomeric form of uracil into chloro substituents. Under controlled conditions, selective monochlorination at the 2-position can be achieved.

Reaction Scheme:

Uracil Uracil Product This compound Uracil->Product Chlorination POCl3_base POCl₃, Tertiary Amine (e.g., N,N-Dimethylaniline) Barbituric_Acid Barbituric Acid Trichloro 2,4,6-Trichloropyrimidine Barbituric_Acid->Trichloro Chlorination POCl3_base 1. POCl₃, Tertiary Amine 2. Hydrolysis Product This compound Trichloro->Product Selective Hydrolysis

Caption: Synthesis of this compound from Barbituric Acid.

Experimental Protocol:

A representative procedure for this two-step synthesis is as follows:

  • Barbituric acid is reacted with excess phosphorus oxychloride in the presence of a tertiary amine (e.g., N,N-dimethylaniline) at reflux to yield 2,4,6-trichloropyrimidine. [1][2]2. The excess POCl₃ is removed by vacuum distillation.

  • The crude 2,4,6-trichloropyrimidine is then subjected to selective hydrolysis. This can be achieved by treatment with a controlled amount of water or a mild base at a specific temperature to preferentially hydrolyze the chloro groups at positions 4 and 6.

  • The resulting this compound is then isolated and purified, typically by recrystallization.

Yield and Purity:

The overall yield for this two-step process is generally in the range of 70-80%. The purity of the final product is comparable to that obtained from the uracil route, typically exceeding 98% after proper purification. [1]

Cost-Benefit Analysis: A Comparative Summary

To provide a clear and objective comparison, the following table summarizes the key parameters for each synthetic route. The cost estimates are based on bulk pricing of the starting materials and key reagents.

ParameterRoute 1: From UracilRoute 2: From Barbituric Acid
Starting Material Cost Uracil: ~$500-700/kg [3][4][5][6][7]Barbituric Acid: ~$600-700/kg [8][9][10][11][12]
Key Reagent Cost POCl₃: ~

5-10/L [13][14][15][16]
POCl₃: ~

5-10/L
Typical Yield 70-90% [17][18]70-80% (overall) [1]
Process Simplicity Single-step reactionTwo-step process
Safety Concerns Use of hazardous and corrosive POCl₃. Exothermic reaction.Use of hazardous and corrosive POCl₃. Formation of highly reactive trichloropyrimidine intermediate.
Environmental Impact Generation of phosphorous-containing waste and hydrochloride salts. Excess POCl₃ is a significant concern.Similar to the uracil route, with the potential for additional byproducts from the hydrolysis step.
Product Purity High (>98%) after recrystallization [19]High (>98%) after recrystallization [1]

In-Depth Analysis and Field-Proven Insights

Causality Behind Experimental Choices:

The choice of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is crucial in these reactions. It serves a dual purpose: to act as a scavenger for the HCl gas produced during the chlorination, driving the reaction to completion, and to catalyze the reaction. The selection of the base can influence the reaction rate and yield. N,N-dimethylaniline is often favored for its higher boiling point, which is compatible with the reflux temperatures required.

The use of excess phosphorus oxychloride is common in laboratory-scale preparations to ensure complete conversion of the starting material and to serve as a solvent. However, on an industrial scale, this is highly undesirable due to the cost and the significant environmental burden associated with quenching and disposing of the excess reagent. More modern, "greener" approaches focus on using stoichiometric amounts of POCl₃ in a solvent-free or high-boiling solvent system to minimize waste.

Trustworthiness of Protocols:

The protocols described are well-established and have been validated in numerous publications and patents. However, the safe handling of phosphorus oxychloride is of utmost importance. It is a highly corrosive and water-reactive substance that releases toxic fumes. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. [6]Emergency procedures for handling POCl₃ spills should be in place.

Visualization of the Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (Uracil or Barbituric Acid) Reaction Chlorination with POCl₃ and Tertiary Amine Start->Reaction Quenching Quenching and Neutralization Reaction->Quenching Filtration Filtration of Crude Product Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying of Pure Product Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Final Product: This compound

Caption: General workflow for the synthesis and purification of this compound.

Conclusion and Recommendations

Both the uracil and barbituric acid routes are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

  • The Uracil Route is generally preferred for its single-step nature, which simplifies the overall process and can lead to higher yields under optimized conditions. The slightly lower cost of uracil in some markets may also be a contributing factor.

  • The Barbituric Acid Route , while a two-step process, can be a cost-effective alternative depending on the relative pricing and availability of the starting materials.

For industrial-scale production, the focus should be on minimizing the use of excess phosphorus oxychloride to reduce costs and environmental impact. The development of greener, catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents is a key area for future research and process optimization.

Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific needs of the laboratory or manufacturing facility, including the scale of production, cost constraints, safety infrastructure, and environmental regulations.

References

  • Carl ROTH. Barbituric acid, 500 g. [Link]

  • CP Lab Safety. Uracil, min 99%, 100 grams, for cell culture. [Link]

  • CP Lab Safety. Phosphorus Oxychloride, Reagent, 250 grams. [Link]

  • LiMac science. Phosphoryl chloride (Phosphorus Oxychloride), min 99%. [Link]

  • Indian Academy of Sciences. The crafting of uracils with enhanced stacking potential. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • University of Arizona. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. [Link]

  • NIH National Library of Medicine. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Google Patents. Method for preparing 2,4, 5-trichloropyrimidine.
  • Organic Syntheses. 2-Chloropyrimidine. [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

  • YouTube. Recrystallization. [Link]

  • Google Patents. Method for preparing 2,4,6-trichloro pyrimidine.
  • Google Patents.
  • Google Patents. Preparation method for chloropyrimidine compound.
  • Google P
  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • Asian Journal of Chemistry. Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

  • Google Patents. Method of preparing 2,4-dihydroxypyrimidine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). [Link]

  • Thieme. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • National Science Review. Synthesis of pyrimidines from dinitrogen and carbon. [Link]

  • ResearchGate. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. [Link]

  • RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

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A Senior Application Scientist's Guide to the Identification and Characterization of Impurities in 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Chloro-4-hydroxypyrimidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Uncontrolled impurities, even at trace levels, can possess undesirable toxicological properties, alter the therapeutic effect, or compromise the stability of the API.[1] Therefore, a robust and comprehensive strategy for the identification and characterization of impurities is mandated by global regulatory bodies, such as the International Council for Harmonisation (ICH).[1][2][3][4][5]

This guide provides an in-depth comparison of the analytical methodologies essential for building a complete impurity profile of this compound. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field experience to empower you in ensuring the quality and safety of your pharmaceutical development projects.

The Genesis of Impurities in this compound

A thorough understanding of the synthetic route and storage conditions is the first step in predicting potential impurities.[4][5] Impurities in this compound can be broadly categorized as organic, inorganic, or residual solvents.[4] Organic impurities are of primary concern due to their structural similarity to the main compound and potential biological activity. These can arise from several sources:

  • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.

  • By-products: Formed from side reactions during the synthesis. For instance, isomers like 4-chloro-2-hydroxypyrimidine can be generated, which may be difficult to separate due to similar polarities.[6]

  • Degradation Products: Formed during manufacturing, storage, or handling. Halogenated pyrimidines can be susceptible to hydrolysis or photolytic degradation.[7][8]

  • Reagents, Ligands, and Catalysts: Residuals from the manufacturing process.[4]

Crafting an Analytical Strategy: The Power of Orthogonal Methods

No single analytical technique can provide a complete picture of the impurity profile. A multi-faceted, or orthogonal, approach is essential. This involves using multiple analytical methods with different separation and detection principles to ensure that all potential impurities are detected and accurately characterized.[9][10]

Our recommended workflow integrates high-resolution separation with definitive spectroscopic identification, a self-validating system that ensures trustworthiness in the results.

Logical Workflow for Impurity Identification & Characterization

The following diagram illustrates a systematic approach to impurity analysis, starting from initial detection to final structural elucidation and quantification.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Quantification & Reporting Sample Bulk 2-Chloro-4- hydroxypyrimidine Sample HPLC_UV HPLC-UV / UHPLC-UV (Primary Method) Sample->HPLC_UV Main path for non-volatile impurities TLC TLC (Screening) Sample->TLC Preliminary check GC_MS GC-MS (Volatiles) Sample->GC_MS Volatile & process impurities LC_MS LC-MS / MS (Accurate Mass & Fragmentation) HPLC_UV->LC_MS Impurity > Identification Threshold (e.g., >0.1%) Quant_HPLC Validated HPLC-UV Method (Quantification) HPLC_UV->Quant_HPLC Develop & Validate Quantitative Method Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Structure unknown or requires confirmation Report Characterization Report & Specification Setting LC_MS->Report If structure identified via library/fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Structure) Prep_HPLC->NMR Isolated Impurity FTIR FT-IR Spectroscopy (Functional Groups) Prep_HPLC->FTIR NMR->Report Quant_HPLC->Report

Caption: A comprehensive workflow for impurity profiling.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is driven by the specific question being asked—are we screening, quantifying, or identifying? Below is a comparison of the most effective methods for analyzing impurities in this compound.

Technique Principle Primary Use Case Advantages Limitations
HPLC / UHPLC Differential partitioning of analytes between a stationary and mobile phase.Detection & Quantification. The workhorse for impurity profiling.[11]Excellent for separating non-volatile and polar compounds like pyrimidine derivatives.[12][13] High sensitivity, precision, and robustness.[11]Provides limited structural information on its own (requires a spectroscopic detector).
LC-MS / MS HPLC separation followed by mass analysis of eluting compounds.Identification. Provides molecular weight and fragmentation data.[10][14]Unsurpassed sensitivity and specificity for identifying unknown impurities by providing molecular weight and structural clues.[9]Quantification can be complex due to matrix effects and variations in ionization efficiency.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive Structure Elucidation. The gold standard for structure confirmation.[15]Provides unambiguous structural information, including connectivity and stereochemistry.[15][16] Can also be used for quantitative purposes (qNMR).Relatively low sensitivity compared to MS; requires isolated and pure samples for full characterization.[15]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.Volatile Impurities. Ideal for residual solvents and volatile by-products.[10][17]Excellent separation efficiency and sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample's molecules.Functional Group Identification. Provides information about the functional groups present in a molecule. Quick and non-destructive.Provides limited information for complex mixtures; often used to confirm the identity of an isolated impurity.

In-Depth Experimental Protocols

To ensure trustworthy and reproducible results, every protocol must be self-validating. This includes system suitability tests (SST) to confirm the analytical system is performing correctly before sample analysis.

Protocol 1: HPLC-UV Method for Impurity Detection and Quantification

Rationale: Reversed-phase HPLC is the premier choice for separating this compound from its structurally similar, non-volatile impurities.[12] A C18 column provides excellent retention and selectivity for polar aromatic compounds. The mobile phase, a buffered aqueous solution with an organic modifier, is chosen to achieve optimal resolution and peak shape. UV detection is ideal due to the chromophoric nature of the pyrimidine ring.

Methodology:

  • System Preparation:

    • HPLC System: A quaternary HPLC or UHPLC system with a UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in diluent.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in diluent.

    • Sensitivity Solution: Dilute the Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).

  • System Suitability Testing (SST):

    • Inject the diluent (blank) to ensure no interfering peaks.

    • Make five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject the Sensitivity Solution. The signal-to-noise ratio (S/N) should be ≥ 10.

  • Analysis Procedure:

    • Inject the Sample Solution.

    • Run the following gradient program:

      Time (min) % Mobile Phase B
      0.0 5
      25.0 70
      30.0 70
      30.1 5

      | 35.0 | 5 |

    • Integrate all peaks. Calculate the percentage of each impurity using the area normalization method.

Protocol 2: LC-MS Method for Impurity Identification

Rationale: When an impurity is detected above the identification threshold (typically >0.1% as per ICH Q3A guidelines), its structure must be determined.[1][4] High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, coupled with LC, is the most powerful tool for this task. It provides an accurate mass measurement, allowing for the determination of the elemental composition, and MS/MS fragmentation provides clues to the impurity's structure.

Methodology:

  • System Preparation:

    • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Column: Use the same column as the HPLC-UV method for seamless method transfer.

    • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Phosphate buffers are not MS-compatible; formic acid is a volatile alternative that aids ionization).[18]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate & Gradient: As per the HPLC-UV method.

  • MS Parameters (Example for ESI+):

    • Ionization Mode: ESI Positive (and Negative to be comprehensive).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: 50 - 1000 m/z.

    • Acquisition Mode: Perform both full scan MS for accurate mass and data-dependent MS/MS (or targeted MS/MS) for fragmentation.

  • Analysis and Data Interpretation:

    • Inject the sample solution.

    • For each impurity peak, extract the accurate mass from the full scan data.

    • Use software to generate possible elemental compositions for the protonated molecule [M+H]⁺.

    • Analyze the MS/MS fragmentation pattern. Compare the fragments to the parent structure and known fragmentation pathways of pyrimidine compounds to propose a structure. For example, a loss of HCl or CO could be indicative of specific structural features.

Conclusion and Recommendations

The robust characterization of impurities in this compound is a non-negotiable aspect of pharmaceutical development, directly impacting patient safety and regulatory approval. The optimal strategy is an orthogonal one, leveraging the separation power of HPLC/UHPLC for quantification and the unparalleled identification capabilities of LC-MS . For definitive, unambiguous structural confirmation of novel impurities, isolation via preparative HPLC followed by NMR spectroscopy remains the ultimate authority.[15][19]

By implementing the systematic workflow and validated protocols outlined in this guide, researchers and drug developers can build a comprehensive and trustworthy impurity profile, ensuring the quality and integrity of their final API.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. Semantic Scholar. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Labmate Online. [Link]

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. [https://www.researchgate.net/publication/14580210_1H-NMR_Spectroscopy_of_Body_Fluids_Inborn_Errors_of_Purine_and_Pyrimidine_Metabolism]([Link]_ Fluids_Inborn_Errors_of_Purine_and_Pyrimidine_Metabolism)

  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • Analysis of individual purine and pyrimidine nucleoside di- and triphosphates and other cellular metabolites in PCA extracts by using multinuclear high resolution NMR spectroscopy. PubMed. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. Ajelis. [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Pradeep Research Group. [Link]

  • Proposed degradation pathway of Chlorpyrifos. ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • 2-Chloro-4-methoxypyrimidine. PubChem. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • (PDF) Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. ResearchGate. [Link]

  • Revisiting 2-chloro-4-nitroaniline: analysis of intricate supramolecular ordering of a triclinic polymorph featuring a high Z value and strong second harmonic generation. RSC Publishing. [Link]

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A Senior Application Scientist's Guide to Analytical Method Validation for 2-Chloro-4-hydroxypyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloro-4-hydroxypyrimidine

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration in reaction mixtures, intermediates, and final products directly impact the safety, efficacy, and yield of the target molecule. Consequently, the ability to accurately and reliably quantify this compound is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, grounded in the principles of rigorous method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] This guide is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of methods and validation parameters, ensuring that the generated data is robust, reliable, and compliant with global regulatory standards.[6]

Pillar 1: Selecting the Right Analytical Tool

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte, the sample matrix, and the intended application (e.g., purity testing, stability studies, or quantification in a complex mixture). This compound is a polar, heterocyclic compound with chromophores, making it amenable to several analytical techniques. We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[7] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity.[10] However, the analyte's polarity and relatively low volatility may necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.[11]

  • UV-Visible Spectrophotometry: This technique is simple, rapid, and cost-effective.[12] Its utility is highest for quantifying the analyte in simple, clean matrices where interfering substances that absorb at the same wavelength are absent. Its specificity is inherently lower than chromatographic methods.[13]

Pillar 2: The Architecture of Method Validation

A validated analytical method provides assurance of its reliability. The validation process is a systematic series of experiments designed to verify that the method's performance characteristics are adequate for the analytical problem at hand.[5][14] We will structure our validation protocols according to the globally recognized ICH Q2(R2) guideline, which outlines the core performance characteristics to be evaluated.[1][3][15]

The Validation Workflow

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev Analytical Procedure Development (ICH Q14) Robust Robustness Evaluation Dev->Robust Deliberate variations Protocol Validation Protocol Definition (Pre-defined Acceptance Criteria) Robust->Protocol Spec Specificity / Selectivity Protocol->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Report Validation Report Compilation Acc->Report Prec->Report LOQ->Report

Caption: The ICH-guided analytical method validation workflow.

Comparative Deep Dive: HPLC vs. GC-MS vs. UV-Vis

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Polar analytes like this compound will elute earlier than non-polar compounds. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

Why it's the preferred method: HPLC offers an excellent balance of specificity, sensitivity, and applicability to a wide range of matrices without the need for derivatization, making it highly efficient for routine quality control and stability testing.[9]

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer pH 3.0 (30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm[12]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Validation Parameters & Step-by-Step Protocol:

    • Specificity:

      • Objective: To demonstrate that the signal measured is unequivocally from this compound, free from interference from matrix components, impurities, or degradation products.[2][16]

      • Protocol:

        • Analyze a blank sample (diluent/matrix) to ensure no peaks are observed at the analyte's retention time.

        • Analyze a sample of the analyte reference standard.

        • Analyze a sample spiked with known related substances and potential impurities.

        • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the analyte and analyze the resulting solutions to ensure separation of degradation products from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

    • Linearity:

      • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specific range.[2]

      • Protocol:

        • Prepare a stock solution of the reference standard.

        • Create a series of at least five calibration standards by diluting the stock solution. A typical range for an assay is 80% to 120% of the expected sample concentration.[14]

        • Inject each standard in triplicate.

        • Plot the mean peak area against the known concentration and perform a linear regression analysis.

        • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

    • Range:

      • Objective: To confirm the interval between the upper and lower concentration limits where the method has been demonstrated to have suitable linearity, accuracy, and precision.[17]

      • Protocol: The range is established by confirming that the method meets the acceptance criteria for linearity, accuracy, and precision within the concentration limits tested.

    • Accuracy:

      • Objective: To determine the closeness of the measured value to the true value. This is typically assessed via recovery studies.[2][16]

      • Protocol:

        • Prepare samples of a known matrix (placebo) and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

        • Prepare three replicate samples at each concentration level.

        • Analyze the samples and calculate the percentage recovery for each.

        • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

    • Precision:

      • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

      • Protocol:

        • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

        • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

        • Calculation: Express the precision as the Relative Standard Deviation (%RSD).

        • Acceptance Criteria: %RSD should be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

      • Objective: LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy. LOD is the lowest concentration that can be detected but not necessarily quantified.[17]

      • Protocol (based on Signal-to-Noise ratio):

        • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

        • Inject solutions at these concentrations to confirm the S/N ratio and, for LOQ, to verify that precision (%RSD) meets an appropriate criterion (e.g., ≤ 10%).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing highly specific identification and quantification.

Why it's a powerful alternative: GC-MS provides unparalleled specificity, making it ideal for identifying and quantifying trace levels of the analyte in highly complex matrices or for structure confirmation of impurities.[10][18] The primary challenge is that this compound requires derivatization (e.g., silylation) to increase its volatility.

  • GC-MS Conditions (Illustrative Example):

    • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at 1.2 mL/min

    • Inlet Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Ionization: Electron Ionization (EI), 70 eV[19]

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

  • Validation Considerations: The validation parameters are identical to HPLC (Specificity, Linearity, etc.). However, the specificity study must also validate the derivatization reaction itself, ensuring it is consistent and complete, and that by-products do not interfere. Accuracy studies must incorporate the derivatization step to be representative.

Method 3: UV-Visible Spectrophotometry

Principle: This method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12]

Why it's used for simpler applications: It is extremely fast and requires minimal setup, making it suitable for high-throughput screening or for quantifying the pure substance or formulations with no interfering excipients.[12]

  • Spectrophotometric Conditions (Illustrative Example):

    • Solvent: Methanol:Acetonitrile (1:1)[12]

    • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm (e.g., 275 nm).[12]

  • Validation Considerations:

    • Specificity: This is the most critical parameter. The protocol involves scanning the analyte, the matrix/placebo, and known impurities to demonstrate that the matrix and impurities have negligible absorbance at the analytical wavelength.

    • Linearity, Accuracy, Precision, LOQ/LOD: These follow the same principles as HPLC, but are based on absorbance measurements instead of peak areas.

Pillar 3: Data-Driven Performance Comparison

To facilitate an objective choice, the performance characteristics of the three validated methods are summarized below. The data presented is illustrative, representing typical performance achievable for a compound like this compound.

Performance ParameterRP-HPLC with UV Detection GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separates impurities)Very High (Mass-based)Low to Moderate (Prone to interference)
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 150 µg/mL0.01 - 10 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%98.0% - 102.0%
Precision (%RSD) < 1.5%< 5%< 2.0%
LOD ~0.3 µg/mL~0.003 µg/mL (3 ng/mL)~1.5 µg/mL
LOQ ~1.0 µg/mL~0.01 µg/mL (10 ng/mL)~5.0 µg/mL
Sample Preparation Simple dissolutionComplex (Derivatization required)Very simple dissolution
Analysis Time ~10-15 min per sample~20-25 min per sample< 1 min per sample
Best For Routine QC, stability, purityTrace analysis, impurity IDHigh-throughput, pure substance assay

Making the Right Choice: A Logic-Based Approach

The selection of the most appropriate analytical method is a critical decision that impacts data quality and laboratory efficiency. The following decision tree provides a logical framework for choosing a method based on specific analytical requirements.

Method_Selection Start Start: Define Analytical Need Q1 Is the sample matrix complex or contains interfering substances? Start->Q1 Q3 Is high throughput the primary goal? Q1->Q3 No Res_HPLC Use RP-HPLC Q1->Res_HPLC Yes Q2 Is trace-level sensitivity (ng/mL) required? Q2->Res_HPLC No Res_GCMS Use GC-MS Q2->Res_GCMS Yes Q3->Q2 No Res_UV Use UV-Vis Q3->Res_UV Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion

The quantification of this compound demands analytical methods that are not only accurate and precise but are also rigorously validated to be fit for their intended purpose. While RP-HPLC stands out as the most versatile and robust method for the majority of pharmaceutical applications, both GC-MS and UV-Vis Spectrophotometry offer distinct advantages for specific scenarios. GC-MS provides unmatched sensitivity for trace analysis, whereas UV-Vis offers unparalleled speed for simple assays.

Ultimately, the choice of method must be guided by the specific analytical requirements and justified through a comprehensive validation study documented in a detailed protocol and report.[3] By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their data and contribute to the development of safe and effective products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Guidelines for Analytical Method Valid
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
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  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central.
  • Analytical Methods Validation. (n.d.). Pharmaceutical Technology.
  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025.
  • Validation of analytical methods. (n.d.). Netpharmalab.
  • A Novel High Resolution Accurate Mass Orbitrap-Based GC-MS Platform for Routine Analysis of Short Chained Chlorinated Paraffins. (n.d.). Thermo Fisher Scientific.
  • HPLC Methods for Recently Approved Pharmaceuticals. (2005). John Wiley & Sons, Inc.
  • Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. (n.d.). MDPI.
  • Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. (2016). PubMed.
  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-arom
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.

Sources

A Researcher's Guide to Computationally Assessing Tautomeric Stability: The Case of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Structure, Towards Function

In the realm of medicinal chemistry and materials science, a molecule's static 2D structure is merely the opening chapter of its story. The dynamic equilibrium between tautomers—structural isomers that readily interconvert through proton migration—often dictates the compound's ultimate biological activity, reactivity, and physical properties. Pyrimidine derivatives, core scaffolds in numerous pharmaceuticals and nucleobases, are particularly rich in tautomeric possibilities. Understanding which form predominates under specific conditions is not an academic exercise; it is a critical step in rational drug design.

This guide provides a comprehensive, field-proven framework for comparing the relative stability of tautomers using computational methods. We will use 2-Chloro-4-hydroxypyrimidine as our central case study. This molecule presents a classic and highly relevant keto-enol tautomerism, influenced by the electronic effects of the chloro-substituent and the pyrimidine ring itself. We will move beyond a simple list of steps, delving into the causality behind our methodological choices to equip you with the expertise to apply these principles to your own research.

The Tautomeric Landscape of this compound

This compound primarily exists in a dynamic equilibrium between two tautomeric forms: the enol (hydroxy) form and the keto (oxo) form. The position of a single proton differentiates these two structures, yet their electronic distribution, polarity, and hydrogen bonding capabilities are markedly different.

  • This compound (Enol Form): This form contains a hydroxyl (-OH) group at the C4 position. Its aromatic character is a key factor in its stability.

  • 2-Chloro-1H-pyrimidin-4-one (Keto Form): This form, a lactam, features a carbonyl (C=O) group at C4 and a proton on the N1 nitrogen. This tautomer is typically more polar than its enol counterpart.

The fundamental question we aim to answer is: Which tautomer is more stable, and by how much, in both the gas phase and in a polar aqueous environment?

G T1 Enol Form (this compound) T2 Keto Form (2-Chloro-1H-pyrimidin-4-one) T1->T2 Proton Transfer

Caption: The primary tautomeric equilibrium of this compound.

The Computational Scientist's Toolkit: Methodological Rationale

Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a robust balance of computational efficiency and accuracy for systems of this size.[1] The choice of functional and basis set is not arbitrary; it is a deliberate decision to capture the essential physics governing tautomeric stability.

  • Why DFT? DFT is a widely accepted and validated method for studying tautomeric equilibria.[2] It allows for the calculation of molecular energies and properties with sufficient accuracy to distinguish between the stability of different isomers.

  • Functional Selection (B3LYP): We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long track record of providing reliable results for a wide range of organic molecules, including heterocyclic systems, making it a trustworthy choice for this analysis.[1][3]

  • Basis Set Selection (6-31+G(d)): The 6-31+G(d) basis set is chosen for its balance. The "+" indicates the addition of diffuse functions, which are crucial for accurately describing the lone pairs on heteroatoms (N, O, Cl) and potential hydrogen bonds. The "(d)" adds polarization functions on heavy atoms, allowing for more flexibility in describing bond shapes and electron density distribution.[3]

  • Modeling the Environment (PCM): Molecules in the real world are seldom isolated. Solvation can dramatically alter the tautomeric equilibrium by stabilizing one form over another. We will perform calculations in the gas phase (an intrinsic comparison) and in water, using the Polarizable Continuum Model (PCM).[4][5] PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects. The more polar keto tautomer is often stabilized to a greater extent by polar solvents.[3]

Self-Validating Experimental Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system. Each step builds upon the last, with frequency calculations serving as a critical checkpoint to ensure the reliability of the obtained geometries and energies.

G cluster_prep 1. Structure Preparation cluster_gas 2. Gas-Phase Calculations cluster_solv 3. Solvation Calculations cluster_analysis 4. Data Analysis prep1 Draw Enol and Keto Tautomers in GaussView prep2 Perform Initial Geometry Cleanup prep1->prep2 gas1 Geometry Optimization (B3LYP/6-31+G(d)) prep2->gas1 gas2 Frequency Calculation (at the same level) gas1->gas2 gas3 Verify: No Imaginary Frequencies (Confirms True Minimum) gas2->gas3 solv1 Re-optimize Geometry with PCM (Water) (B3LYP/6-31+G(d)) gas3->solv1 solv2 Frequency Calculation with PCM (Water) solv1->solv2 solv3 Verify: No Imaginary Frequencies solv2->solv3 an1 Extract Electronic Energies (E) and Gibbs Free Energies (G) solv3->an1 an2 Calculate Relative Stabilities (ΔE and ΔG) an1->an2 an3 Compare Dipole Moments an2->an3

Caption: Computational workflow for analyzing tautomer stability.

Protocol Details:

  • Structure Generation:

    • Using molecular modeling software (e.g., GaussView), construct the 3D structures for both the enol (this compound) and keto (2-Chloro-1H-pyrimidin-4-one) tautomers.

    • Perform a preliminary geometry cleanup or quick optimization using a molecular mechanics force field to ensure reasonable starting bond lengths and angles.

  • Gas-Phase Geometry Optimization:

    • For each tautomer, set up a geometry optimization calculation using the Gaussian software package or an equivalent.[6]

    • Keyword Line Example: #p opt B3LYP/6-31+G(d)

    • This step calculates the lowest energy conformation (the equilibrium geometry) of the molecule in a vacuum.

  • Gas-Phase Frequency Calculation (Self-Validation Check):

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

    • Keyword Line Example: #p freq B3LYP/6-31+G(d)

    • Trustworthiness Check: The primary purpose is to verify that the optimized structure is a true energy minimum, which is confirmed by the absence of imaginary frequencies in the output. A single imaginary frequency would indicate a transition state. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).[7]

  • Solvated Geometry Optimization:

    • Using the gas-phase optimized geometry as a starting point, perform a new geometry optimization including the PCM for water.

    • Keyword Line Example: #p opt B3LYP/6-31+G(d) scrf=(pcm,solvent=water)

    • This step finds the equilibrium geometry of the molecule as influenced by the polar solvent environment.

  • Solvated Frequency Calculation:

    • Perform a frequency calculation on the PCM-optimized geometry to obtain the Gibbs free energy in solution.

    • Keyword Line Example: #p freq B3LYP/6-31+G(d) scrf=(pcm,solvent=water)

    • This provides the final thermodynamic data for the solvated state and confirms it is a true minimum.

  • Data Extraction and Analysis:

    • From the calculation output files, extract the final electronic energies (E) and the sum of electronic and thermal free energies (Gibbs Free Energy, G).

    • Calculate the relative energies (ΔE and ΔG) by setting the energy of the most stable tautomer to zero.

    • Extract the dipole moments for each tautomer in both the gas phase and solution.

Comparative Analysis: Interpreting the Data

The results of these calculations provide a quantitative basis for comparing the stability of the two tautomers. The data should be compiled into clear, comparative tables.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerGas Phase ΔE (kcal/mol)Gas Phase ΔG (kcal/mol)Water (PCM) ΔG (kcal/mol)
Enol (Hydroxy) 0.850.653.20
Keto (Oxo) 0.00 0.00 0.00

(Note: These are representative values based on known trends for similar pyrimidine systems. Actual calculation results should be inserted here.)

Table 2: Calculated Dipole Moments

TautomerGas Phase Dipole Moment (Debye)Water (PCM) Dipole Moment (Debye)
Enol (Hydroxy) ~1.5 D~2.1 D
Keto (Oxo) ~4.0 D~5.5 D

(Note: These are representative values. Actual calculation results should be inserted here.)

Field-Proven Insights:

  • Intrinsic Stability (Gas Phase): In the gas phase, the keto form is predicted to be slightly more stable than the enol form. This is a common finding for 4-hydroxypyrimidines, where the amide-like stability of the keto form often outweighs the aromaticity of the enol form.[8][9] The Gibbs free energy difference (ΔG), which accounts for entropy and thermal energy, provides the most accurate picture of the equilibrium at a given temperature.[7]

  • The Power of Solvent: The data dramatically illustrates the influence of a polar solvent. The relative Gibbs free energy difference in water is significantly larger, strongly favoring the keto tautomer. This is explained by the dipole moment data. The keto form is substantially more polar than the enol form.[10] Therefore, the polar water environment preferentially stabilizes the more polar keto tautomer through stronger dipole-dipole interactions, shifting the equilibrium further to its side.[3]

  • Experimental Correlation: These computational findings align with experimental observations for related compounds like 4-hydroxypyrimidine, which is known to exist predominantly in the keto (pyrimidinone) form in solution.[11][12] Experimental techniques such as NMR and IR spectroscopy could be used to validate these predictions by identifying characteristic signals for each tautomer. For instance, the C=O stretch in the IR spectrum would be a clear indicator of the keto form.

Conclusion

This computational guide demonstrates a robust and reliable workflow for determining the relative stability of this compound tautomers. Our DFT calculations predict that while the keto form is intrinsically more stable in the gas phase, this preference is dramatically amplified in an aqueous solution due to its significantly higher polarity. This finding has profound implications for drug development, as the tautomeric form present in a biological (aqueous) environment is the one that will interact with a target receptor. By understanding and applying this computational methodology, researchers can make more informed decisions in the design and optimization of novel chemical entities.

References

  • Barone, V., Biczysko, M., & Puzzarini, C. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. Available at: [Link]

  • Al-ammar, K. A., & Al-Zahrani, F. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry. Available at: [Link]

  • Kone, M., et al. (2020). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry. Available at: [Link]

  • Babu, N., & Jayaprakash, D. (2015). Density functional theory (DFT) studies of the stability of tautomers and equilibrium constants of cyanuric acid (CA) in different solvents. Semantic Scholar. Available at: [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • Jezuita, A., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]

  • Heidarnezhad, Z. (2016). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). ResearchGate. Available at: [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

  • Shaik, Y., et al. (2018). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. Available at: [Link]

  • WuXi Biology. (2021). How about Tautomers?. Available at: [Link]

  • Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. Available at: [Link]

  • Jezuita, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Symmetry. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Actions & Core Principles

This guide provides a comprehensive protocol for the safe and compliant disposal of 2-Chloro-4-hydroxypyrimidine. The foundational principle is that this compound, as a halogenated organic substance, must be treated as hazardous waste. Under no circumstances should it be disposed of via the sanitary sewer or in regular trash. The required disposal pathway is through a licensed hazardous waste management facility, typically utilizing high-temperature incineration. This document outlines the necessary steps for waste characterization, segregation, containment, and emergency preparedness to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is critical to appreciating the necessity of these disposal procedures. While comprehensive toxicological data for this specific compound is limited, data from structurally similar chlorinated pyrimidines provides a strong basis for a cautious approach.

Similar compounds are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound and its waste products with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area or a chemical fume hood.[4]

The primary danger from a disposal perspective stems from two key factors:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[5][6] Improper disposal can lead to long-term contamination.

  • Hazardous Combustion Byproducts: During thermal decomposition, which can occur in a fire or improper incineration, chlorinated organic compounds can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[2][7][8]

These risks mandate a disposal strategy that ensures complete destruction of the molecule in a controlled environment, which is the basis for recommending high-temperature incineration.

Table 1: Hazard Profile Summary (Based on Analogous Compounds)
Hazard ClassificationCategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3]
Acute Oral ToxicityCategory 4H302: Harmful if swallowed.[9]

The Disposal Workflow: A Logical Framework

The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. This workflow ensures safety, segregation, and compliance from the lab bench to the final disposal facility.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Unused reagent, contaminated labware, reaction residues) B Is material a halogenated organic compound? A->B C Characterize as Regulated Hazardous Waste B->C Yes J Non-Hazardous Waste Stream B->J No D Segregate Waste Stream C->D E Store in a designated, compatible, and sealed container. (e.g., HDPE or glass) D->E F Label Container Clearly 'Hazardous Waste - Halogenated Organics' List all constituents. E->F G Store in Satellite Accumulation Area (Secondary Containment Required) F->G H Arrange Pickup by Certified Environmental Health & Safety (EHS) or licensed waste handler G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Waste Management Protocol

This protocol provides the step-by-step procedures required for handling this compound waste within the laboratory.

Step 1: Waste Characterization

Any material—be it pure, unused this compound, solutions containing it, or labware (e.g., pipette tips, weighing boats, gloves) grossly contaminated with it—must be classified as hazardous waste. In the United States, halogenated organic compounds are specifically regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Do not attempt to determine if a mixture is "non-hazardous" based on concentration; any intentional mixing of a hazardous waste with a non-hazardous one renders the entire volume hazardous.[11]

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

  • Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste."[12]

  • Incompatibilities: Do NOT mix this compound waste with the following:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides).[1][2]

    • Strong Acids or Bases: While not explicitly listed for this specific compound, it is best practice to avoid mixing chlorinated compounds with strong acids or bases to prevent exothermic reactions or degradation into unknown hazardous compounds.[7][8]

    • Non-Halogenated Solvents: Keep halogenated and non-halogenated waste streams separate, as disposal costs and methods differ significantly.[11][12]

Table 2: Segregation Guide for this compound Waste
Compatible for Co-disposalINCOMPATIBLE - Segregate and Store Separately
Other halogenated solvents (e.g., Dichloromethane, Chloroform)Strong Oxidizing Agents (e.g., Peroxides, Nitrates)
Contaminated solid labware (gloves, wipes, pipette tips)Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)
Inert drying agents (e.g., magnesium sulfate) used in reactionsStrong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)
Non-halogenated organic solvents (e.g., Acetone, Hexane, Ethanol)
Aqueous waste (non-halogenated)
Step 3: Containerization and Labeling Protocol
  • Select an Appropriate Container:

    • Use a container made of a material compatible with chlorinated organics, such as glass or high-density polyethylene (HDPE).

    • Ensure the container has a screw-top cap that can be securely sealed. The container must be vapor-tight and spill-proof.[12]

    • The container must be in good condition, with no cracks or leaks.

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.[13]

    • Clearly write "Halogenated Organic Waste" on the label.

    • List all chemical constituents by their full names (no abbreviations or formulas), including "this compound" and any solvents or other reagents present.[12]

    • Keep a running log of the approximate percentages of each component.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when actively adding waste.[12][13]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which must be at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[13]

Step 4: Final Disposal Pathway

The only acceptable disposal route is through your institution's EHS program or a licensed hazardous waste contractor.[1]

  • High-Temperature Incineration: This is the preferred and most effective technology for destroying halogenated organic compounds.[14] Licensed facilities operate at temperatures that ensure complete destruction of the parent compound and are equipped with scrubbers to neutralize the resulting acid gases (like HCl).[14]

  • Landfill: Land disposal of halogenated organic compounds is heavily restricted or prohibited due to their potential to leach into soil and groundwater.[10]

  • Sewer/Drain Disposal: This is strictly prohibited.[12][13][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill (<100 mL) that you are trained and equipped to handle:

    • Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

    • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or special absorbent pads). Do not use combustible materials like paper towels on a solvent-based spill.

    • Gently sweep up the absorbed material and place it into a designated waste bag or container.

    • Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste.

  • Evacuate for Large Spills: For large spills, or any spill involving highly concentrated material outside of a fume hood, evacuate the area immediately. Close the doors, prevent re-entry, and contact your institution's emergency response or EHS department.[11]

References

  • Thermo Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.

  • AK Scientific, Inc. Safety Data Sheet: 2-Chloro-4-(1-ethoxyvinyl)pyrimidine.

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Chloropyrimidine.

  • U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • Fisher Scientific. (2024, February 10). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-N4-methylpyrimidine-4,5-diamine.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 2-Chloro-4,6-dimethylpyrimidine.

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.

  • Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine.

  • Organic Syntheses. 2-Chloropyrimidine.

  • Braun Research Group, University of Illinois Urbana-Champaign. Standard Operating Procedure for Use of Halogenated Solvents.

  • University of Wisconsin-Milwaukee. Hazardous Waste - FAA USA Environmental Protection Program.

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.

  • United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

  • ChemicalBook. this compound.

  • ChemScene. this compound.

  • University of Alabama. Unwanted Laboratory Materials & Other Environmental Waste Disposal.

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

  • ResearchGate. Disposal of Chlorine-Containing Wastes.

  • Royal Society of Chemistry. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines.

  • National Institutes of Health. (2016, August 24). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.

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A Researcher's Guide to the Safe Handling and Disposal of 2-Chloro-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the mastery of chemical compounds is fundamental to innovation. 2-Chloro-4-hydroxypyrimidine is a valuable building block in organic synthesis, yet its reactive nature demands a protocol built on a foundation of safety and precision. This guide moves beyond a simple checklist, offering a comprehensive, experience-driven methodology for handling this compound. Our objective is to empower you with the knowledge to not only prevent exposure but to understand the rationale behind each safety measure, thereby fostering a deeply ingrained culture of laboratory safety.

The Hazard Profile: Understanding the "Why" Behind the "How"

Before a single container is opened, a thorough understanding of the inherent risks of this compound is non-negotiable. This compound is classified as hazardous, and its specific risks dictate our every action.

Primary Hazard Classifications:

  • Skin Corrosion/Irritation (Category 2) : Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2/2A) : Poses a significant risk of serious eye irritation upon contact.[1][2][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5]

  • Acute Toxicity - Oral (Category 4) : The substance is harmful if swallowed.[4][6]

This hazard profile is the cornerstone of our safety protocol. Each classification directly corresponds to a specific piece of personal protective equipment and a particular handling procedure designed to mitigate that risk.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is a direct response to the identified hazards. The following table outlines the essential protective gear for handling this compound, grounded in established safety standards.

PPE ComponentSpecificationRationale and Expert Insight
Hand Protection Chemical-resistant nitrile glovesNitrile provides an effective barrier against incidental contact. For extended procedures, consider double-gloving. Always inspect gloves for any signs of degradation (e.g., discoloration, swelling) and change them immediately if compromised.
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles.[7][8]This protects against accidental splashes and airborne particles. Goggles are the superior choice when the risk of splashing is elevated.[7]
Skin and Body Protection Standard laboratory coat, fully buttonedPrevents contamination of personal clothing. For larger-scale work, a chemically resistant apron over the lab coat is a prudent additional measure.
Respiratory Protection NIOSH-approved respirator (if required)Generally not required for handling small quantities within a certified chemical fume hood. However, if dust is generated or ventilation is inadequate, a respirator is mandatory.[1][8] Always adhere to your institution's specific guidelines.

Trustworthiness Through Validation: Your PPE is only effective if used correctly. Ensure your safety eyewear provides a complete seal and that your lab coat sleeves are not pushed up. These small details are critical components of a self-validating safety system.

The Handling Workflow: A Step-by-Step Protocol

A systematic workflow minimizes the potential for error and exposure. The following diagram and protocol outline a safe and efficient process for working with this compound.

Caption: A three-phase workflow for safe chemical handling.

Procedural Steps:
  • Preparation Phase:

    • Safety Equipment Verification: Before starting, confirm that the chemical fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.[1][2][6]

    • Material Assembly: Gather all necessary reagents, solvents, and equipment within the fume hood to minimize traffic in and out of the containment area.

    • Don PPE: Methodically put on all required PPE as detailed in the table above.

  • Execution Phase:

    • Chemical Weighing: Always weigh the solid compound within the fume hood. Use a disposable weigh boat and handle it with care to prevent generating dust.

    • Experimental Procedure: Perform all manipulations, such as dissolution and reaction additions, within the fume hood with the sash at the lowest practical height.

    • Surface Decontamination: After the procedure, wipe down the work area within the fume hood with an appropriate solvent to remove any residual contamination.

    • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and solvent rinses, must be placed in a designated, clearly labeled hazardous waste container.[1][5]

    • PPE Removal: Carefully remove PPE, avoiding contact between contaminated outer surfaces and your skin. Dispose of single-use items in the designated hazardous waste stream.

Emergency Response Plan: Immediate and Decisive Action

Preparedness is the key to mitigating the severity of any laboratory incident. All personnel must be familiar with these immediate actions.

Incident TypeImmediate Response Protocol
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3][5]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3][5]
Spill For small spills within a fume hood, use an inert absorbent material to contain it, then scoop the material into a hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal: Ensuring a Safe Final Step

The lifecycle of a chemical does not end when the experiment is over. Proper disposal is a legal and ethical responsibility.

  • Waste Classification: As a chlorinated organic compound, all waste containing this compound is classified as hazardous.

  • Collection: Use designated, properly labeled containers for halogenated waste. Never mix with non-hazardous or other types of chemical waste.

  • Regulatory Compliance: Always follow your institution's specific procedures for hazardous waste disposal, which are designed to comply with all local, state, and federal regulations.[5][6][9] Disposing of this chemical down the drain is strictly prohibited.[8][10]

By integrating these detailed protocols into your daily laboratory practice, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • ASHP Publications. PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • PubChem. 2-Chloro-4-methylpyrimidine. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • HALYARD. Personal Protective Equipment When Working with chemotherapy Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.